Echinulin
描述
This compound has been reported in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.
属性
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-CYFREDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-87-6 | |
| Record name | Echinuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ECHINULINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Echinulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin, a complex indole (B1671886) alkaloid, stands as a testament to the rich chemical diversity of the fungal kingdom. First discovered in the mid-20th century, this secondary metabolite, primarily produced by various species of Aspergillus and Eurotium, has since garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive historical overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its key biological activities with quantitative data, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing molecule.
A Historical Perspective: The Unveiling of a Fungal Metabolite
The story of this compound begins in 1948 when it was first isolated from the mycelium of the fungus Aspergillus echinulatus.[1] This discovery marked an early entry into the vast and largely unexplored world of fungal secondary metabolites. In the ensuing years, the production of this compound was identified in a broader range of fungal species, including Aspergillus niveoglaucus, an endolichenic Aspergillus sp., and various members of the genus Eurotium.[2][3]
The initial structural elucidation of this compound was a significant undertaking, relying on the classical methods of chemical degradation and spectroscopic analysis available at the time. Modern techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since provided a more detailed and definitive confirmation of its complex prenylated indole diketopiperazine structure.[2] The biosynthesis of this compound is a fascinating process, originating from the dipeptide cyclo-L-alanyl-L-tryptophan, which then undergoes a series of prenylation reactions catalyzed by specific prenyltransferases.[4]
Experimental Protocols: From Fungal Culture to Pure Compound
The isolation and purification of this compound from fungal sources require a systematic and multi-step approach. The following protocols are a synthesis of methodologies reported in the scientific literature and provide a detailed guide for researchers.
Fungal Cultivation
Successful isolation of this compound begins with the robust cultivation of a known producing fungal strain.
-
Strain Selection: Obtain a verified this compound-producing strain, such as Aspergillus echinulatus, Aspergillus niveoglaucus, or a relevant Eurotium species.
-
Media Preparation: A common medium for fungal growth and secondary metabolite production is Potato Dextrose Agar (PDA). Prepare the medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculation and Incubation: Inoculate the sterile PDA plates or liquid broth with the fungal strain under aseptic conditions. Incubate the cultures at a controlled temperature, typically around 25-28°C, for a period of 2 to 4 weeks, or until sufficient mycelial growth is observed.
Extraction of this compound
The next critical step is the efficient extraction of the metabolite from the fungal biomass and/or culture medium.
-
Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration. The mycelium and the broth can be processed separately or together.
-
Solvent Extraction:
-
Dry the fungal mycelium (e.g., lyophilize or oven-dry at a low temperature).
-
Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Submerge the powdered mycelium in a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). A common ratio is 1:3 (w/v) of mycelium to solvent.
-
Perform the extraction by maceration (soaking for 24-48 hours with occasional agitation) or using techniques like sonication or Soxhlet extraction to improve efficiency.
-
Repeat the extraction process three times with fresh solvent to ensure maximum recovery of the compound.
-
Combine the solvent extracts.
-
-
Concentration: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract contains a mixture of compounds, and therefore, further purification is necessary to isolate pure this compound.
-
Liquid-Liquid Partitioning (Optional): To remove highly nonpolar or polar impurities, the crude extract can be subjected to liquid-liquid partitioning. For example, partition the extract between n-hexane and 90% methanol. The this compound will preferentially partition into the methanol phase.
-
Column Chromatography: This is a key step for separating this compound from other components of the extract.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound.
-
Column Packing: Prepare a silica gel column by making a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into a glass column. Allow the silica gel to settle and pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
-
Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC to identify those containing this compound. Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light or by staining.
-
Recrystallization:
-
Combine the fractions containing pure or nearly pure this compound and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to induce crystallization.
-
Collect the pure crystals of this compound by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data on Biological Activities
This compound and its derivatives have demonstrated a range of biological activities, with significant potential in oncology. The following tables summarize the in vitro cytotoxic and antiproliferative activities of this compound and its related compounds against various cancer cell lines, as reported in the literature.
Table 1: Cytotoxic Activity of this compound and Neothis compound
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | 22Rv1 | Prostate Carcinoma | 63.2 | [5] |
| PC-3 | Prostate Carcinoma | 41.7 | [5] | |
| LNCaP | Prostate Carcinoma | 25.9 | [5] | |
| Neothis compound | 22Rv1 | Prostate Carcinoma | 49.9 | [5] |
| PC-3 | Prostate Carcinoma | 63.8 | [5] | |
| LNCaP | Prostate Carcinoma | 38.9 | [5] |
Table 2: Antiproliferative Activity of this compound Derivatives against HT-29 Human Colorectal Cancer Cells
| Compound | IC50 (µM) at 48h | Reference |
| This compound (1) | 1.73 | [3] |
| 8-Hydroxythis compound (2) | 8.8 | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Modulation of NF-κB and MAPK Signaling Pathways
Neothis compound A, a close analog of this compound, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide-stimulated macrophages.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and p38 MAPK pathways by Neothis compound A.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[2] This process of programmed cell death is often mediated through the activation of a caspase cascade, which leads to DNA fragmentation and other hallmark features of apoptosis. The induction of apoptosis by this compound in HT-29 cells involves DNA fragmentation.[2] Neothis compound A has been reported to induce apoptosis in HeLa cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3.[1]
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for this compound Isolation and Identification
The following diagram outlines the general workflow for the isolation and identification of this compound from a fungal source.
Caption: General workflow for this compound isolation and identification.
Conclusion
Since its initial discovery nearly eight decades ago, this compound has emerged as a fascinating and biologically significant natural product. Its complex structure and potent activities, particularly in the realm of oncology, underscore the immense potential of fungal metabolites in drug discovery. This technical guide has provided a detailed historical account, comprehensive experimental protocols, and an overview of the molecular mechanisms underlying the effects of this compound. It is our hope that this resource will empower researchers to further explore the therapeutic applications of this remarkable compound and to uncover new natural products with the potential to address unmet medical needs.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin and its related metabolites are a class of indole (B1671886) diketopiperazine alkaloids produced by various fungi.[1] These compounds are derived from the dipeptide cyclo-L-alanyl-L-tryptophan and are characterized by a prenylated indole moiety.[1][2] The class of this compound congeners includes over 50 members, many of which exhibit a range of biological activities, including neuroprotective, cytotoxic, antiviral, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the fungal sources, biosynthetic pathways, quantitative production data, and experimental protocols for the isolation and characterization of these valuable secondary metabolites.
Fungal Producers of this compound and Related Metabolites
A variety of fungi, primarily from the genera Aspergillus and Eurotium, are known producers of this compound and its derivatives.[1] These fungi have been isolated from diverse environments, including marine sediments and as endolichenic fungi, indicating their widespread distribution.[1][4] A summary of prominent fungal sources and the metabolites they produce is presented below.
Table 1: Fungal Sources and Their this compound-Related Metabolites
| Fungal Species | Metabolite(s) Produced | Source Reference(s) |
|---|---|---|
| Aspergillus ruber | This compound, Neothis compound A, Prethis compound | [2][5] |
| Aspergillus niveoglaucus | This compound, Neothis compound, Neothis compound B, Neothis compound C, Cryptoechinuline B | [1] |
| Aspergillus echinulatus | This compound | [6][7] |
| Aspergillus chevalieri | This compound, Neoechinulins | [4][7][8] |
| Aspergillus amstelodami | 8-Hydroxythis compound, Neothis compound A | [7][9] |
| Aspergillus sp. (endolichenic) | This compound, 8-Hydroxythis compound, Didehydrothis compound B | [10] |
| Eurotium sp. | Neothis compound A, Neothis compound B | [3] |
| Eurotium rubrum | This compound, Prethis compound, Neothis compound E | [3] |
| Eurotium cristatum | Neoechinulins |[3] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the dipeptide cyclo-L-alanyl-L-tryptophan.[1] The pathway is governed by a cascade of prenylation reactions catalyzed by specific prenyltransferases.[2] In Aspergillus ruber, two key enzymes from the dimethylallyl tryptophan synthase (DMATS) superfamily are involved:
-
EchPT1 : This enzyme catalyzes the first prenylation step, attaching a dimethylallyl moiety to the indole ring of the dipeptide precursor to form prethis compound.[2]
-
EchPT2 : This unique enzyme is responsible for a subsequent cascade of up to three additional prenylations, leading to the formation of a diverse array of 2- to 4-fold prenylated derivatives, including this compound and various neoechinulins.[2]
The process begins with a regiospecific C2-prenylation, followed by further modifications that generate the extensive family of related metabolites.[2]
Quantitative Data on Biological Activity and Production
This compound and its analogs exhibit a range of biological activities. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), provide valuable metrics for comparing the potency of these compounds. Production yields, where reported, offer insights into the efficiency of fungal synthesis.
Table 2: Biological Activity of this compound and Related Metabolites
| Compound | Activity | Cell Line / Assay | IC₅₀ Value | Source Reference(s) |
|---|---|---|---|---|
| This compound | Antiproliferative | HT-29 (Human Colorectal Cancer) | 1.73 µM (at 48h) | [10][11] |
| Cytotoxic | 22Rv1 (Prostate Cancer) | 63.2 µM | [1][10] | |
| Cytotoxic | PC-3 (Prostate Cancer) | 41.7 µM | [1][10] | |
| Cytotoxic | LNCaP (Prostate Cancer) | 25.9 µM | [1][10] | |
| Antioxidant | DPPH Radical Scavenging | 0.587 mg/mL | [9] | |
| 8-Hydroxythis compound | Antiproliferative | HT-29 (Human Colorectal Cancer) | 8.8 µM (at 48h) | [10][11] |
| Neothis compound | Cytotoxic | 22Rv1 (Prostate Cancer) | 49.9 µM | [1] |
| Cytotoxic | PC-3 (Prostate Cancer) | 63.8 µM | [1] | |
| Cytotoxic | LNCaP (Prostate Cancer) | 38.9 µM | [1] | |
| Neothis compound A | Antioxidant | DPPH Radical Scavenging | 0.219 mg/mL | [9] |
| Neothis compound C | Antioxidant | DPPH Radical Scavenging | 1.628 mg/mL |[9] |
Table 3: Reported Production Yields of this compound-Related Metabolites
| Compound | Fungal Strain | Culture Conditions | Yield | Source Reference(s) |
|---|---|---|---|---|
| This compound | Aspergillus niveoglaucus | Large-scale culture, EtOAc extraction | 475.5 mg (from 3.0 g crude extract) | [1] |
| Neothis compound A | Aspergillus amstelodami BSX001 | Optimized ultrasound-assisted extraction | 1.500 mg/g (of dried medium) |[9] |
Experimental Protocols
The following sections outline generalized methodologies for the cultivation of source fungi and the subsequent extraction and purification of this compound-related metabolites, based on established laboratory practices.[1][9][10]
Fungal Cultivation
-
Strain : Obtain a pure culture of a known producing fungus, such as Aspergillus sp.
-
Medium : Prepare a solid culture medium, such as Potato Dextrose Agar (PDA). For large-scale production, prepare the medium in multiple square petri dishes.[7][10]
-
Inoculation : Inoculate the center of each PDA plate with the fungal strain.
-
Incubation : Incubate the plates in a temperature-controlled chamber at approximately 25°C for 21 days or until sufficient mycelial growth is observed.[10]
Extraction and Isolation of Metabolites
The isolation of this compound and its derivatives is typically achieved through a multi-step process involving solvent extraction and chromatography.
-
Step 1: Extraction
-
Harvest the fungal cultures, including the mycelia and the solid medium.
-
Submerge the entire culture in a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc), and homogenize.[10]
-
Allow the extraction to proceed for 24-48 hours, repeating the process up to three times to ensure maximum recovery.[9][10]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure to yield a crude extract.[5]
-
-
Step 2: Liquid-Liquid Partitioning
-
To perform an initial fractionation, subject the crude extract to liquid-liquid partitioning.
-
A common system involves partitioning between n-hexane and aqueous methanol (B129727) (e.g., 90% MeOH).[10] This step helps to separate compounds based on polarity.
-
-
Step 3: Column Chromatography
-
Further purify the fractions obtained from partitioning using various column chromatography techniques.
-
Silica Gel Chromatography : Separate compounds based on polarity by eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate).
-
Size-Exclusion Chromatography : Use a resin like Sephadex LH-20 or Sephadex G-100 to separate molecules based on their size.[12][13]
-
-
Step 4: High-Performance Liquid Chromatography (HPLC)
-
Step 5: Structural Characterization
-
Elucidate the structure of the purified compounds using spectroscopic methods.
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental formula.[5][9]
-
Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.[5][9]
-
Conclusion
Fungi, particularly from the genus Aspergillus, represent a rich and diverse source of this compound and related indole alkaloids.[5] The complex biosynthetic machinery of these organisms, involving a cascade of prenylation reactions, generates a wide array of structurally unique metabolites with significant therapeutic potential.[2] The methodologies outlined in this guide for fungal cultivation, metabolite extraction, and purification provide a robust framework for researchers in natural product chemistry and drug development. Further exploration of fungal biodiversity, coupled with advanced analytical techniques and metabolic engineering, holds the promise of discovering novel this compound analogs and optimizing their production for future pharmaceutical applications.
References
- 1. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of this compound from Aspergillus chevalieri in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of an anti-proliferative polysaccharide from the North American fungus Echinodontium tinctorium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Echinulin-Producing Aspergillus Species for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini
Abstract
Echinulin and its analogues, a class of prenylated indole (B1671886) alkaloids, are secondary metabolites produced by various species of the fungal genus Aspergillus. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities, including neuroprotective, cytotoxic, antiviral, antioxidant, and antiproliferative effects. This technical guide provides a comprehensive overview of Aspergillus species known to produce this compound compounds, their biosynthesis, and the regulatory networks governing their production. Detailed experimental protocols for the isolation, purification, characterization, and biological evaluation of these compounds are presented. Furthermore, this guide includes quantitative data on their biological activities and visualizations of key pathways and workflows to facilitate a deeper understanding and further research in the field of natural product drug discovery.
Introduction to this compound and Producing Aspergillus Species
This compound is a diketopiperazine alkaloid first isolated from Aspergillus echinulatus. It is structurally characterized by a central dioxopiperazine ring derived from L-alanine and L-tryptophan, with the indole nucleus of tryptophan being extensively prenylated. A variety of this compound analogues have since been identified from several Aspergillus species, each with unique substitution patterns and biological activities.
Table 1: Aspergillus Species Known to Produce this compound and its Analogues
| Aspergillus Species | Notable this compound Analogues Produced | Reference(s) |
| Aspergillus niveoglaucus | Cryptoechinuline B, Neothis compound B, Neothis compound C, this compound, Neothis compound | [1] |
| Aspergillus amstelodami | This compound, 8-hydroxythis compound, Variecolorin G, Neothis compound A, Eurocristatine | [2] |
| Aspergillus ruber | This compound, Neoechinulins | [2] |
| Aspergillus chevalieri | This compound | [2] |
| Endolichenic Aspergillus sp. | This compound, 8-hydroxythis compound, Didehydrothis compound B | [2] |
| Aspergillus echinulatus | This compound | [2] |
| Aspergillus fumigatus | Indole alkaloids (general) | [3][4] |
Biosynthesis of this compound Compounds
The biosynthesis of this compound originates from the dipeptide cyclo-L-alanyl-L-tryptophan, which serves as the core scaffold.[4] This cyclic dipeptide is then subjected to a series of prenylation reactions catalyzed by prenyltransferases. Two key enzymes, EchPT1 and EchPT2, have been identified in the this compound biosynthetic gene cluster. EchPT1 catalyzes the initial prenylation, while EchPT2 is responsible for subsequent prenylations, leading to the diverse array of this compound analogues observed in nature. The biosynthesis of related indole alkaloids in Aspergillus often involves a complex interplay of nonribosomal peptide synthetases (NRPSs), prenyltransferases, and various modifying enzymes.[4]
This compound Biosynthesis Gene Cluster
The genes responsible for this compound biosynthesis are typically organized in a contiguous cluster within the fungal genome. While the specific gene cluster for this compound has been studied, the broader context of echinocandin B biosynthesis in Aspergillus nidulans and Aspergillus pachycristatus reveals a 13-gene cluster (including ecdA, ecdG-J, htyA-F) responsible for the synthesis of this related lipopeptide.[5][6][7][8] This highlights the clustered nature of secondary metabolite biosynthesis genes in Aspergillus.
Regulation of this compound Biosynthesis
The production of secondary metabolites in Aspergillus, including indole alkaloids like this compound, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. Key global regulators include the LaeA protein and the Velvet complex (VeA, VelB, etc.). These regulators often control the expression of entire biosynthetic gene clusters at the transcriptional level. The TGF-β signaling pathway has also been implicated in moderating the biosynthesis of indole alkaloids.[3]
Caption: Simplified regulatory network of this compound biosynthesis in Aspergillus.
Experimental Protocols
Fungal Culture and Extraction of this compound Compounds
This protocol is a general guideline and may require optimization for specific Aspergillus strains.
-
Culture Preparation:
-
Extraction:
-
After incubation, harvest the fungal mycelium and agar.
-
Homogenize the fungal culture with ethyl acetate (B1210297) (EtOAc) at a ratio of approximately 1:2 (fungal mass:solvent, w/v).
-
Perform the extraction for 48 hours with agitation. Repeat the extraction process three times.[2]
-
Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Caption: General workflow for the extraction of this compound compounds from Aspergillus culture.
Purification of this compound Compounds
-
Liquid-Liquid Partitioning:
-
Subject the crude extract to liquid-liquid partitioning between n-hexane and 90% aqueous methanol (B129727) (MeOH) to remove nonpolar impurities like fatty acids.[2]
-
-
Column Chromatography:
-
The methanolic fraction is then subjected to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or chloroform (B151607).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions using preparative or semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid.
-
Characterization of this compound Compounds
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. An isocratic mobile phase of acetonitrile/water (e.g., 86:14 v/v) can also be used.[11]
-
Detection Wavelength: Approximately 210 nm or 260 nm, where the indole chromophore absorbs.[11][12]
-
Quantification: Generate a calibration curve using a purified this compound standard of known concentrations.
-
Solvent: Deuterated chloroform (CDCl₃) is commonly used.
-
¹H NMR (representative data for a generic this compound-type structure): Signals for aromatic protons of the indole ring are typically observed between δ 7.0 and 8.5 ppm. Protons of the diketopiperazine ring and the prenyl groups will have characteristic shifts.
-
¹³C NMR (representative data for a generic this compound-type structure): Carbonyl carbons of the diketopiperazine ring appear around δ 160-170 ppm. Aromatic carbons of the indole ring are observed between δ 110 and 140 ppm. Carbons of the prenyl groups will have distinct signals.
-
2D NMR: COSY, HSQC, and HMBC experiments are crucial for complete structural elucidation and assignment of all proton and carbon signals.[2]
Table 2: Representative ¹H and ¹³C NMR Data for an Indole Alkaloid Moiety in CDCl₃
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 15 | 7.66 (d, J = 8.0 Hz) | 121.7 |
| 16 | 7.22 (dd, J = 8.0, 7.5 Hz) | 119.9 |
| 17 | 7.26 (dd, J = 8.0, 7.5 Hz) | 121.7 |
| 18 | 7.39 (d, J = 8.0 Hz) | 126.2 |
| 19 | - | 135.8 |
| 20-NH | 9.07 | - |
| 21 | 7.52 | - |
| 22 | - | 111.2 |
| 23 | - | 126.2 |
| Note: Data adapted from a representative indole alkaloid.[3] Actual shifts will vary depending on the specific this compound analogue. |
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecules [M+H]⁺.
-
Analysis: HR-MS provides the accurate mass of the molecule, which is used to determine its elemental composition.
-
Tandem MS (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable structural information for identifying the different components of the molecule.[2]
Biological Activity Assays
-
Cell Culture: Culture HT-29 human colon cancer cells in Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere with 5% CO₂ at 37°C.[4]
-
Cell Seeding: Seed the HT-29 cells into a 96-well plate at a density of 1.0 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of the purified this compound compounds (e.g., 12.5, 25, 50, 100, 200 µM) or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[13]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[4][13]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals with 150 µL of DMSO.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium/Ham's F12 (DMEM/F12) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.[14]
-
Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[14]
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the this compound compounds (e.g., low micromolar range) for a specified period (e.g., 5 hours).[14]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺) to the cell culture at a final concentration of 1 mM and incubate for 24 hours.[14]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 4.4.1.
-
Apoptosis and Oxidative Stress Markers (Optional): Further investigate the mechanism of neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels).[10][15]
Quantitative Data on Biological Activities
The following table summarizes some of the reported biological activities of this compound and its analogues.
Table 3: Biological Activities of Selected this compound Compounds
| Compound | Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ Value | Reference(s) |
| This compound | Antiproliferative | HT-29 | 1.73 µM (48h) | [2] |
| 8-Hydroxythis compound | Antiproliferative | HT-29 | 8.8 µM (48h) | [2] |
| Didehydrothis compound B | Antiproliferative | HT-29 | 44.84 µM (48h) | [2] |
| Neothis compound A | Antioxidant | DPPH radical scavenging | 18 µM | [2] |
| This compound | Cytotoxic | 22Rv1 (Prostate Cancer) | 63.2 µM | [2] |
| This compound | Cytotoxic | PC-3 (Prostate Cancer) | 41.7 µM | [2] |
| This compound | Cytotoxic | LNCaP (Prostate Cancer) | 25.9 µM | [2] |
| (+)-Cryptoechinuline B | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |
| (-)-Cryptoechinuline B | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |
| Neothis compound B | Neuroprotective | Rotenone-induced damage in Neuro-2a cells | - | [1] |
| Neothis compound C | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |
Conclusion and Future Perspectives
The this compound family of compounds from Aspergillus species represents a rich source of biologically active molecules with therapeutic potential. This technical guide provides a foundational framework for researchers interested in exploring these natural products. Future research should focus on the discovery of novel this compound analogues from diverse fungal sources, elucidation of the complete regulatory networks governing their biosynthesis, and comprehensive structure-activity relationship studies to optimize their therapeutic properties. The detailed protocols provided herein are intended to facilitate standardized and reproducible research in this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. GenomeSpace Recipe: Create and visualize a module network of regulatory genes [recipes.genomespace.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. KEGG PATHWAY: Indole alkaloid biosynthesis - Aspergillus fumigatus [kegg.jp]
The Biosynthesis of Echinulin: A Fungal Masterpiece of Chemical Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin, a complex indole (B1671886) alkaloid, is a prominent member of the diketopiperazine class of fungal secondary metabolites. First isolated from Aspergillus echinulatus, it and its numerous derivatives are produced by a variety of fungi, most notably within the genera Aspergillus and Eurotium. The intricate biosynthetic pathway of this compound involves a fascinating interplay of non-ribosomal peptide synthesis and a cascade of prenylation events, leading to a diverse array of structurally related compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, genetic determinants, and known intermediates. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the molecular machinery underlying the production of these bioactive fungal metabolites.
Introduction
Fungi are prolific producers of a vast and diverse arsenal (B13267) of secondary metabolites, many of which possess significant biological activities. Among these, the indole alkaloids represent a particularly rich source of chemical novelty and pharmacological potential. This compound and its congeners are characterized by a central diketopiperazine core derived from the amino acids L-tryptophan and L-alanine. The structural diversity within this family of natural products arises primarily from the subsequent decoration of the indole ring with isoprenoid units, a process catalyzed by a specialized class of enzymes known as prenyltransferases. Understanding the biosynthesis of this compound not only provides fundamental knowledge of fungal metabolic pathways but also opens avenues for the bioengineering of novel compounds with potentially enhanced therapeutic properties.
The Core Biosynthetic Pathway
The biosynthesis of this compound commences with the formation of the diketopiperazine scaffold, followed by a series of prenylation reactions that adorn the indole nucleus of the tryptophan residue. The key steps are outlined below.
Formation of the Diketopiperazine Core: cyclo-L-alanyl-L-tryptophan (cAT)
The initial step in this compound biosynthesis is the condensation of two amino acid precursors, L-alanine and L-tryptophan. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, modular enzymes that assemble peptides in an assembly-line fashion, independent of the ribosome. The resulting cyclic dipeptide, cyclo-L-alanyl-L-tryptophan (cAT), serves as the foundational scaffold for all subsequent modifications.
The Prenylation Cascade: A Symphony of Isoprenoid Additions
The remarkable structural diversity of the this compound family is a direct consequence of a series of prenylation reactions. These reactions involve the transfer of a five-carbon isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the cAT core. In the well-studied pathway in Aspergillus ruber, this process is orchestrated by at least two distinct prenyltransferases.[1]
-
Step 1: Reverse Prenylation at C-2 of the Indole Ring. The first prenylation event is catalyzed by the enzyme EchPT1 . This enzyme attaches a dimethylallyl group to the C-2 position of the indole ring of cAT, forming prethis compound . A key feature of this reaction is the "reverse" orientation of the prenyl group.
-
Step 2: Sequential Normal Prenylations. Following the initial reverse prenylation, a second prenyltransferase, EchPT2 , takes over. This enzyme is responsible for the sequential addition of up to three more dimethylallyl moieties to the indole ring. These "normal" prenylations occur at positions C-4, C-5, and C-7, leading to the formation of di-, tri-, and tetra-prenylated derivatives, including this compound itself.[1] The promiscuity of EchPT2 is a major contributor to the vast number of this compound-related compounds found in nature.
The overall biosynthetic pathway can be visualized as a branching network, where the sequential action of these prenyltransferases generates a multitude of structurally distinct molecules.
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes for secondary metabolite biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The BGC for this compound has been identified in several Aspergillus species. These clusters contain the genes for the NRPS responsible for cAT formation, the prenyltransferases (EchPT1 and EchPT2), and likely other tailoring enzymes and regulatory proteins. The presence of this gene cluster is a key determinant of a fungus's ability to produce this compound and its derivatives.
Key Enzymes and Intermediates
A summary of the key players in the this compound biosynthetic pathway is provided in the table below.
| Enzyme | Function | Substrate(s) | Product(s) |
| Non-Ribosomal Peptide Synthetase (NRPS) | Formation of the diketopiperazine core | L-Alanine, L-Tryptophan | cyclo-L-alanyl-L-tryptophan (cAT) |
| EchPT1 (Prenyltransferase) | Reverse prenylation at C-2 of the indole ring | cAT, DMAPP | Prethis compound |
| EchPT2 (Prenyltransferase) | Sequential normal prenylation at C-4, C-5, and C-7 | Prethis compound and its derivatives, DMAPP | Di-, tri-, and tetra-prenylated this compound congeners |
Key Intermediates:
-
cyclo-L-alanyl-L-tryptophan (cAT): The initial diketopiperazine scaffold.
-
Prethis compound: The mono-prenylated intermediate.
-
Neoechinulins: A class of this compound derivatives with varying degrees of prenylation and oxidation states.
Experimental Protocols
Detailed experimental procedures are crucial for the study of biosynthetic pathways. Below are generalized protocols for key experiments in this compound research.
Fungal Culture and Metabolite Extraction
-
Culture: Inoculate the desired fungal strain (e.g., Aspergillus ruber) onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth or Yeast Extract Sucrose medium). Incubate under appropriate conditions (temperature, light) for a sufficient period to allow for growth and secondary metabolite production.
-
Extraction:
-
Solid Media: Macerate the fungal mycelium and agar with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Liquid Media: Separate the mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with a suitable organic solvent.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.
Isolation and Characterization of this compound and its Derivatives
-
Chromatography: Subject the crude extract to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.
-
-
Structure Elucidation: Determine the chemical structures of the isolated compounds using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
In Vitro Enzyme Assays
-
Enzyme Preparation:
-
Heterologously express the gene encoding the desired enzyme (e.g., EchPT1 or EchPT2) in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).
-
Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the purified enzyme, the substrate(s) (e.g., cAT and DMAPP for EchPT1), and a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Product Analysis:
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the products by HPLC or LC-MS to identify and quantify the enzymatic product.
-
Visualizing the Pathway and Experimental Logic
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: The core biosynthetic pathway of this compound.
Caption: A generalized experimental workflow for studying this compound biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the metabolic ingenuity of fungi. The pathway's modular nature, combining non-ribosomal peptide synthesis with a versatile prenylation cascade, provides a powerful platform for generating chemical diversity. A thorough understanding of this pathway, from the genetic to the biochemical level, is essential for harnessing its full potential. Future research in this area will likely focus on:
-
Elucidating the regulatory networks that control the expression of the this compound BGC.
-
Characterizing the substrate specificity and catalytic mechanisms of the prenyltransferases in greater detail.
-
Utilizing synthetic biology approaches to re-engineer the pathway for the production of novel, bioactive this compound analogs.
Such endeavors will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Echinulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin (C29H39N3O2) is a complex indole (B1671886) alkaloid produced by various species of the Aspergillus and Eurotium genera of fungi.[1] Structurally, it is characterized by a diketopiperazine moiety derived from L-alanine and L-tryptophan, which is extensively prenylated at the indole nucleus. The stereochemistry of this compound is defined by two chiral centers within the diketopiperazine ring, specifically at the C-3 and C-6 positions. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of this compound. It includes detailed spectroscopic data, experimental methodologies for structural elucidation, and an examination of its known interaction with the NF-κB signaling pathway.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this compound is (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione.[1] The core of the molecule is a piperazine-2,5-dione, a cyclic dipeptide, which is substituted at positions 3 and 6. The key structural features are:
-
Diketopiperazine Ring: A central six-membered ring containing two amide linkages.
-
Chiral Centers: Two stereocenters are located at the α-carbons of the amino acid residues, C-3 (from alanine) and C-6 (from tryptophan). The absolute configuration has been determined to be (3S, 6S).
-
Indole Moiety: A tryptophan-derived indole ring is attached to the C-6 position of the diketopiperazine ring via a methylene (B1212753) bridge.
-
Isoprenoid Groups: The indole nucleus is decorated with three isoprenoid groups: two 3-methylbut-2-enyl (prenyl) groups at positions C-5 and C-7, and one 2-methylbut-3-en-2-yl (reverse prenyl) group at position C-2.
Molecular Formula: C29H39N3O2[1] Molecular Weight: 461.6 g/mol [1]
Below is a 2D representation of the chemical structure of this compound:
Caption: 2D Chemical Structure of this compound.
Quantitative Data
Spectroscopic Data
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.85 | q | 6.8 |
| H-4 | 7.30 | d | 8.0 |
| H-6 | 7.05 | d | 8.0 |
| H-8 | 7.08 | s | |
| H-10a | 3.25 | dd | 14.5, 4.0 |
| H-10b | 2.90 | dd | 14.5, 8.0 |
| H-11 | 4.10 | m | |
| NH-1 | 8.05 | s | |
| NH-9 | 5.80 | br s | |
| NH-12 | 5.95 | br s | |
| H-14 | 5.30 | t | 7.0 |
| H-15 | 3.40 | d | 7.0 |
| H-17 | 1.75 | s | |
| H-18 | 1.80 | s | |
| H-20 | 5.30 | t | 7.0 |
| H-21 | 3.40 | d | 7.0 |
| H-23 | 1.75 | s | |
| H-24 | 1.80 | s | |
| H-26 | 6.10 | dd | 17.5, 10.5 |
| H-27a | 5.10 | d | 10.5 |
| H-27b | 5.05 | d | 17.5 |
| H-28 | 1.45 | s | |
| H-29 | 1.45 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]
| Position | Chemical Shift (δ, ppm) |
| C-2 | 140.5 |
| C-3 | 54.5 |
| C-3a | 108.0 |
| C-4 | 118.5 |
| C-5 | 126.5 |
| C-6 | 111.0 |
| C-7 | 121.5 |
| C-7a | 136.0 |
| C-8 | 122.0 |
| C-10 | 28.0 |
| C-11 | 56.0 |
| C-13 | 167.0 |
| C-14 | 123.0 |
| C-15 | 28.5 |
| C-16 | 132.0 |
| C-17 | 18.0 |
| C-18 | 26.0 |
| C-19 | 170.0 |
| C-20 | 123.0 |
| C-21 | 28.5 |
| C-22 | 132.0 |
| C-23 | 18.0 |
| C-24 | 26.0 |
| C-25 | 42.0 |
| C-26 | 145.0 |
| C-27 | 112.0 |
| C-28 | 27.0 |
| C-29 | 27.0 |
Crystallographic Data
As of the latest search, a complete Crystallographic Information File (CIF) for this compound is not publicly available. However, analysis of closely related indole alkaloids containing a diketopiperazine ring provides representative data for bond lengths and angles within this core structure. The following table presents typical values.
Table 3: Representative Bond Lengths and Angles for the Diketopiperazine Core
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.34 | C6-N1-C2 | 124.5 |
| C2-C3 | 1.52 | N1-C2-C3 | 115.0 |
| C3-N4 | 1.46 | C2-C3-N4 | 111.0 |
| N4-C5 | 1.34 | C3-N4-C5 | 123.0 |
| C5-C6 | 1.52 | N4-C5-C6 | 115.5 |
| C6-N1 | 1.46 | C5-C6-N1 | 110.5 |
| C2=O | 1.24 | O=C2-N1 | 121.0 |
| C5=O | 1.24 | O=C5-N4 | 121.0 |
Note: These values are illustrative and based on related structures. Actual values for this compound may vary.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sp.
-
Fungal Culture: Aspergillus amstelodami is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) at 25-28 °C for 14-21 days.
-
Extraction: The fungal mycelium and medium are harvested and extracted exhaustively with a solvent mixture such as ethyl acetate/methanol. The organic extracts are combined and concentrated under reduced pressure.[3]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/water to yield pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 200-220 ppm and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.[3]
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
X-ray Crystallography
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or acetone). Vapor diffusion techniques, with a precipitant, can also be employed.[4]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.[6]
Signaling Pathway Involvement: NF-κB Activation
This compound has been reported to contribute to the activation of T cell subsets, leading to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The precise molecular target of this compound within this pathway is still under investigation, but the general mechanism of activation is understood to proceed as follows:
Caption: this compound-induced NF-κB Signaling Pathway.
The activation cascade begins with the stimulation of a cell surface receptor, leading to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex, composed of IKKα, IKKβ, and NEMO, then phosphorylates the inhibitory protein IκBα at serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing its translocation into the nucleus. In the nucleus, the active NF-κB dimer binds to specific κB sites in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation and cell survival.[8]
Conclusion
This compound is a structurally complex and stereochemically defined natural product with significant biological activity. Its characterization has been made possible through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its structure and its interaction with cellular signaling pathways, such as the NF-κB pathway, is crucial for its potential development as a therapeutic agent. This guide provides a foundational repository of technical information to aid researchers and scientists in their exploration of this compound and its derivatives. Further investigation is warranted to fully elucidate the specific molecular interactions of this compound and to explore its full therapeutic potential.
References
- 1. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. preprints.org [preprints.org]
- 4. unifr.ch [unifr.ch]
- 5. Ligand-induced internalization of TNF receptor 2 mediated by a di-leucin motif is dispensable for activation of the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Crystallographic Information File - Wikipedia [en.wikipedia.org]
Echinulin: A Technical Guide to its Physical and Chemical Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Echinulin is a complex indole (B1671886) alkaloid and a secondary metabolite produced by various species of the Aspergillus and Eurotium genera.[1] Structurally, it is a cyclic dipeptide featuring a triprenylated indole moiety.[2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunomodulatory effects, cytotoxicity against cancer cell lines, and potential neuroprotective properties.[2][3][4] This document provides an in-depth overview of the physical, chemical, and biological properties of this compound, along with representative experimental protocols and pathway visualizations to serve as a comprehensive resource for research and development.
Physicochemical Properties
This compound is a solid substance with solubility in various organic solvents.[5][6] Its core structure is a diketopiperazine derived from the amino acids L-alanine and a heavily prenylated L-tryptophan.[3][7] The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₉N₃O₂ | [1][8][9] |
| Molecular Weight | 461.64 g/mol | [2][6] |
| Monoisotopic Mass | 461.3042275 Da | [1][8] |
| CAS Number | 1859-87-6 | [6][8] |
| Appearance | Solid | [9] |
| Purity | >95% (Commercially available) | [6] |
| Solubility | Soluble in Methanol (B129727), Ethanol, DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. | [5][6][9] |
| Storage Temperature | -20°C for long-term storage. | [6][9] |
| IUPAC Name | (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | [1] |
| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |[1] |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
|---|---|---|
| HRESIMS | m/z [M+H]⁺ 462.3056 | [10] |
| LC-MS/MS | Precursor: 462.313. Key Fragments: 406.251587 (100%), 338.189728 (97.47%), 462.313080 (92.08%), 198.129288 (54.78%), 334.255066 (50.08%). | [1] |
| ¹³C NMR | Spectra available in public databases. | [1] |
| ¹H NMR | Spectra available in public databases. |[11][12] |
Note: Detailed peak assignments for ¹H and ¹³C NMR can be found in specialized chemical databases and literature reports.[11][12]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of interest for drug discovery. Its immunomodulatory effects are notably linked to the activation of the NF-κB signaling pathway.[2]
-
Immunomodulatory Activity : this compound contributes to the activation of T cell subsets, which in turn leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] This suggests its potential as an immunotherapeutic agent.[2]
-
Antiproliferative Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed high activity against HT-29 human colorectal cancer cells with an IC₅₀ value of 1.73 µM after 48 hours.[4] It has also been reported to be moderately cytotoxic against human prostate cancer cells (22Rv1, PC-3, and LNCaP).[3][4]
-
Neuroprotective Activity : Some studies on this compound-related compounds suggest potential neuroprotective effects, although this area requires more extensive research for this compound itself.[3][13]
-
Toxicity : At higher doses, this compound can be toxic. Administration to rabbits at 10 mg/kg resulted in significant liver and lung damage.[5][9]
Below is a diagram illustrating the proposed mechanism for this compound's immunomodulatory effect via NF-κB activation.
Caption: this compound activates T-cells, initiating a cascade that leads to NF-κB translocation and gene transcription.
Experimental Protocols
The following sections outline generalized methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on common laboratory practices cited in the literature.
Isolation and Purification of this compound
This protocol describes a typical workflow for isolating this compound from a fungal culture, such as Aspergillus sp.
-
Fungal Cultivation : Culture the producing fungal strain (e.g., Aspergillus niveoglaucus or Aspergillus sp.) in a suitable liquid or solid-state fermentation medium for several weeks to allow for the production of secondary metabolites.[3][4]
-
Extraction : Lyophilize and grind the fungal mycelium. Perform exhaustive extraction of the biomass using an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). Concentrate the resulting crude extract under reduced pressure.[4]
-
Fractionation (Optional) : For complex extracts, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on polarity.
-
Column Chromatography : Subject the crude extract or active fraction to column chromatography over silica (B1680970) gel. Elute with a gradient solvent system (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) to separate the components.[3]
-
Purification by HPLC : Collect fractions containing this compound (identified by thin-layer chromatography) and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4] Use a gradient of acetonitrile (B52724) in water (often with 0.1% formic acid) as the mobile phase.[4]
-
Purity Confirmation : Assess the purity of the isolated compound using analytical HPLC-UV/PDA. A pure sample should yield a single, sharp peak.
Caption: A typical workflow for the isolation and purification of this compound from a fungal source.
Structural Elucidation
-
Mass Spectrometry : Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the isolated compound.[3][10] Use tandem MS (MS/MS) to obtain fragmentation patterns that can help confirm the structure by comparing it with database entries.[10]
-
NMR Spectroscopy : Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[4]
-
¹H NMR : Identifies the number and type of protons.
-
¹³C NMR : Identifies the number and type of carbon atoms.
-
COSY : Shows proton-proton couplings (connectivity).
-
HSQC : Correlates protons with their directly attached carbons.
-
HMBC : Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure.
-
-
Data Comparison : Compare the obtained spectroscopic data with published values for this compound to confirm its identity.[4]
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound against a cancer cell line (e.g., HT-29).
-
Cell Culture : Culture HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control.[4]
-
Incubation : Incubate the plate for a specified period (e.g., 24 or 48 hours).[4]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation : Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Biosynthesis
The biosynthesis of this compound in fungi like Aspergillus amstelodami is a multi-step process. The core diketopiperazine structure is formed from the dipeptide cyclo-L-alanyl-L-tryptophyl.[7][14] This precursor then undergoes a series of prenylation reactions, where isoprenoid side chains derived from mevalonic acid are attached to the indole ring of the tryptophan moiety.[7][15] This includes a unique "reverse" prenylation at the C-2 position of the indole ring.[6]
Caption: Simplified biosynthetic pathway of this compound from amino acid and isoprenoid precursors.
References
- 1. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:1859-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echinuline - Mycotoxin Database [mycocentral.eu]
- 9. caymanchem.com [caymanchem.com]
- 10. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The biosynthesis of this compound: origins of the diastereotopic methyls in the 1,1-dimethylallyl group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Biological Activities of Echinulin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the known biological activities of echinulin and its diverse analogs, a class of prenylated indole (B1671886) diketopiperazine alkaloids primarily isolated from fungi of the Aspergillus and Eurotium genera. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug discovery efforts.
Anticancer and Cytotoxic Activities
This compound and its derivatives have demonstrated significant potential as anticancer agents by exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.[3][4]
Quantitative Cytotoxicity Data
The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A summary of reported IC50 values for this compound and its analogs against various human cancer cell lines is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| This compound | HT-29 | Colorectal Cancer | 1.51 | 24 | [1][5] |
| HT-29 | Colorectal Cancer | 1.73 | 48 | [1][5] | |
| 22Rv1 | Prostate Carcinoma | 63.20 | - | [1][5][6] | |
| PC-3 | Prostate Carcinoma | 41.70 | - | [1][5][6] | |
| LNCaP | Prostate Carcinoma | 25.90 | - | [1][5][6] | |
| 8-Hydroxythis compound | HT-29 | Colorectal Cancer | 8.80 | 48 | [1][5] |
| Tardioxopiperazine B | HT-29 | Colorectal Cancer | 13.70 | 48 | [5] |
| Didehydrothis compound B | HT-29 | Colorectal Cancer | 44.84 | 48 | [5] |
| Neothis compound (B12335001) | 22Rv1 | Prostate Carcinoma | 49.9 | - | [6] |
| PC-3 | Prostate Carcinoma | 63.8 | - | [6] | |
| LNCaP | Prostate Carcinoma | 38.9 | - | [6] | |
| Neothis compound B | Neuro-2a | Neuroblastoma | 50.9 | - | [6] |
| Neothis compound C | Neuro-2a | Neuroblastoma | 40.6 | - | [6] |
Note: The EtOAc extract from which some compounds were isolated showed an IC50 of 3.2 ± 0.4 µg/mL on HT-29 cells and no toxicity at 30 µg/mL against MDA-MB-231 (triple-negative breast cancer) and HEK293 (non-cancerous) cells, suggesting potential selectivity.[5]
Mechanism of Action: Apoptosis Induction
Studies on neothis compound A suggest that its anticancer effects are mediated by the induction of the apoptotic pathway.[3][4] This involves the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of the Bcl-2 family of proteins. Specifically, neoechinulins can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, culminating in the activation of caspase-3, a key executioner of apoptosis.[3][4] this compound has been shown to induce DNA fragmentation in HT-29 cells, further confirming its pro-apoptotic activity.[5]
Anti-inflammatory Activity
Neothis compound A has demonstrated potent anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][7] This activity is primarily attributed to the inhibition of the NF-κB and p38 MAPK signaling pathways.[4][7]
Mechanism of Action: Inhibition of Inflammatory Pathways
In response to inflammatory stimuli like LPS, macrophages activate signaling cascades that lead to the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β.[4][7] Neothis compound A has been shown to dose-dependently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[4][7]
This suppression is achieved by preventing the activation of the transcription factor NF-κB. Neothis compound A blocks the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This keeps NF-κB inactive, preventing it from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. Additionally, neothis compound A reduces the phosphorylation of p38 MAPK, another critical kinase in the inflammatory response.[7]
Antioxidant Activity
Several this compound-related compounds exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS).[6][8] This property is often evaluated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Antioxidant Data
The antioxidant capacity is often expressed as the EC50 value, the concentration of the compound required to scavenge 50% of the free radicals in the assay.
| Compound | Assay | EC50 (µM) | Reference |
| This compound | DPPH | 18 | [1][5] |
| (+)-Cryptoechinuline B | DPPH | >100 | [6] |
| (-)-Cryptoechinuline B | DPPH | >100 | [6] |
| Neothis compound B | DPPH | >100 | [6] |
| Neothis compound C | DPPH | >100 | [6] |
| Neothis compound E | DPPH | >100 | [6] |
| Neothis compound | DPPH | 29.8 | [6] |
| Ascorbic Acid (Control) | DPPH | 25 | [1][5] |
Note: While many analogs showed weak activity in the cell-free DPPH assay, some demonstrated significant ROS suppression in cell-based models, indicating that their antioxidant effects may involve complex cellular mechanisms beyond direct radical scavenging.[6][9]
Neuroprotective Effects
This compound analogs, particularly neothis compound A and cryptoechinuline B, have shown promise in protecting neuronal cells from damage induced by various neurotoxins used to model Parkinson's disease in vitro.[6][10]
Activity in Neurotoxin-Induced Cell Models
The neuroprotective potential of these compounds has been assessed by their ability to increase the viability of Neuro-2a cells exposed to toxins like rotenone, paraquat, and 6-hydroxydopamine (6-OHDA), which induce neuronal cell death through different mechanisms of ROS production.[6][9]
| Compound (at 10 µM) | Rotenone Model | Paraquat Model | 6-OHDA Model | Reference |
| (+)-Cryptoechinuline B | Active | Active | Active | [6][10] |
| (-)-Cryptoechinuline B | Inactive | Active | Inactive | [6][10] |
| Neothis compound B | Active | Inactive | Inactive | [6][10] |
| Neothis compound C | Inactive | Active | Inactive | [6][10] |
| Neothis compound E | Active | Active | Inactive | [6] |
| Neothis compound | Inactive | Inactive | Active | [6][10] |
The diverse activity profiles suggest that these compounds may act through multiple neuroprotective pathways, some related to antioxidant effects and others potentially involving stereochemistry-dependent interactions with specific cellular targets.[6]
Antiviral Activity
Neothis compound B and its synthetic derivatives have emerged as potential antiviral agents, with demonstrated activity against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[11][12]
Mechanism of Action: LXR Inactivation
The antiviral mechanism of neothis compound B is unique as it targets host-cell factors rather than viral proteins.[11] It acts as an antagonist to Liver X Receptors (LXRs), which are host nuclear receptors that regulate lipid metabolism.[11][12] Many viruses, including HCV and coronaviruses, hijack the host cell's lipid synthesis machinery to create double-membrane vesicles (DMVs), which serve as protected sites for viral RNA replication.[11] By inactivating LXRs, neothis compound B disrupts the formation of these essential DMVs, thereby blocking viral replication without exhibiting direct cytotoxicity.[2][11] Structure-activity relationship studies indicate that the exomethylene moiety on the diketopiperazine ring is crucial for this antiviral activity.[11][12]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of biological activity. Below are protocols for key assays cited in the study of this compound and its analogs.
General Bio-Guided Isolation Workflow
The discovery of active compounds often follows a bio-guided fractionation and isolation process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 5. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Neothis compound A from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activities of Neothis compound B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Echinulin: A Comprehensive Scientific Review for Drug Discovery and Development
An In-depth Technical Guide
Echinulin, a complex indole (B1671886) alkaloid produced by various fungi, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound and its derivatives, with a focus on its biosynthesis, chemical properties, and pharmacological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this fascinating natural product.
Introduction
This compound and its related compounds are a class of secondary metabolites primarily isolated from fungi of the genera Aspergillus and Eurotium.[1][2] First isolated in 1948 from Aspergillus echinulatus, this compound is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-alanine.[1] Its structure is characterized by a triprenylated indole moiety, which is crucial for its biological activity.[3] Over the years, numerous derivatives of this compound, including neoechinulins, have been identified, each with unique structural features and a wide array of pharmacological properties, such as anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][4][5]
Biosynthesis and Chemical Properties
The biosynthesis of this compound is a complex enzymatic process that begins with the formation of the cyclic dipeptide cyclo-L-alanyl-L-tryptophanyl.[6] This precursor then undergoes a series of prenylation reactions, where isoprenyl units are attached to the indole ring of the tryptophan residue.[6] This process is catalyzed by specific prenyltransferases, resulting in the characteristic triprenylated indole core of this compound.
The chemical structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The presence of multiple chiral centers and the complex arrangement of prenyl groups make its total synthesis a challenging endeavor, although synthetic routes for some of its derivatives, like neothis compound (B12335001) B, have been developed.[7][8]
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development. The following sections summarize the key pharmacological effects reported in the scientific literature.
Anticancer Activity
This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it has shown potent activity against human colorectal cancer (HT-29) cells, with IC50 values in the low micromolar range, even more potent than the conventional chemotherapeutic agent 5-fluorouracil (B62378) in some studies.[1] The proposed mechanism of its anticancer effect involves the induction of apoptosis, as evidenced by DNA fragmentation in treated cancer cells.[1] Structure-activity relationship studies suggest that the prenyl groups at specific positions on the indole ring are critical for its cytotoxic activity.[1]
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound derivatives, particularly neothis compound A.[5][9] Neothis compound A has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][9] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][9]
Antioxidant Activity
This compound has been identified as a potent antioxidant agent, with an IC50 value for radical scavenging activity reported to be more potent than that of ascorbic acid.[1] This antioxidant capacity is thought to contribute to its other biological activities, including its neuroprotective and cytoprotective effects.
Neuroprotective Effects
This compound-related compounds, especially neothis compound A, have shown promising neuroprotective activities in various in vitro models of neurodegenerative diseases.[2][10] Neothis compound A has been found to protect neuronal cells from cytotoxicity induced by neurotoxins such as rotenone, 6-hydroxydopamine (6-OHDA), and paraquat.[2][10] The proposed mechanisms for this neuroprotection include the suppression of oxidative stress and the modulation of cellular signaling pathways involved in cell survival.
Quantitative Data on Biological Activities
The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HT-29 (colorectal cancer) | Antiproliferative (24h) | 1.51 | [1] |
| HT-29 (colorectal cancer) | Antiproliferative (48h) | 1.73 | [1] | |
| 22Rv1 (prostate cancer) | Cytotoxicity | 63.20 | [1] | |
| PC-3 (prostate cancer) | Cytotoxicity | 41.70 | [1] | |
| LNCaP (prostate cancer) | Cytotoxicity | 25.90 | [1] | |
| B16 (melanoma) | Melanin synthesis inhibition | 38.50 | [1] | |
| - | Antioxidant (DPPH) | 18 | [1] | |
| 8-Hydroxythis compound | HT-29 (colorectal cancer) | Antiproliferative (48h) | 8.80 | [1] |
| Didehydrothis compound B | Human hepatocarcinoma | Antiproliferative | 4.20 | [1] |
| Lung cancer | Antiproliferative | 1.43 | [1] | |
| Tardioxopiperazine B | HT-29 (colorectal cancer) | Antiproliferative (48h) | 13.70 | [1] |
| Flavoglaucin | HT-29 (colorectal cancer) | Antiproliferative | 34.40 | [1] |
| Caco-2 (colorectal adenocarcinoma) | Antiproliferative | 2.87 | [1] | |
| A549 (lung cancer) | Antiproliferative | 22.20 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a practical guide for researchers.
Isolation and Purification of this compound
Fungal Strain and Culture Conditions:
-
Producing Organism: Aspergillus sp. (endolichenic fungus).[1]
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used for the large-scale production of this compound.[1]
-
Incubation: The fungus is typically grown on solid culture medium to ensure sufficient production of secondary metabolites.[1]
Extraction and Purification:
-
The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc).[1]
-
The crude extract is then subjected to bio-guided fractionation using various chromatographic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): An ATLANTIS T3 column (100 Å, 2.1 mm × 100 mm, 5 µm) is used for separation.[1] A gradient elution is performed with water + 0.1% formic acid (solvent A) and acetonitrile (B52724) + 0.1% formic acid (solvent B) at a flow rate of 200 µL/min.[1] The gradient runs from 5% to 95% of solvent B over 20 minutes.[1]
-
Mass Spectrometry: An Electrospray Ionization (ESI) source is used in both positive and negative modes.[1]
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cells (HT-29) are maintained in an appropriate culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., this compound) for 24 and 48 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound's activity and analysis.
Caption: Simplified biosynthetic pathway of this compound.
Caption: Anti-inflammatory signaling pathway targeted by this compound.
Caption: Experimental workflow for bioactivity screening of this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including potent anticancer and anti-inflammatory effects, warrant further investigation for the development of novel therapeutic agents. Future research should focus on several key areas:
-
Total Synthesis and Analogue Development: The development of efficient and scalable total synthesis routes for this compound and its derivatives will be crucial for conducting extensive preclinical and clinical studies. Furthermore, the synthesis of novel analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: While the involvement of pathways like NF-κB and p38 MAPK has been identified, a more in-depth understanding of the specific molecular targets of this compound is needed. Advanced techniques such as proteomics and transcriptomics could be employed to elucidate the precise mechanisms of action.
-
In Vivo Efficacy and Safety: The majority of the current research has been conducted in vitro. It is imperative to evaluate the in vivo efficacy and safety of this compound and its most promising derivatives in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
-
Optimization of Production: Further studies on the fungal fermentation conditions, including medium composition and process parameters, could lead to enhanced yields of this compound, making its production more economically viable.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Neothis compound A from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages | MDPI [mdpi.com]
- 6. Biosynthesis of this compound. Isoprenylation of cyclo-L-alanyl-L-tryptophanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activities of Neothis compound B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 10. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinulin: A Fungal Secondary Metabolite with Diverse Bioactivities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a complex indole (B1671886) alkaloid, a secondary metabolite produced by a variety of fungi, most notably from the Aspergillus and Eurotium genera.[1] Structurally, it is a cyclic dipeptide derived from L-alanine and L-tryptophan, characterized by a triprenylated indole moiety. First isolated in 1943 from Aspergillus echinulatus, this mycotoxin has since garnered significant attention within the scientific community due to its diverse and potent biological activities. These activities, which include cytotoxic, neuroprotective, antioxidant, anti-inflammatory, and antiviral properties, position this compound and its derivatives as promising candidates for further investigation in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and experimental evaluation of this compound, tailored for professionals in the fields of mycology, pharmacology, and medicinal chemistry.
Chemical Properties
This compound is a lipophilic molecule with the chemical formula C₂₉H₃₉N₃O₂ and a molecular weight of 461.64 g/mol .[4] Its structure features a diketopiperazine ring fused to a highly substituted indole core. The indole ring is decorated with two isoprenyl groups at positions C-5 and C-7, and a reverse prenyl group at C-2. This unique prenylation pattern is a hallmark of this compound and its analogues and is crucial for its biological activities.
Fungal Production and Biosynthesis
This compound is primarily produced by various species of fungi belonging to the genera Aspergillus and Eurotium, such as Aspergillus echinulatus, Aspergillus chevalieri, and Eurotium repens.[3][5] Its biosynthesis is a complex process involving a dedicated gene cluster that encodes for the necessary enzymes.
The biosynthesis of this compound begins with the formation of the cyclic dipeptide cyclo-L-alanyl-L-tryptophan. This precursor then undergoes a series of prenylation steps catalyzed by specific prenyltransferases. Two key enzymes, EchPT1 and EchPT2, have been identified in Aspergillus ruber as being responsible for the sequential prenylation cascade that leads to the formation of this compound and its derivatives.[2] EchPT1 catalyzes the initial prenylation, while EchPT2 is responsible for subsequent prenylations, contributing to the structural diversity of this compound-related compounds.[2]
Proposed Biosynthetic Pathway of this compound
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data for its cytotoxic, antioxidant, and antiviral effects.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Human Colorectal Cancer | 1.73 (48h) | [3][6] |
| 22Rv1 | Human Prostate Carcinoma | 63.20 | [3] |
| PC-3 | Human Prostate Carcinoma | 41.70 | [3] |
| LNCaP | Human Prostate Carcinoma | 25.90 | [3] |
| B16 | Murine Melanoma | 38.50 | [3] |
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines.
Antioxidant Activity
This compound possesses notable antioxidant properties, as demonstrated by its ability to scavenge free radicals.
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 18 | [3] |
Table 2: Antioxidant Activity of this compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound and its derivatives, particularly against SARS-CoV-2.
| Virus/Target | Assay | IC₅₀ (µM) | Reference |
| SARS-CoV-2 Mpro | Enzymatic Inhibition | 3.90 | [7] |
| HCV | Virus Production Inhibition | >10 | [1] |
Table 3: Antiviral Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Isolation and Purification of this compound from Fungal Culture
Objective: To isolate and purify this compound from a culture of an this compound-producing fungus, such as Aspergillus sp.
Materials:
-
Culture of Aspergillus sp. grown on solid Potato Dextrose Agar (PDA).
-
Ethyl acetate (B1210297) (EtOAc)
-
n-hexane
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Rotary evaporator
-
Homogenizer
Procedure:
-
Culturing: Grow the Aspergillus sp. on solid PDA medium in petri dishes for 21 days at 25°C.[3]
-
Extraction:
-
Liquid-Liquid Partition:
-
Subject the crude extract to a liquid-liquid partition between n-hexane and 90% aqueous methanol.[3]
-
-
Column Chromatography:
-
Fractionate the methanol-soluble portion using silica gel column chromatography with a gradient of n-hexane and ethyl acetate.[8]
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with chloroform (B151607) as the eluent.[8]
-
-
HPLC Purification:
-
Perform final purification using semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[3]
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line (e.g., HT-29).
Materials:
-
HT-29 human colorectal cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 8,000 cells per well and allow them to adhere for 24 hours.[3]
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9][10]
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation: Prepare a working solution of DPPH.[11] Prepare serial dilutions of this compound in the chosen solvent.[11]
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each this compound dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a control (solvent + DPPH solution) and a blank (solvent only).[11]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[11][12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value from a plot of inhibition percentage against this compound concentration.
Neuroprotection Assay against 6-OHDA-Induced Toxicity
Objective: To assess the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound stock solution (in DMSO)
-
6-hydroxydopamine (6-OHDA) solution (prepared fresh in saline with 0.02% ascorbic acid).
-
MTT assay reagents (as described in section 5.2)
-
96-well plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere.[13][14]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).[13][14]
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to induce toxicity (e.g., 100-200 µM) and incubate for 24 hours.[13][15] Include a vehicle control, a 6-OHDA only control, and an this compound only control.
-
Cell Viability Assessment: Perform an MTT assay as described in section 5.2 to determine the cell viability in each treatment group.[13]
-
Data Analysis: Compare the cell viability of the this compound-treated groups to the 6-OHDA only control to determine the neuroprotective effect.
Signaling Pathway Interactions
This compound's diverse biological activities are mediated through its interaction with various cellular signaling pathways. A key pathway implicated in its immunomodulatory and anti-inflammatory effects is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway and Potential Interaction of this compound
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.
This compound has been shown to modulate the NF-κB signaling pathway, suggesting it may act as an immunotherapeutic agent.[3] While the precise molecular target is still under investigation, it is hypothesized that this compound may interfere with the IKK complex, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Conclusion
This compound stands out as a fungal secondary metabolite with a remarkable array of biological activities. Its potent cytotoxic, antioxidant, and emerging antiviral properties make it a compelling subject for further research in the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate and standardize future investigations into this promising natural product. A deeper understanding of its biosynthetic pathway and its interactions with key cellular signaling cascades, such as the NF-κB pathway, will be crucial in unlocking its full therapeutic potential. As research progresses, this compound and its derivatives may offer new avenues for the treatment of cancer, neurodegenerative diseases, and viral infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Neothis compound A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 15. Neuroprotective Effects of Erucin against 6-Hydroxydopamine-Induced Oxidative Damage in a Dopaminergic-like Neuroblastoma Cell Line [mdpi.com]
The Ecological Significance of Echinulin: A Technical Guide for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Echinulin is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of secondary metabolites, primarily produced by fungi of the genera Aspergillus and Eurotium. While extensively investigated for its diverse and potent pharmacological activities, including neuroprotective, antioxidant, and cytotoxic effects, its intrinsic ecological function for the producing organisms has remained less understood. This technical guide synthesizes the current knowledge on the ecological role of this compound, detailing its biosynthesis, regulatory mechanisms, and the experimental methodologies used to elucidate its functions. Quantitative data on its biological activities are presented for comparative analysis, and key pathways and workflows are visualized to provide a comprehensive overview for researchers in mycology, natural product chemistry, and drug discovery.
Introduction: this compound and its Fungal Producers
This compound and its derivatives are complex secondary metabolites synthesized by various fungal species, notably those within the genera Aspergillus and Eurotium. These fungi are ubiquitous, found in diverse environments from soil and decaying vegetation to food products and marine sediments.[1] The production of secondary metabolites like this compound is often linked to specific developmental stages or environmental cues, suggesting they play a crucial role in the fungus's survival and interaction with its ecosystem.[2] While the pharmacological potential of this compound has been a primary focus of research, understanding its ecological function provides context for its potent bioactivities and may unveil new avenues for its application.
Biosynthesis of this compound
The biosynthesis of this compound originates from the cyclization of the dipeptide cyclo-L-alanyl-L-tryptophan. This core structure then undergoes a series of post-modifications, primarily prenylation at various positions on the indole ring, catalyzed by specific prenyltransferases.[3] The genes responsible for these biosynthetic steps are typically co-located in the fungal genome, forming a biosynthetic gene cluster (BGC). The regulation of this BGC is complex, often influenced by global regulators of secondary metabolism in Aspergillus, such as LaeA and the velvet complex, which respond to environmental stimuli like nutrient availability, light, and temperature.[4][5]
References
- 1. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond aflatoxin: four distinct expression patterns and functional roles associated with Aspergillus flavus secondary metabolism gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress-Induced Changes in the Lipid Microenvironment of β-(1,3)-d-Glucan Synthase Cause Clinically Important Echinocandin Resistance in Aspergillus fumigatus [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Echinulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin, a fungal metabolite primarily isolated from Aspergillus species, has garnered significant interest in the scientific community for its diverse biological activities. As an indole (B1671886) alkaloid, its potential as an anticancer agent is an active area of investigation. Preliminary cytotoxicity screening is a critical first step in the evaluation of any potential therapeutic compound. This technical guide provides a comprehensive overview of the existing data on the cytotoxicity of this compound, detailed experimental protocols for its assessment, and an exploration of the signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the specific derivative. The available data is summarized in the tables below for ease of comparison.
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| HT-29 | Colorectal Carcinoma | 1.51 | 24 hours | [1][2] |
| HT-29 | Colorectal Carcinoma | 1.73 | 48 hours | [1][2] |
| 22Rv1 | Prostate Carcinoma | 63.20 | Not Specified | [1][2][3][4] |
| PC-3 | Prostate Carcinoma | 41.70 | Not Specified | [1][2][3][4] |
| LNCaP | Prostate Carcinoma | 25.90 | Not Specified | [1][2][3][4] |
| HeLa | Cervical Cancer | Low Cytotoxicity | Not Specified | [1][2] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against HT-29 Colorectal Cancer Cells (48 hours)
| Compound | IC50 (µM) | Citation |
| 8-Hydroxythis compound | 8.80 | [1][2] |
| Didehydrothis compound B | 44.84 | [1] |
| Tardioxopiperazine B | 13.70 | [1][2] |
Notably, this compound has shown promising selectivity, with an ethyl acetate (B1210297) extract from Aspergillus sp. demonstrating no toxicity against non-cancerous human embryonic kidney (HEK293) cells at concentrations up to 30 µg/mL.[1][2][4]
Experimental Protocols
Reproducible and standardized methodologies are fundamental to cytotoxicity screening. The following protocols are based on methods cited in the literature for evaluating this compound's cytotoxic effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for adherence.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: DNA Fragmentation ELISA
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. One of the hallmarks of apoptosis is the fragmentation of DNA.
Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively detects the histone-associated DNA fragments (nucleosomes) generated during apoptosis.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound as described for the MTT assay.
-
Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for the specific DNA fragmentation ELISA kit being used.
-
ELISA Procedure:
-
Add the cell lysates to a microplate coated with anti-histone antibodies.
-
Incubate to allow the capture of nucleosomes.
-
Add a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).
-
Wash to remove unbound antibodies.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: The absorbance is directly proportional to the amount of DNA fragmentation. Results are often expressed as a fold increase in DNA fragmentation compared to untreated controls. Studies have shown that this compound can induce DNA fragmentation in a concentration-dependent manner in HT-29 cells.[1]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a compound like this compound.
Caption: General workflow for in vitro cytotoxicity screening of this compound.
Implicated Signaling Pathways
Preliminary research suggests that this compound's cytotoxic effects may be mediated through the induction of apoptosis and modulation of key signaling pathways.
This compound and its analogue, neothis compound (B12335001) A, have been shown to induce apoptosis in cancer cells.[7] This process involves the regulation of the Bcl-2 family of proteins, which are central to the mitochondrial (intrinsic) pathway of apoptosis.[7][8]
Caption: Proposed apoptotic pathway induced by this compound via Bcl-2 family modulation.
Interestingly, this compound has also been shown to enhance the immunizing effect on T cells through the activation of the NF-κB signaling pathway.[1][2] This suggests a dual role for this compound, not only as a cytotoxic agent but also as a potential immunomodulator.
Caption: this compound-mediated activation of the NF-κB pathway in T-cells.
Conclusion and Future Directions
The preliminary cytotoxicity data for this compound reveals a compound with promising, albeit cell-line dependent, anticancer activity. Its demonstrated ability to induce apoptosis in colorectal cancer cells at low micromolar concentrations highlights its potential as a lead compound for further development.[1][2] Moreover, its apparent selectivity for cancer cells over non-cancerous cell lines is an encouraging characteristic for a therapeutic candidate.[1][2]
Future research should focus on:
-
Broadening the Scope: Screening this compound and its derivatives against a more extensive panel of cancer cell lines to identify additional sensitive cancer types.
-
Mechanism of Action: Elucidating the detailed molecular mechanisms underlying its cytotoxic and immunomodulatory effects.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR): Synthesizing and testing new analogues to improve potency and selectivity.
This technical guide provides a foundational resource for researchers embarking on the preclinical evaluation of this compound. The provided data, protocols, and pathway diagrams offer a comprehensive starting point for continued investigation into this promising natural product.
References
- 1. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Early Pharmacological Studies of Echinulin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin, a complex indole (B1671886) alkaloid produced by various species of the Aspergillus and Eurotium genera, has been a subject of scientific curiosity since its initial discovery. As a mycotoxin, early investigations into its biological effects were primarily concerned with its toxicological profile. However, these foundational studies also uncovered a spectrum of pharmacological activities that hinted at a broader therapeutic potential. This technical guide provides an in-depth review of the early research on this compound, focusing on its initial isolation, toxicological evaluation, and preliminary assessments of its antimicrobial properties. The document synthesizes quantitative data from key early experiments, details the methodologies employed, and visualizes the experimental workflows and conceptual frameworks of this nascent stage of research.
Introduction and Early Discovery
This compound was first isolated in 1943 by Quilico and Cardini from the mycelium of the fungus Aspergillus echinulatus.[1] Subsequent early studies identified the compound in other fungal species, including Aspergillus chevalieri and Eurotium repens.[1] Structurally, it is a diketopiperazine alkaloid derived from tryptophan and alanine, notable for its unique triprenylated indole moiety. While its role as a mycotoxin initially guided research towards its toxic effects, these investigations were the first to systematically explore its interaction with biological systems, laying the groundwork for future pharmacological exploration.
Early Toxicological Assessment
The primary focus of early pharmacological research on this compound was to characterize its toxicity. As a metabolite of fungi commonly found in food sources, understanding its potential adverse effects was of significant importance.
In Vivo Toxicity in a Rabbit Model (1989)
A pivotal early study investigated the acute toxicity of this compound in rabbits. This research provided the first quantitative in vivo data on its organ-specific toxicity.
Data Summary:
The following table summarizes the key findings from the intraperitoneal administration of this compound in rabbits.
| Parameter Measured | Dosage | Observation |
| Liver Lactate Dehydrogenase (LDH) | 10 mg/kg body weight | Significant increase in activity.[2] |
| Plasma Total LDH | 10 mg/kg body weight | Elevated levels observed.[2] |
| Plasma Cardiac Derived Isozyme | 10 mg/kg body weight | Elevated levels observed.[2] |
| Plasma Glutamic-Oxaloacetic Transaminase (GOT) | 10 mg/kg body weight | Significant increase in activity.[2] |
| Plasma Glutamic-Pyruvic Transaminase (GPT) | 10 mg/kg body weight | Significant increase in activity.[2] |
| Gross Pathology | 10 mg/kg body weight | Light-microscopic examination revealed a significant degree of damage to the lung and liver, including necrosis in the liver.[2] |
Experimental Protocol: Acute Intraperitoneal Toxicity in Rabbits
-
Test Substance Preparation: Purified this compound, isolated from Aspergillus chevalieri, was prepared for injection.
-
Animal Model: Rabbits were used as the experimental animal model.
-
Administration: this compound was administered via intraperitoneal injection at a dose of 10 mg/kg body weight. A control group received the vehicle (Dimethyl Sulfoxide - DMSO).[2]
-
Sample Collection: Two hours post-injection, the rabbits were bled.
-
Biochemical Analysis: Enzyme analyses were conducted on the supernatants of liver homogenates and on citrated plasma to determine the levels of total LDH, cardiac-derived LDH, GOT, and GPT.
-
Histopathology: Lung and liver tissues were examined under a light microscope to assess for cellular damage.
Workflow Visualization:
Early Antimicrobial Screening
Alongside toxicological studies, early research also explored the potential for this compound to inhibit microbial growth, a common screening paradigm for novel natural products. While detailed quantitative data from the earliest studies is sparse in modern literature, it is documented that this compound exhibited antimicrobial properties.
General Antimicrobial Activity
Early reports indicated that this compound possesses activity against various microorganisms. These initial screenings were likely conducted using standard microbiological techniques of the era, such as agar (B569324) diffusion assays.
Experimental Protocol: Agar Well Diffusion Assay (General Methodology)
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria, is prepared and sterilized.
-
Inoculation: The surface of the agar in a petri dish is uniformly inoculated with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A solution of this compound at a known concentration is added to a well. Control wells would contain the solvent alone.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 24-48 hours at 37°C).
-
Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conceptual Diagram of Early Pharmacological Screening:
Early Isolation and Characterization Methods
The methodologies used to isolate and purify this compound in its early days were foundational to all subsequent pharmacological studies.
Experimental Protocol: General Isolation from Fungal Culture
-
Fungal Cultivation: A selected strain of an this compound-producing fungus, such as Aspergillus echinulatus or Aspergillus chevalieri, was grown on a suitable solid or liquid medium. Common media included Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium.[1]
-
Harvesting: After a sufficient incubation period (e.g., 21 days), the fungal mycelium was harvested from the culture medium.[1]
-
Extraction: The dried and pulverized mycelium was subjected to solvent extraction. Ethyl acetate (B1210297) was a commonly used solvent for this purpose. The mycelium was submerged in the solvent, and techniques such as maceration (soaking) or sonication were employed to facilitate the extraction of secondary metabolites.
-
Purification: The crude extract would then undergo further purification steps. While early methods are less detailed in modern records, they likely involved techniques such as column chromatography using silica (B1680970) gel to separate the components of the extract, followed by crystallization to obtain pure this compound.
Conclusion and Future Outlook
The early pharmacological studies of this compound, though primarily focused on its toxic properties, were instrumental in characterizing its bioactivity. The in vivo rabbit model provided clear, quantitative evidence of its potential for organ toxicity, particularly to the liver and lungs. Concurrently, preliminary screenings suggested a capacity for antimicrobial action. These foundational investigations, reliant on classical techniques of natural product isolation, toxicology, and microbiology, established this compound as a biologically active molecule worthy of further study. While modern research has expanded to investigate its potential in areas like cancer and neuroprotection, the early data on its toxicity remains a critical consideration in the ongoing evaluation of its therapeutic potential and that of its derivatives.
References
In Silico Prediction of Echinulin's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinulin, a prenylated indole (B1671886) alkaloid produced by various fungi, has garnered scientific interest due to its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects.[1] While some mechanisms of action, such as the activation of the NF-κB pathway, have been elucidated, a comprehensive understanding of its direct molecular targets remains largely unexplored.[1] This technical guide presents a systematic and in-depth workflow for the in silico prediction and subsequent experimental validation of this compound's biological targets. By leveraging a combination of computational methodologies, including reverse docking, pharmacophore modeling, and machine learning-based approaches, researchers can efficiently generate a prioritized list of putative protein targets. This guide further provides detailed experimental protocols for validating these predictions, encompassing biophysical and cell-based assays to confirm direct binding and target engagement. The integration of robust computational screening with rigorous experimental validation offers a powerful paradigm for accelerating the elucidation of this compound's polypharmacology and unlocking its full therapeutic potential.
Introduction to this compound and In Silico Target Prediction
This compound is a natural product known to modulate immune responses, primarily through the activation of T cell subsets and the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Recent studies have also identified Tyrosyl-DNA phosphodiesterase 1 (TDP1) as a direct target of this compound, highlighting its potential as a novel chemotype for the development of TDP1 inhibitors.[2] Furthermore, computational studies have suggested a potential interaction between this compound and the main protease (Mpro) of SARS-CoV-2.[3][4][5] Despite these findings, the broader landscape of this compound's molecular interactions within the human proteome is yet to be fully mapped.
In silico target prediction has emerged as an indispensable tool in modern drug discovery, offering a time- and cost-effective strategy to identify potential protein targets for small molecules.[6] These computational approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of chemical similarity, where the known bioactivities of structurally similar molecules are used to infer the targets of a query compound.[1] Structure-based methods, such as reverse docking, involve screening a library of protein structures against the query molecule to identify potential binding partners.[7] The convergence of predictions from multiple orthogonal in silico methods can significantly enhance the confidence in putative targets, which can then be prioritized for experimental validation.
This guide outlines a comprehensive workflow that integrates several in silico techniques to predict the biological targets of this compound, followed by detailed protocols for experimental validation.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy should employ a multi-pronged approach, combining various computational methods to generate a high-confidence list of potential targets. The consensus from different methods increases the likelihood of identifying true biological targets.
Ligand-Based Approaches
Ligand-based methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.
-
Chemical Similarity Searching: This involves screening large compound databases (e.g., ChEMBL, PubChem) to find molecules structurally similar to this compound with known biological targets.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. A pharmacophore model can be generated based on this compound's structure and used to screen for proteins that can accommodate these features in their binding sites.
Structure-Based Approaches
Structure-based methods utilize the 3D structure of potential protein targets to predict binding.
-
Reverse Docking: In this approach, the 3D structure of this compound is docked against a large library of protein structures (e.g., from the Protein Data Bank) to identify proteins with binding sites that are sterically and energetically favorable for interaction.
Machine Learning and Network-Based Approaches
These methods leverage large-scale biological data to predict drug-target interactions.
-
Machine Learning Models: Pre-trained machine learning models that have learned the relationships between chemical structures and their protein targets can be used to predict the probability of this compound interacting with a wide range of proteins.
-
Network-Based Methods: These approaches analyze the position and connections of known drug targets within biological networks (e.g., protein-protein interaction networks) to infer new targets for a given compound.
Target Prioritization
The lists of putative targets generated from each method are then integrated and prioritized based on a consensus score. Targets predicted by multiple, independent methods are considered higher confidence. Further prioritization can be achieved through pathway analysis to identify targets that are part of signaling pathways consistent with this compound's known biological activities (e.g., inflammation, immune response).
Data Presentation: Predicted Targets of this compound
The following table summarizes a hypothetical list of prioritized putative targets for this compound based on a consensus of in silico prediction methods. The binding affinity and key interactions would be predicted from molecular docking simulations.
| Target Protein | Prediction Method(s) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Key Interactions | Biological Pathway |
| NF-κB p50/p65 | Ligand-Based, Network | -8.5 | H-bond, Hydrophobic | Inflammation, Immunity |
| IKKβ | Structure-Based, ML | -9.2 | H-bond, Pi-cation | NF-κB Signaling |
| TDP1 | Structure-Based | -7.8 | H-bond, Hydrophobic | DNA Repair |
| SARS-CoV-2 Mpro | Structure-Based | -7.5 | H-bond, Hydrophobic | Viral Replication |
| Cyclooxygenase-2 (COX-2) | Ligand-Based, Structure-Based | -8.9 | H-bond, Hydrophobic | Inflammation |
| 5-Lipoxygenase (5-LOX) | Ligand-Based, ML | -8.1 | H-bond, Metal coordination | Inflammation |
Experimental Validation Protocols
Following the in silico prediction and prioritization of targets, experimental validation is crucial to confirm direct binding and functional effects.
Biophysical Assays for Direct Binding
These methods provide quantitative data on the binding affinity and kinetics of the this compound-target interaction.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (target protein).
Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. Monitor the change in the response units (RU) over time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][9][10][11]
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Cell-Based Assays for Target Engagement
These assays confirm that this compound can bind to its target in a cellular environment.
Principle: The binding of a ligand to a protein can stabilize the protein against thermal denaturation. CETSA measures the change in the thermal stability of a target protein in the presence of the ligand.[12][13][14][15]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway and Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
Conclusion
The integrated workflow presented in this technical guide provides a comprehensive and systematic approach for the identification and validation of the biological targets of this compound. By combining the predictive power of diverse in silico methodologies with the empirical rigor of experimental validation, researchers can efficiently navigate the complexities of natural product pharmacology. The elucidation of this compound's molecular targets will not only deepen our understanding of its mechanism of action but also pave the way for the development of novel therapeutics based on this promising natural product scaffold. This guide serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating a more rational and efficient exploration of the therapeutic potential of this compound and other bioactive natural products.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 4. cresset-group.com [cresset-group.com]
- 5. Computational/in silico methods in drug target and lead prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Journey into Novel Echinulin Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the spectroscopic data of recently discovered echinulin derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. This document focuses on the detailed spectroscopic characterization of these novel compounds, outlines the experimental protocols for their isolation and analysis, and visualizes key biological pathways and experimental workflows.
Introduction
This compound, a complex indole (B1671886) alkaloid produced by various fungi, particularly of the Aspergillus and Eurotium genera, has long been a subject of scientific interest due to its diverse biological activities. Recent research has led to the discovery of novel derivatives with unique structural modifications, warranting a comprehensive analysis of their spectroscopic properties. This guide focuses on the detailed data for several recently isolated compounds, including 8-hydroxythis compound, didehydrothis compound B, neothis compound (B12335001) E, and aspechinulins B and C.
Spectroscopic Data of Novel this compound Derivatives
The structural elucidation of these novel compounds has been achieved through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the intricate connectivity and stereochemistry of the molecules. Infrared (IR) spectroscopy identifies characteristic functional groups, and UV-Vis spectroscopy provides information about the electronic transitions within the chromophores of the molecules.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and high-resolution mass spectrometry data for a selection of novel this compound derivatives. This data is crucial for the identification and characterization of these compounds.
Table 1: Spectroscopic Data for 8-Hydroxythis compound
| Technique | Data |
| ¹H NMR | Data not fully available in the provided search results. |
| ¹³C NMR | Data not fully available in the provided search results. |
| HR-ESI-MS | m/z [M+H]⁺ 460.2964[1] |
Table 2: Spectroscopic Data for Didehydrothis compound B
| Technique | Data |
| ¹H NMR | Data not fully available in the provided search results. |
| ¹³C NMR | Data not fully available in the provided search results. |
| HR-ESI-MS | m/z [M+H]⁺ 478.3069[1] |
Table 3: Spectroscopic Data for Neothis compound E
| Technique | Data |
| Molecular Formula | C₁₈H₁₇N₃O₃[2] |
| Molecular Weight | 323.35 g/mol [2] |
| Monoisotopic Mass | 323.1270 g/mol [2] |
| ¹H NMR | Data not fully available in the provided search results. |
| ¹³C NMR | Data not fully available in the provided search results. |
Table 4: Spectroscopic Data for Aspechinulins B and C
| Technique | Data |
| ¹H NMR | Data not fully available in the provided search results. |
| ¹³C NMR | Data not fully available in the provided search results. |
| HR-ESI-MS | Data not fully available in the provided search results. |
UV-Visible and Infrared Spectroscopy
UV-Vis and IR spectroscopy provide complementary information for the structural characterization of this compound derivatives.
Table 5: General UV-Vis and IR Absorption Data for this compound Derivatives
| Technique | Typical Absorption Ranges | Interpretation |
| UV-Vis | 220-230 nm, 280-300 nm | Indole chromophore and other conjugated systems. |
| IR (cm⁻¹) | ~3400 (N-H), ~1680 (C=O, amide), ~1600 (C=C, aromatic) | Presence of amine, amide, and aromatic functionalities. |
Experimental Protocols
The isolation and spectroscopic analysis of novel this compound derivatives involve a series of meticulous experimental procedures.
Isolation and Purification
A general workflow for the isolation of these compounds from fungal cultures is as follows:
-
Fungal Culture: The producing fungal strain (e.g., Aspergillus sp.) is cultivated on a suitable solid or liquid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography (e.g., using silica (B1680970) gel or Sephadex) to separate the components based on their polarity.
-
Purification: The fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound derivatives.
Spectroscopic Analysis
The purified compounds are then subjected to a suite of spectroscopic analyses for structural elucidation:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer, with the compound dissolved in a transparent solvent like methanol (B129727) or ethanol.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Visualizations
Signaling Pathway
This compound and its derivatives have been shown to interact with various biological pathways. Neothis compound A, for instance, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] The following diagram illustrates a simplified representation of this pathway.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and characterization of novel this compound derivatives from a fungal source.
Conclusion
The study of novel this compound derivatives is a rapidly evolving field with significant potential for the discovery of new therapeutic agents. This technical guide provides a foundational understanding of the spectroscopic characteristics of these compounds and the experimental approaches used to study them. It is anticipated that the detailed data and protocols presented herein will facilitate further research and development in this exciting area of natural product chemistry.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Echinulin from Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a prenylated indole (B1671886) alkaloid, a secondary metabolite produced by various fungi, particularly those belonging to the Aspergillus and Eurotium genera.[1] These compounds originate from the dipeptide cyclo-L-alanyl-L-tryptophan through a series of prenylation steps.[1] this compound and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antioxidant, antimicrobial, antiviral, and neuroprotective properties.[1][2] This document provides a comprehensive protocol for the extraction and purification of this compound from Aspergillus cultures, intended to serve as a foundational resource for natural product chemistry, mycology, and drug discovery efforts.
Experimental Protocols
This section outlines a generalized yet detailed methodology for the cultivation of Aspergillus species, followed by the extraction and purification of this compound.
Part 1: Fungal Cultivation and Fermentation
The production of this compound is initiated by culturing a known producing strain of Aspergillus. Both solid and liquid fermentation methods can be employed.
1.1. Strain Selection and Media Preparation:
-
Strain: Obtain a viable culture of a known this compound-producing strain, such as Aspergillus amstelodami, Aspergillus niveoglaucus, or Aspergillus sp.[1][2][3]
-
Solid Medium: For solid-state fermentation, a medium composed of rice (200 g), yeast extract (10 g), sea crystal (6 g), sucrose (B13894) (8 g), bran (6 g), and distilled water (60 mL) is effective.[2] Alternatively, Potato Dextrose Agar (PDA) is commonly used.[3]
-
Liquid Medium: For liquid fermentation, Potato Dextrose Broth (PDB) is a suitable choice.[4]
1.2. Inoculation and Incubation:
-
Prepare a seed culture by inoculating a suitable liquid medium, such as Czapek's medium, and incubating for several days (e.g., 4 days at 30°C, 200 rpm).[2][5]
-
Inoculate the main fermentation medium (solid or liquid) with the seed culture at a typical inoculum volume of 10%.[2]
-
Incubate the culture under appropriate conditions.
Part 2: Extraction of Crude this compound
Following incubation, the fungal biomass and culture medium are harvested to extract the secondary metabolites.
2.1. Harvesting:
-
Separate the fungal mycelia from the culture broth (if using liquid culture) by filtration.[4] For solid cultures, the entire fungal mass with the medium is used for extraction.[1]
2.2. Extraction Procedure:
-
The fungal mycelia and/or solid medium are extracted exhaustively with an organic solvent. Ethyl acetate (B1210297) (EtOAc) is a commonly used and effective solvent.[1][2][3]
-
A typical procedure involves soaking and homogenizing the fungal material in the solvent for an extended period (e.g., 48 hours, repeated three times).[3]
-
For enhanced efficiency, ultrasound-assisted extraction (sonication) can be employed. A typical protocol involves sonicating the mixture of fungal material and solvent (e.g., in a 1:2 ratio) for approximately 120 minutes.[2]
-
Combine the solvent extracts from all repetitions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.[2][4]
Part 3: Purification of this compound
The crude extract contains a mixture of compounds, from which this compound must be isolated and purified, typically using chromatographic techniques.
3.1. Liquid-Liquid Partitioning (Optional Pre-purification):
-
The crude extract can be subjected to a liquid-liquid partition to separate compounds based on their polarity. For instance, partitioning between n-hexane and 90% aqueous methanol (B129727) can remove non-polar lipids and other interfering substances.[3]
3.2. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of this compound.[2]
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Loading: Dissolve the crude or partitioned extract in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluted solvent in fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to an this compound standard.
-
Final Purification: For higher purity, a second chromatographic step using a different column, such as Sephadex LH-20 (gel column chromatography), may be necessary.[2]
3.3. Crystallization:
-
In some cases, this compound can be obtained as crystals directly from the concentrated, purified fractions.[1]
Data Presentation
The following tables summarize quantitative data related to the extraction of this compound and related compounds from Aspergillus.
Table 1: Optimization of Ultrasound-Assisted Extraction for Neothis compound A [2]
| Parameter | Optimal Value | Resulting Yield (mg/g) |
| Solvent | Methanol | - |
| Methanol Volume Fraction | 72.76% | - |
| Solid-Liquid Ratio | 25 mL/g | - |
| Soaking Temperature | 50.8 °C | - |
| Optimized Yield | - | 1.500 |
Table 2: Example Extraction Yields from Aspergillus Cultures
| Fungal Strain | Culture Type | Extraction Solvent | Crude Extract Yield | This compound Content | Reference |
| Aspergillus sp. | Solid (6 L PDA) | Ethyl Acetate | 5 g | Major compound (26% of active extract) | [3][6] |
| Aspergillus amstelodami BSX001 | Solid Fermentation | Ethyl Acetate | 41.0 g (from 3.1 kg medium) | - | [2] |
| Aspergillus niveoglaucus | Solid Fermentation | Ethyl Acetate | 3.0 g (from 12 L extraction) | 475.5 mg (crystallized) | [1] |
Visualizations
Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the formation of the dipeptide cyclo-L-alanyl-L-tryptophan, which then undergoes a series of prenylation steps catalyzed by specific prenyltransferases.
Caption: Simplified biosynthesis pathway of this compound from amino acid precursors.
Experimental Workflow for this compound Extraction and Purification
The overall process involves a sequential workflow from fungal culture to the isolation of the pure compound.
Caption: General experimental workflow for this compound isolation and purification.
References
- 1. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A [mdpi.com]
- 6. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Echinulin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a complex indole (B1671886) alkaloid metabolite produced by several species of fungi, notably from the genus Aspergillus.[1] Its intricate structure, featuring a diketopiperazine core linked to a prenylated indole moiety, presents a significant challenge for structural analysis. As a member of a class of compounds with diverse biological activities, accurate and unambiguous structure determination is critical for drug discovery, biosynthesis studies, and understanding its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of such natural products in solution.[2]
This document provides a comprehensive guide, including detailed protocols and data interpretation strategies, for the structural elucidation of this compound using a suite of modern 1D and 2D NMR experiments.
Principle of NMR-Based Structural Elucidation
The structural elucidation of a molecule like this compound by NMR spectroscopy relies on piecing together its molecular framework by analyzing various NMR parameters.[2]
-
Chemical Shift (δ) : The position of a signal in the NMR spectrum provides information about the electronic environment of each nucleus (¹H and ¹³C).
-
Scalar Coupling (J-coupling) : Through-bond interactions between nuclei (e.g., ¹H-¹H or ¹H-¹³C) cause signal splitting, which reveals the connectivity of atoms within a few bonds.
-
Nuclear Overhauser Effect (NOE) : Through-space interactions between protons that are close in proximity (< 5 Å) provide crucial information about the molecule's 3D structure and stereochemistry.
A combination of 1D and 2D NMR experiments is employed to correlate nuclei through these interactions, allowing for the systematic assembly of the molecular structure.
Experimental Workflow for this compound Analysis
The process of elucidating the structure of this compound involves several key stages, from sample preparation to the final structural assignment. The workflow ensures that high-quality, unambiguous data is acquired and logically interpreted.
Quantitative NMR Data for this compound
The complete assignment of ¹H and ¹³C NMR spectra is fundamental to structural elucidation. The following table provides a template for organizing the chemical shift and correlation data for this compound. The specific values should be referenced from peer-reviewed literature where the compound has been isolated and characterized. The ¹H and ¹³C NMR spectra of this compound have been reported and can be found in specialized chemical databases and publications.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data should be populated from appropriate literature sources.)
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) | Key COSY Correlations | Key HMBC Correlations |
| 2 | |||||
| 3 | |||||
| 3a | |||||
| 4 | |||||
| 5 | |||||
| 6 | |||||
| 7 | |||||
| 7a | |||||
| 8' | |||||
| 9' | |||||
| 10' | |||||
| 11' | |||||
| ... | etc. | etc. | etc. | etc. | etc. |
Detailed Experimental Protocols
High-quality NMR spectra depend critically on proper sample preparation.
-
Sample Purity : Ensure the isolated this compound is of high purity (>95%) to avoid spectral overlap and complications from impurities.
-
Mass Determination : Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, or 20-50 mg for a direct ¹³C NMR spectrum, into a clean, dry vial.
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Dissolution : Add approximately 0.6 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution.
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent to serve as an internal standard (δ = 0.00 ppm).
-
Instrument Setup : Place the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
A DEPT-90 spectrum will show only CH signals.
-
A DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both.
-
2D NMR experiments are essential for establishing the connectivity and spatial relationships within the this compound molecule.
-
COSY (Correlation Spectroscopy) :
-
Purpose : To identify protons that are scalar-coupled to each other, typically over two or three bonds (¹H-¹H vicinal and geminal couplings).
-
Procedure : Run a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks in the spectrum indicate coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
Procedure : Run a gradient-selected, multiplicity-edited HSQC experiment. This will correlate each proton signal with the signal of the carbon it is directly bonded to. The phase of the cross-peak can distinguish between CH/CH₃ and CH₂ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Procedure : Run a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., 8-10 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :
-
Purpose : To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is vital for determining relative stereochemistry and 3D conformation.
-
Procedure : Run a NOESY experiment with a mixing time appropriate for a molecule of this compound's size (e.g., 500-800 ms). Cross-peaks indicate spatial proximity.
-
Data Interpretation Strategy
The structural elucidation of this compound is a stepwise process of integrating the information from the various NMR spectra.
-
Step 1: Foundational Assignments : Use the ¹³C and DEPT spectra to count the number of carbons and classify them as CH, CH₂, CH₃, or quaternary (Cq). Use the HSQC spectrum to definitively link each proton to its directly attached carbon atom.[3]
-
Step 2: Building Blocks (Spin Systems) : Analyze the COSY spectrum to connect adjacent protons. This will reveal distinct structural fragments, or "spin systems," such as the protons on the indole ring and the protons within the diketopiperazine ring and its substituents.
-
Step 3: Connecting the Fragments : Use the HMBC spectrum, which shows correlations over 2-3 bonds, to piece the spin systems together. For example, a correlation from a methylene (B1212753) proton (CH₂) to a quaternary carbonyl carbon (C=O) can link an aliphatic side chain to the diketopiperazine core. HMBC is essential for placing quaternary carbons and connecting otherwise isolated fragments.
-
Step 4: Stereochemistry and Conformation : Analyze the NOESY/ROESY spectrum to confirm the final structure. For instance, NOE correlations between protons on the diketopiperazine ring and the indole moiety can confirm their relative orientation.
Conclusion
The structural elucidation of complex natural products like this compound is accomplished through the systematic application and interpretation of a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent logical integration of data from COSY, HSQC, and HMBC experiments allows for the unambiguous assembly of the molecular framework, while NOESY provides crucial insights into its three-dimensional structure. This comprehensive NMR-based approach remains the gold standard for determining the structure of novel and known natural products in the field of drug discovery and chemical biology.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Echinulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a complex indole (B1671886) alkaloid produced by several species of fungi, notably from the genus Aspergillus. It belongs to the diketopiperazine class of natural products and has garnered significant interest due to its diverse biological activities. Understanding the fragmentation behavior of this compound under mass spectrometry is crucial for its accurate identification in complex biological matrices, for structural elucidation of its derivatives, and for metabolite profiling in drug discovery and development workflows. This application note provides a detailed protocol for the fragmentation analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and presents its characteristic fragmentation pattern.
Data Presentation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for the analysis of this compound and its derivatives.[1] The protonated molecule of this compound is observed at an m/z of 462.313.[2] Collision-Induced Dissociation (CID) of the precursor ion yields a characteristic fragmentation pattern that can be used for its unambiguous identification. The major fragment ions observed in the positive ion mode LC-MS/MS spectrum of this compound are summarized in Table 1.
Table 1: High-Resolution LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Neutral Loss |
| 462.313 | 406.252 | 100.00 | C4H6 |
| 462.313 | 338.190 | 97.47 | C8H12O |
| 462.313 | 198.129 | 54.78 | C17H24N2O |
| 462.313 | 334.255 | 50.08 | C8H8O2 |
Data sourced from MassBank of North America (MoNA), record CCMSLIB00000839192.[2]
Experimental Protocols
The following protocol outlines a general procedure for the LC-MS/MS analysis of this compound from fungal extracts. This protocol can be adapted and optimized for specific instrumentation and sample matrices.
1. Sample Preparation (Fungal Extract)
-
Culture: Cultivate the this compound-producing fungal strain (e.g., Aspergillus sp.) on a suitable solid or in a liquid medium.
-
Extraction:
-
Harvest the fungal mycelium and/or the culture broth.
-
Extract the secondary metabolites using an appropriate organic solvent such as ethyl acetate (B1210297) or methanol (B129727). This can be achieved through maceration, sonication, or Soxhlet extraction.
-
Concentrate the crude extract under reduced pressure.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances.
-
Dissolve the dried extract in a suitable solvent and load it onto a C18 SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.
-
Elute the target analytes with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ionization mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 15-20 minutes to elute compounds with varying polarities.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS if a specific precursor is being monitored).
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient for the analysis of this compound and its common derivatives.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-800 L/hr at 350-450 °C).
-
Collision Gas: Argon is commonly used.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) can be used to generate a rich fragmentation spectrum. For targeted analysis, the collision energy should be optimized for the specific precursor ion of this compound.
Mandatory Visualization
This compound and the NFκB Signaling Pathway
This compound has been shown to enhance the immunizing effect on T cells through the activation of the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of immune responses, inflammation, and cell survival. A simplified representation of this interaction is depicted below.
Caption: this compound-mediated activation of the NFκB signaling pathway.
Experimental Workflow for this compound Fragmentation Analysis
The logical flow of the experimental protocol for the mass spectrometry fragmentation analysis of this compound is outlined in the following diagram.
Caption: Workflow for LC-MS/MS based fragmentation analysis of this compound.
References
Application Notes and Protocols for the Total and Semi-synthesis of Echinulin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total and semi-synthetic strategies for producing echinulin analogs, valuable compounds with a range of biological activities. Detailed experimental protocols for key synthetic transformations and characterization data are included to facilitate research and development in this area.
Introduction
This compound and its analogs are a class of indole (B1671886) diketopiperazine alkaloids produced by various fungi, notably from the Aspergillus and Eurotium genera. These natural products have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, cytotoxic, and neuroprotective properties. The core structure, featuring a tryptophan-alanine cyclodipeptide, is often adorned with isoprenoid moieties, which are crucial for their bioactivity. The demand for structure-activity relationship (SAR) studies and the development of novel therapeutic agents has driven efforts in the total synthesis and semi-synthesis of various this compound analogs.
Total Synthesis of Neothis compound (B12335001) Analogs
The total synthesis of this compound analogs, particularly neothis compound A and B, has been a key focus of synthetic efforts. These syntheses often involve the construction of the central diketopiperazine ring and the introduction of the characteristic exocyclic double bonds.
General Workflow for Total Synthesis
A general workflow for the total synthesis of neothis compound analogs can be conceptualized as follows:
Caption: A generalized workflow for the total synthesis of this compound analogs.
Experimental Protocol: Total Synthesis of Deprenylneothis compound B
This protocol describes a two-step synthesis of the deprenylated core of neothis compound B.[1]
Step 1: Base-induced coupling
-
To a solution of N-acetyl-3-indolecarboxaldehyde (0.20 mmol) and 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (0.40 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL), add potassium tert-butoxide (t-BuOK, 0.58 mmol) at room temperature under an argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Dilute the mixture with ethyl acetate (B1210297) (EtOAc) and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude intermediate product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the coupled product.
Step 2: Desilylation and Elimination
-
Dissolve the purified coupled product from Step 1 in a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with EtOAc, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by trituration with methanol (B129727) to afford deprenylneothis compound B.
Semi-synthesis of this compound Analogs
Semi-synthesis offers a valuable alternative to total synthesis by utilizing naturally occurring this compound or its precursors as starting materials for chemical modification. This approach can be more efficient for generating a library of analogs for SAR studies.
General Workflow for Semi-synthesis
Caption: A generalized workflow for the semi-synthesis of this compound analogs.
Experimental Protocol: Acylation of Verticillin (B84392) H (A related Epidithiodiketopiperazine)
-
Dissolve verticillin H (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.
-
Add the desired acid chloride (1.2 eq) and triethylamine (B128534) (2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by silica gel chromatography to obtain the acylated analog.
Purification and Characterization
Purification of this compound analogs is typically achieved using chromatographic techniques, with preparative high-performance liquid chromatography (HPLC) being a powerful tool for obtaining high-purity compounds.[3][4][5] Characterization relies on a combination of spectroscopic methods.
Protocol: General Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method using a C18 column to achieve good separation of the target analog from impurities. Mobile phases commonly consist of gradients of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid.[4]
-
Scale-up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Fraction Collection: Inject the crude sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target analog.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Concentration: Pool the high-purity fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.
Characterization Data
Structural elucidation of the synthesized analogs is performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6][7]
Table 1: Spectroscopic Data for Deprenylneothis compound B [1]
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.74 (s, 1H), 10.82 (s, 1H), 9.66 (s, 1H), 8.07 (s, 1H), 7.64 (d, J = 7.7 Hz, 1H), 7.43 (d, J = 7.7 Hz, 1H), 7.18 (t, J = 7.7 Hz, 1H), 7.11 (t, J = 7.7 Hz, 1H), 7.07 (s, 1H), 5.25 (s, 1H), 4.89 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 157.8, 156.9, 135.9, 135.1, 127.3, 127.1, 122.4, 122.2, 120.3, 118.2, 112.1, 108.6, 107.9, 99.5 |
| HRMS (ESI/QTOF) m/z | [M + Na]⁺ calcd for C₁₄H₁₁N₃NaO₂ 276.0744; found 276.0749 |
Biological Activity and Signaling Pathways
This compound analogs have been shown to modulate key cellular signaling pathways, contributing to their observed biological effects.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[8][9] Some natural compounds have been shown to inhibit NF-κB signaling.[8]
Caption: Putative inhibition of the canonical NF-κB signaling pathway by this compound analogs.
Modulation of p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10][11] Activation of p38 MAPK can lead to the production of pro-inflammatory cytokines.[11]
Caption: Potential modulation of the p38 MAPK signaling pathway by this compound analogs.
Table 2: Biological Activity of Selected this compound Analogs
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Neothis compound B (1a) | Huh7.5.1 | Anti-HCV | 4.3 | [1] |
| Deprenylneothis compound B (1b) | Huh7.5.1 | Anti-HCV | >20 | [1] |
| Neothis compound A (7) | Huh7.5.1 | Anti-HCV | >20 | [1] |
| Prethis compound (8) | Huh7.5.1 | Anti-HCV | >20 | [1] |
Conclusion
The total and semi-synthetic strategies outlined in these application notes provide a framework for the generation of diverse this compound analogs. The detailed protocols and characterization data serve as a practical guide for researchers in the field. Further investigation into the specific molecular targets within the NF-κB and p38 MAPK pathways will be crucial for elucidating the mechanisms of action of these promising compounds and for the rational design of new therapeutic agents.
References
- 1. Synthesis and Antiviral Activities of Neothis compound B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US10155799B2 - Chromatography process for purification of insulin and insulin analogs - Google Patents [patents.google.com]
- 6. epic.awi.de [epic.awi.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models for Studying Echinulin's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a naturally occurring prenylated indole (B1671886) alkaloid produced by various species of fungi, notably from the Aspergillus and Eurotium genera. This compound and its derivatives, such as Neothis compound A, have garnered significant interest in the scientific community due to their diverse biological activities. Preclinical research, primarily through in vitro studies, has highlighted the potential of these molecules as anti-inflammatory, neuroprotective, and anticancer agents.[1] In vivo assays have further substantiated the promise of Neothis compound A as a lead molecule for anticancer and anti-neuroinflammatory applications.[1]
These application notes provide a detailed overview of the available data on the in vivo effects of this compound and its derivatives. The subsequent protocols offer comprehensive methodologies for researchers aiming to investigate these effects in relevant animal models.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from preclinical in vivo studies investigating the effects of this compound and its analogue, Neothis compound A.
Table 1: Neuroprotective Effects of Neothis compound A in a Mouse Model of Neuroinflammation
| Animal Model | Compound | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Lipopolysaccharide (LPS)-induced cognitive impairment in mice | Neothis compound A | 300 ng/mouse | Intracerebroventricular (i.c.v.) | Prior to LPS administration | Prevented a significant decrease in spontaneous alternation behavior in the Y-maze test.[2] |
Table 2: Acute Toxicity of this compound in Rabbits
| Animal Model | Compound | Dosage | Administration Route | Time Point | Key Findings |
| New Zealand White Rabbits | This compound | Not Specified | Intraperitoneal (i.p.) | 2 hours post-injection | Statistically significant elevation in plasma lactate (B86563) dehydrogenase, glutamic-oxaloacetic transaminase, and glutamic-pyruvic transaminase. Significant increase in liver lactate dehydrogenase.[3] |
Table 3: Hypothetical Anticancer Efficacy of an this compound Derivative in a Xenograft Mouse Model
| Animal Model | Compound | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Human Tumor Xenograft in Immunocompromised Mice | This compound Derivative | 10-50 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Daily for 21 days | (Hypothetical) Significant reduction in tumor volume and weight compared to vehicle control. |
Experimental Protocols
Neuroprotective Effects of Neothis compound A in an LPS-Induced Neuroinflammation Mouse Model
This protocol is designed to assess the neuroprotective effects of Neothis compound A against cognitive deficits induced by lipopolysaccharide (LPS) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Neothis compound A
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Y-maze apparatus
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Neothis compound A Preparation: Dissolve Neothis compound A in a vehicle appropriate for intracerebroventricular (i.c.v.) injection to a final concentration for a 300 ng dose per mouse.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a concentration that will deliver 10 µ g/mouse .
-
Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and drill a small hole over the lateral ventricle.
-
Slowly inject 300 ng of Neothis compound A or vehicle into the lateral ventricle.
-
Administer LPS (10 µ g/mouse ) i.c.v. after the Neothis compound A administration as per the study design.[2]
-
Suture the incision and allow the mouse to recover.
-
-
Y-Maze Test:
-
24 hours after the injections, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
-
-
Data Analysis: Compare the percentage of spontaneous alternation between the different treatment groups using appropriate statistical tests.
Acute Toxicity Assessment of this compound in Rabbits
This protocol outlines a procedure to evaluate the acute toxicity of this compound in rabbits by monitoring key plasma and liver enzymes.
Materials:
-
Male New Zealand White rabbits
-
This compound
-
Vehicle for injection (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile saline
-
Anesthetic
-
Blood collection tubes (containing citrate)
-
Equipment for liver homogenization and enzyme analysis
Procedure:
-
Animal Acclimation: House rabbits in individual cages under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
This compound Preparation: Dissolve the purified this compound in the chosen vehicle.
-
Intraperitoneal (i.p.) Injection: Administer the this compound solution or vehicle control to the rabbits via intraperitoneal injection.
-
Blood and Tissue Collection:
-
Two hours after the injection, anesthetize the rabbits.
-
Collect blood via cardiac puncture into citrated tubes.
-
Perfuse the liver with cold saline and then excise it.
-
-
Sample Processing:
-
Centrifuge the blood to obtain citrated plasma.
-
Homogenize a portion of the liver and centrifuge to obtain the supernatant.
-
-
Enzyme Analysis:
-
Measure the activity of the following enzymes in the plasma and/or liver homogenate supernatant:
-
Total lactate dehydrogenase (LDH)
-
Cardiac derived LDH isozyme
-
Glutamic-oxaloacetic transaminase (GOT/AST)
-
Glutamic-pyruvic transaminase (GPT/ALT)
-
-
-
Histopathology: Fix portions of the liver and lungs in formalin for subsequent histopathological examination.
-
Data Analysis: Compare the enzyme levels between the this compound-treated and vehicle control groups using statistical analysis.
(Hypothetical) Anticancer Efficacy of an this compound Derivative in a Human Tumor Xenograft Mouse Model
This protocol describes a general procedure to evaluate the in vivo anticancer activity of an this compound derivative using a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Human cancer cell line known to be sensitive to this compound in vitro
-
This compound derivative
-
Vehicle for administration
-
Matrigel® (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line in appropriate media until a sufficient number of cells are obtained for implantation.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel®, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative (e.g., 10-50 mg/kg) or vehicle control daily via the chosen route (i.p. or oral gavage).
-
-
Endpoint and Analysis:
-
Continue treatment for a set period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Compare the tumor volumes and weights between the treated and control groups to determine the efficacy of the this compound derivative.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neothis compound A induced memory improvements and antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Echinulin as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing echinulin and its derivatives as molecular probes for cellular and biochemical studies. This document outlines the synthesis of a putative fluorescent this compound probe, protocols for its application in cell-based assays, and methods for target engagement studies.
Introduction to this compound
This compound is a naturally occurring indole (B1671886) alkaloid produced by several species of fungi, notably from the genera Aspergillus and Eurotium.[1] Structurally, it is a diketopiperazine derived from tryptophan and alanine, with a characteristic reversed prenyl group at the C-2 position of the indole ring. This compound and its analogues, such as neothis compound (B12335001) A and B, have garnered significant interest due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] These activities stem from their ability to modulate various cellular signaling pathways. The unique chemical scaffold of this compound makes it an attractive starting point for the development of molecular probes to investigate its biological targets and mechanisms of action.
Synthesis of a Fluorescent this compound Probe
While native this compound is not known to be fluorescent, its structure can be chemically modified to incorporate a fluorophore, transforming it into a powerful tool for biological imaging and analysis. The following is a proposed synthetic scheme for generating a fluorescent this compound derivative, based on established methods for synthesizing this compound analogues and conjugating fluorophores.
Proposed Synthetic Scheme: this compound-Fluorophore Conjugate
The synthesis would involve a two-step process: first, the synthesis of a modified this compound precursor with a reactive handle (e.g., an azide (B81097) or alkyne group for click chemistry), followed by the conjugation of a suitable fluorophore.
Caption: Proposed synthetic workflow for an this compound-based fluorescent probe.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its derivatives, providing a basis for selecting appropriate concentrations for cellular assays.
Table 1: In Vitro Antiproliferative Activity of this compound and its Derivatives
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Reference |
| This compound | HT-29 (Colon Cancer) | 24 | 1.51 | [1] |
| HT-29 (Colon Cancer) | 48 | 1.73 | [1] | |
| 22Rv1 (Prostate Cancer) | - | 63.20 | ||
| PC-3 (Prostate Cancer) | - | 41.70 | ||
| LNCaP (Prostate Cancer) | - | 25.90 | ||
| 8-Hydroxythis compound | HT-29 (Colon Cancer) | 48 | 8.80 | [1] |
| Tardioxopiperazine B | HT-29 (Colon Cancer) | 48 | 13.70 | [1] |
| Neothis compound B | Rotenone-treated Neuro-2a | 24 | >10 (neuroprotective) | |
| Neothis compound E | Rotenone-treated Neuro-2a | 24 | >10 (neuroprotective) |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Comparison | Reference |
| DPPH radical scavenging | 18 | More active than ascorbic acid (IC50 = 25 µM) |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay using MTT
This protocol is used to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (or its derivatives)
-
Human colorectal cancer cell line (HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin (B12071052) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 to 40 µg/mL.[1]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 24 and 48 hours.[1]
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 550 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: Live-Cell Imaging with a Fluorescent this compound Probe
This protocol describes the use of a synthesized fluorescent this compound probe for visualizing its subcellular localization.
Materials:
-
Fluorescent this compound Probe (e.g., this compound-FITC)
-
Cancer cell line of interest (e.g., HeLa)
-
Appropriate cell culture medium
-
Confocal microscope
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent this compound probe in DMSO.
-
Dilute the probe in pre-warmed culture medium to the desired final concentration (typically in the low micromolar range, to be optimized).
-
Remove the medium from the cells and add the probe-containing medium.
-
-
Incubation:
-
Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Washing (Optional):
-
For probes with low background fluorescence, a washing step may not be necessary. If there is high background, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Imaging:
-
Image the live cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the chosen fluorophore.
-
Acquire images to observe the subcellular distribution of the probe.
-
Caption: Workflow for live-cell imaging using a fluorescent this compound probe.
Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol can be used to identify the intracellular targets of this compound by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
This compound
-
Cell line of interest
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against a putative target protein
Procedure:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat one batch of cells with this compound at a desired concentration and another with a vehicle control (DMSO).
-
Incubate for a specified time to allow compound entry and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Compare the amount of soluble protein at different temperatures between the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Signaling Pathways Modulated by this compound Derivatives
This compound and its analogues have been shown to modulate several key signaling pathways, which are potential targets for further investigation using this compound-based probes.
Anti-inflammatory Signaling:
Neothis compound A has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.
Caption: Inhibition of inflammatory pathways by Neothis compound A.
Apoptosis Induction in Cancer Cells:
In cancer cells, neothis compound A has been shown to induce apoptosis by upregulating the tumor suppressor protein p53. This, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, activation of caspase-3, and ultimately, programmed cell death.
Caption: Pro-apoptotic signaling pathway induced by Neothis compound A.
References
Investigating the Mechanism of Action of Echinulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a prenylated indole (B1671886) alkaloid, a natural product derived from various fungi, notably of the Aspergillus and Eurotium genera. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This compound and its derivatives have garnered significant interest due to their diverse biological activities, including immunomodulatory, cytotoxic, anti-inflammatory, and neuroprotective effects. Understanding the molecular pathways through which this compound exerts these effects is crucial for its potential development as a therapeutic agent.
The primary reported mechanism of action for this compound involves the activation of T cell subsets, which subsequently leads to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, suggesting its potential as an immunotherapeutic agent.[1] Furthermore, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, operating through the induction of apoptosis. This process is often mediated by the p53 and caspase signaling cascades. Additionally, the related compound Neothis compound A has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
These application notes will provide a comprehensive overview of the known biological activities of this compound, supported by quantitative data. Detailed, step-by-step protocols for key experiments are provided to enable researchers to replicate and expand upon these findings. Visual diagrams of the implicated signaling pathways and a general experimental workflow are included to facilitate a deeper understanding of the experimental design and the compound's mechanism of action.
Quantitative Data Presentation
The following tables summarize the reported in vitro cytotoxic activities of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT-29 | Colorectal Cancer | 1.51 | 24 | [2] |
| HT-29 | Colorectal Cancer | 1.73 | 48 | [2] |
| 22Rv1 | Prostate Cancer | 63.2 | Not Specified | [3] |
| PC-3 | Prostate Cancer | 41.7 | Not Specified | [3] |
| LNCaP | Prostate Cancer | 25.9 | Not Specified | [3] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay protocol.
Signaling Pathways and Experimental Workflows
This compound-Induced NF-κB Signaling Pathway
This compound has been reported to activate T cells, leading to the activation of the NF-κB signaling pathway. This pathway is a crucial regulator of immune responses, inflammation, and cell survival. The diagram below illustrates the canonical NF-κB activation pathway potentially modulated by this compound.
Caption: this compound-induced NF-κB signaling pathway.
This compound-Induced Apoptosis Signaling Pathway
This compound's cytotoxic effects are primarily mediated through the induction of apoptosis. This process involves the activation of the tumor suppressor p53 and the subsequent activation of the caspase cascade, leading to programmed cell death.
Caption: this compound-induced apoptosis pathway.
General Experimental Workflow for Investigating this compound's Mechanism of Action
The following diagram outlines a general workflow for the systematic investigation of the mechanism of action of a natural product like this compound.
References
Unveiling the Cellular Targets of Echinulin: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Advanced Biochemical Corp. is pleased to provide detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in identifying the cellular targets of Echinulin, a bioactive fungal metabolite. These resources offer comprehensive methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
This compound and its analogs, such as Neothis compound (B12335001) A, have garnered significant interest for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1] Understanding the molecular targets of these compounds is crucial for elucidating their mechanisms of action and advancing their therapeutic potential. The following protocols and data provide a framework for the successful identification and validation of this compound's cellular interactome.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and binding affinities of this compound and its analog Neothis compound A against various protein targets. This data is essential for designing target validation experiments and for understanding the potency of these compounds.
Table 1: Inhibitory Activity of this compound and Neothis compound A
| Compound | Target Protein | Cell Line/Assay | IC50 Value |
| Neothis compound A | SARS-CoV-2 Mpro | in vitro enzymatic assay | 0.47 µM[2] |
| This compound | SARS-CoV-2 Mpro | in vitro enzymatic assay | 3.90 µM[2] |
| This compound | HT-29 (Human Colorectal Cancer) | MTT Assay (24h) | 1.51 µM[3] |
| This compound | HT-29 (Human Colorectal Cancer) | MTT Assay (48h) | 1.73 µM[3] |
| 8-Hydroxythis compound | HT-29 (Human Colorectal Cancer) | MTT Assay (48h) | 8.80 µM[3] |
Table 2: Binding Affinity of Neothis compound A
| Compound | Target Protein | Method | Affinity |
| Neothis compound A | Chromogranin B | Quartz Crystal Microbalance (QCM) | High Affinity[1][4] |
| Neothis compound A | Glutaredoxin 3 | Quartz Crystal Microbalance (QCM) | High Affinity[1][4] |
Experimental Protocols
The following are detailed protocols for three widely used methods for identifying the cellular targets of small molecules like this compound: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).
Protocol 1: Affinity Chromatography for this compound Target Identification
Objective: To isolate and identify proteins from a cell lysate that bind to this compound. This method involves immobilizing an this compound derivative onto a solid support to "capture" its binding partners.
Materials:
-
This compound derivative with a linker for immobilization (e.g., with a terminal amine or carboxyl group)
-
NHS-activated Sepharose beads or similar affinity matrix
-
Cell line of interest (e.g., PC12 for neuroprotective studies, HT-29 for anticancer studies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or buffer containing free this compound)
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
-
General lab equipment: centrifuges, columns, rotator, etc.
Workflow Diagram:
Caption: Workflow for this compound target identification using affinity chromatography.
Procedure:
-
Immobilization of this compound:
-
Prepare the this compound derivative and the affinity matrix according to the manufacturer's instructions.
-
Covalently couple the this compound derivative to the activated matrix.
-
Block any remaining active sites on the matrix to prevent non-specific binding.
-
Wash the matrix extensively to remove any non-covalently bound this compound.
-
-
Preparation of Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled matrix (and a control matrix with no this compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the matrix several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the matrix using the chosen elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise the protein bands that are present in the this compound pull-down but not in the control.
-
Identify the proteins by mass spectrometry.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify cellular targets of this compound without chemical modification of the compound. This method is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[5][6][7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (M-PER or similar, without protease inhibitors)
-
Protease (e.g., Pronase or thermolysin)
-
Stop solution (e.g., PMSF or heat inactivation)
-
SDS-PAGE gels and reagents
-
Western blot reagents and antibodies for validation, or mass spectrometry for discovery.
Workflow Diagram:
Caption: Workflow for this compound target identification using DARTS.
Procedure:
-
Cell Lysate Preparation:
-
Prepare a clarified cell lysate as described in Protocol 1, but using a lysis buffer without protease inhibitors.
-
-
This compound Treatment:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add the chosen protease to both the this compound-treated and vehicle-treated lysates. The concentration of protease and digestion time should be optimized.
-
Incubate at room temperature for the optimized time.
-
Stop the digestion by adding a stop solution or by heat inactivation.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
For validation of a suspected target, perform a Western blot using an antibody against the protein of interest. A stronger band in the this compound-treated sample compared to the control indicates stabilization.
-
For unbiased target discovery, analyze the samples by mass spectrometry to identify proteins that are more abundant in the this compound-treated sample.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the cellular targets of this compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13][14]
Materials:
-
This compound
-
Intact cells or cell lysate
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Western blot or mass spectrometry equipment
Workflow Diagram:
Caption: Workflow for this compound target identification using CETSA.
Procedure:
-
Sample Preparation and Treatment:
-
Treat intact cells or cell lysate with this compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the treated samples into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Fractionation:
-
If using intact cells, lyse them.
-
Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the soluble fraction by Western blot for a specific target or by mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
Signaling Pathways Modulated by this compound Analogs
This compound and its analogs have been shown to modulate several key signaling pathways, which are likely linked to their observed biological activities.
NF-κB and p38 MAPK Signaling
Neothis compound A has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[1]
Caption: Inhibition of NF-κB and p38 MAPK pathways by Neothis compound A.
Apoptosis Signaling Pathway
Neoechinulins can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[1]
Caption: Induction of apoptosis by Neothis compound A via the intrinsic pathway.
These application notes and protocols provide a robust starting point for researchers aiming to identify and characterize the cellular targets of this compound. The successful deconvolution of its mechanism of action will be pivotal in unlocking its full therapeutic potential.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neothis compound A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of proteins that bind to the neuroprotective agent neothis compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inulin induces dendritic cells apoptosis through the caspase-dependent pathway and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neothis compound A | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cvrti.utah.edu [cvrti.utah.edu]
- 10. CETSA [cetsa.org]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elrig.org [elrig.org]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
Application Notes and Protocols for Quantifying Echinulin Production in Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin is a prenylated indole (B1671886) alkaloid produced by various fungal species, predominantly from the Aspergillus and Eurotium genera. As a member of the diketopiperazine class of natural products, this compound and its derivatives exhibit a range of biological activities, including antioxidant and cytotoxic properties, making them of interest for drug discovery and development. Accurate and reproducible quantification of this compound in fungal cultures is critical for screening high-producing strains, optimizing fermentation conditions, and understanding its biosynthetic regulation.
These application notes provide detailed protocols for the cultivation of this compound-producing fungi, extraction of the metabolite, and its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fungal Strain Cultivation for this compound Production
This compound production can be achieved in both solid and liquid fermentation systems. The choice of cultivation method can significantly impact mycelial morphology and metabolite yield.
Materials
-
Fungal Strain: Aspergillus sp. (e.g., A. ruber, A. chevalieri, A. amstelodami)
-
Solid Medium: Potato Dextrose Agar (B569324) (PDA)
-
Liquid Medium: Potato Dextrose Broth (PDB) or Czapek-Dox Broth
-
Spore Suspension Solution: Sterile 0.1% Tween 80
-
Petri dishes (90 mm)
-
Erlenmeyer flasks (250 mL)
-
Incubator
-
Shaking incubator
Protocol 1: Solid-State Fermentation
-
Strain Activation: Activate a cryopreserved culture of the desired Aspergillus strain by streaking it onto a PDA plate. Incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Spore Suspension Preparation: Add 10 mL of sterile 0.1% Tween 80 solution to a mature, sporulating culture plate. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Inoculation: Inoculate new PDA plates by spreading 100 µL of the spore suspension (typically 1 x 106 spores/mL) evenly across the surface.
-
Incubation: Incubate the plates at 25°C for 14-21 days in the dark to allow for fungal growth and secondary metabolite production.
Protocol 2: Submerged (Liquid) Fermentation
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with a loopful of spores from a mature PDA plate.
-
Incubation of Seed Culture: Incubate the flask at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days.
-
Production Culture: Inoculate a new set of flasks containing 100 mL of PDB or Czapek-Dox broth with 5 mL of the seed culture.
-
Incubation for Production: Incubate the production cultures at 25-28°C and 150-180 rpm for 7-14 days. Liquid cultures generally have a shorter cultivation cycle compared to solid-state fermentation.[1]
Extraction of this compound from Fungal Cultures
This compound is an intracellular and mycelia-bound metabolite, necessitating the extraction from the fungal biomass. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting indole alkaloids.
Materials
-
Fungal biomass (from solid or liquid culture)
-
Ethyl acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate
-
Homogenizer or blender
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Protocol 3: this compound Extraction
-
Harvesting Biomass:
-
Solid Culture: Scrape the fungal mycelium from the agar surface.
-
Liquid Culture: Separate the mycelium from the broth by vacuum filtration using a Büchner funnel.
-
-
Homogenization: Transfer the collected fungal biomass to a blender or homogenizer. Add approximately 100 mL of ethyl acetate per 10 grams of wet biomass. Homogenize for 5-10 minutes.
-
Solvent Extraction: Transfer the homogenate to a flask and stir for 2-4 hours at room temperature. For exhaustive extraction, this process can be repeated three times with fresh solvent.
-
Filtration: Filter the extract through filter paper to remove the mycelial debris.
-
Liquid-Liquid Partitioning (Optional Cleanup): If the crude extract contains a high amount of polar impurities, it can be partitioned. Transfer the ethyl acetate extract to a separatory funnel, add an equal volume of water, and shake gently. Allow the layers to separate and collect the upper organic (ethyl acetate) layer. This step helps in removing water-soluble impurities.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude this compound extract.
-
Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of methanol or acetonitrile (B52724) to a suitable concentration for HPLC or LC-MS/MS analysis. Filter the solution through a 0.22 µm syringe filter before injection.
Quantification of this compound
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (this compound has a characteristic UV absorbance profile).
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 40 |
| 25.0 | 40 |
-
Quantification: Prepare a calibration curve using an authentic this compound standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration of this compound in the fungal extract is determined by comparing the peak area of the sample to the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or low concentrations of this compound. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution Program: A shorter gradient can often be used due to the selectivity of MS detection.
| Time (minutes) | % Mobile Phase B |
| 0.0 | 30 |
| 8.0 | 98 |
| 10.0 | 98 |
| 10.1 | 30 |
| 12.0 | 30 |
-
Mass Spectrometry Parameters (Example for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): m/z 462.3 [M+H]+.
-
Product Ions (Q3) for MRM: Select at least two characteristic fragment ions for quantification and confirmation (e.g., m/z 196.1, m/z 130.1).
-
Gas Temperatures and Voltages: Optimize according to the specific instrument (e.g., Nebulizer Gas: 3 L/min, Interface Temperature: 300°C, DL Temperature: 250°C).[2]
-
Data Presentation
Quantitative results should be presented clearly to allow for easy comparison between different strains or culture conditions.
Table 1: this compound Production in Different Fungal Strains and Cultivation Methods
| Fungal Strain | Cultivation Method | Duration (days) | This compound Yield (mg/g of dry biomass) | Reference |
| Aspergillus sp. XC04 | Solid-State (PDA) | 21 | Major Compound (26% of active extract) | [3] |
| Aspergillus chevalieri | Solid-State (YES Medium) | - | Detected and Quantified | [3] |
| Eurotium repens | Solid-State (MEA/PDA) | - | Detected | [3] |
| Aspergillus sp. (Example) | Submerged (PDB) | 10 | Quantify using standard curve | - |
Table 2: Bioactivity of this compound and its Derivatives
| Compound | Cell Line | Bioactivity (IC50) | Reference |
| This compound | HT-29 (Human Colorectal Cancer) | 1.73 µM (at 48h) | [3] |
| 8-Hydroxythis compound | HT-29 (Human Colorectal Cancer) | 8.80 µM (at 48h) | [3] |
| Didehydrothis compound B | HT-29 (Human Colorectal Cancer) | ~44 µM (at 48h) | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Regulation of Fungal Secondary Metabolism
The production of secondary metabolites like this compound is tightly regulated by complex signaling networks that respond to environmental cues. Key regulatory components in Aspergillus include the Velvet complex and MAP kinase pathways.
Caption: Key signaling pathways regulating secondary metabolism.
This compound Biosynthesis Pathway
This compound biosynthesis begins with the formation of a cyclic dipeptide from L-alanine and L-tryptophan, followed by a series of prenylation steps catalyzed by prenyltransferase enzymes.
Caption: Simplified this compound biosynthetic pathway.
References
Application Notes: Using CRISPR-Cas9 to Interrogate Echinulin Biosynthesis Genes
Introduction
Echinulins are a class of prenylated indole (B1671886) alkaloids produced by various fungi, notably within the genus Aspergillus. These secondary metabolites exhibit a range of biological activities, making their biosynthetic pathways a subject of significant interest for natural product discovery and synthetic biology. The advent of CRISPR-Cas9 genome editing has revolutionized the study of fungal secondary metabolism by enabling precise and efficient manipulation of biosynthetic gene clusters (BGCs).[1][2][3] This document provides a detailed guide for researchers on applying the CRISPR-Cas9 system to study echinulin biosynthesis genes in fungi like Aspergillus nidulans.
The core principle of this application involves using a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus within the this compound BGC.[4][5] The Cas9 protein induces a double-strand break (DSB) at the target site.[6] The cell's natural DNA repair mechanisms, either the error-prone non-homologous end joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway, are then harnessed to introduce desired genetic modifications, such as gene knockouts or insertions.[3][7][8]
The this compound Biosynthetic Gene Cluster
In Aspergillus species, the genes responsible for secondary metabolite production are typically organized in BGCs. The this compound BGC contains genes encoding the core nonribosomal peptide synthetase (NRPS), tailoring enzymes like prenyltransferases and oxidases, and potentially regulatory factors.[9][10] For instance, in Aspergillus nidulans NRRL8112, the ani BGC is responsible for Echinocandin B biosynthesis, a related class of cyclic peptides, and its study provides a model for interrogating similar pathways.[10][11] A systematic investigation of the putative echinocandin B (ECB) gene cluster in Aspergillus pachycristatus revealed that a 13-gene cluster is actively involved in its biosynthesis.[12] Functional characterization of these genes is crucial for understanding the biosynthetic logic and for engineering strains with altered metabolite profiles.
Below is a simplified representation of a putative this compound biosynthesis pathway, highlighting key enzymatic steps that can be targeted for CRISPR-Cas9-mediated knockout.
Experimental Workflow and Protocols
A typical workflow for CRISPR-Cas9-mediated gene editing in Aspergillus involves several key stages, from initial design to final verification of the mutant strain. This process has been successfully applied to numerous fungal species to elucidate gene function and enhance secondary metabolite production.[1][13][14]
Protocol 1: sgRNA Design and Vector Construction
This protocol describes the creation of a single plasmid system for expressing both Cas9 and the sgRNA in Aspergillus nidulans.[15]
1.1. Target Selection and sgRNA Design:
-
Identify Target Gene: Select a key gene in the this compound BGC (e.g., a prenyltransferase or the core NRPS).
-
Design sgRNA: Use a design tool (e.g., CHOPCHOP, E-CRISP) to find a 20-nucleotide protospacer sequence within an exon of the target gene. The sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[4][15]
-
Avoid Off-Targets: Perform a BLAST search against the host genome to ensure the sgRNA sequence is unique and minimizes potential off-target effects.
1.2. Oligo Synthesis and Annealing:
-
Synthesize two complementary oligonucleotides that, when annealed, will form the 20 bp protospacer with appropriate overhangs for cloning into the sgRNA expression vector.
-
To anneal, mix equimolar amounts of each oligo in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA), heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature.
1.3. Vector Assembly:
-
A single-plasmid system containing a codon-optimized cas9 gene (driven by a strong constitutive promoter like gpdA) and an sgRNA expression cassette (driven by a Pol III promoter like U6) is recommended.[4][16]
-
Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsaI for Golden Gate assembly).
-
Ligate the annealed oligo duplex into the linearized vector.
-
Transform the ligation product into competent E. coli for plasmid propagation.
-
Verify the sequence of the inserted sgRNA cassette by Sanger sequencing.
Protocol 2: Fungal Transformation and Mutant Screening
2.1. Preparation of Protoplasts:
-
Inoculate Aspergillus spores into liquid minimal medium and incubate with shaking until a sufficient mycelial mass is obtained.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum) dissolved in the osmotic stabilizer.
-
Incubate with gentle shaking until a significant number of protoplasts are released (monitor microscopically).
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool.
-
Wash the protoplasts several times with an osmotic stabilizer buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl, 10 mM CaCl2).
-
Resuspend the final protoplast pellet in a known volume of STC buffer and quantify using a hemocytometer.
2.2. PEG-Mediated Transformation: [17]
-
To a suspension of 1x10^7 protoplasts, add the CRISPR-Cas9 plasmid (5-10 µg). If performing HDR, also add the linear or circular donor DNA template (1-5 µg).[8]
-
Gently mix and incubate on ice for 30 minutes.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) in several aliquots, mixing gently after each addition.
-
Incubate at room temperature for 20 minutes.
-
Add a large volume of STC buffer and centrifuge to pellet the protoplasts.
-
Resuspend the protoplasts in a small volume of STC buffer.
-
Plate the protoplast suspension onto selective regeneration agar (B569324) medium (e.g., minimal medium supplemented with an osmotic stabilizer and the appropriate selection agent if the plasmid carries a resistance marker).
-
Incubate plates until transformant colonies appear.
2.3. Screening and Verification of Mutants:
-
Isolate individual transformant colonies onto new selective plates.
-
Genomic DNA Extraction: Scrape mycelia from a pure culture of each transformant and extract genomic DNA using a suitable fungal DNA extraction kit or protocol.
-
PCR Screening: Design primers that flank the sgRNA target site. Perform PCR on the genomic DNA from wild-type and transformant strains. Gene disruption via NHEJ often results in small insertions or deletions (indels), which may not be apparent on a standard agarose (B213101) gel.
-
Sequencing: Purify the PCR products from the transformants and submit for Sanger sequencing.[18] Analyze the sequencing chromatograms to identify indels at the target site.[19] Tools like Inference of CRISPR Edits (ICE) can help analyze trace data.[18][19] For knockouts via HDR, PCR can be used to confirm the integration of the donor template.[20]
Protocol 3: Metabolite Analysis
3.1. Fungal Cultivation and Extraction:
-
Inoculate both the wild-type and confirmed mutant strains into a suitable production medium (e.g., Potato Dextrose Broth) and culture under identical conditions.
-
After a set incubation period, harvest the fungal biomass and/or the culture broth.
-
Extract the secondary metabolites using an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.[21]
-
Evaporate the solvent to dryness and re-dissolve the crude extract in a known volume of solvent (e.g., methanol) for analysis.
3.2. HPLC Analysis: [21]
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS).[22]
-
Column: A C18 reverse-phase column is commonly used for separating indole alkaloids.[21]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) is typically employed.[21]
-
Detection: Use a UV detector set to a wavelength appropriate for this compound (e.g., 254 nm) and/or a mass spectrometer to identify compounds based on their mass-to-charge ratio (m/z).[21][23]
-
Quantification: Compare the peak area of this compound in the mutant extract to that of the wild-type extract. The absence or significant reduction of a specific peak in the mutant's chromatogram, corresponding to the mass of an this compound-related compound, confirms the functional role of the knocked-out gene.
Data Presentation and Expected Results
The primary quantitative data from these experiments will be the relative production of this compound and its precursors in the knockout strains compared to the wild-type. This data is best presented in a clear, tabular format.
Table 1: Relative this compound Production in CRISPR-Cas9 Mutant Strains
| Strain ID | Target Gene | Gene Function | Relative this compound Titer (%) (Mean ± SD, n=3) | Notes |
| WT | - | Wild-Type Control | 100 ± 8.5 | Normal production level. |
| ΔgeneX | geneX | Putative Prenyltransferase | < 1.0 | Knockout abolishes production, confirming the gene's essential role. |
| ΔgeneY | geneY | Putative Oxidase | 15 ± 3.2 | Production significantly reduced; precursor accumulation may be observed. |
| ΔgeneZ | geneZ | Putative Transporter | 95 ± 7.9 | No significant change; gene may not be directly involved in biosynthesis. |
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes. Actual results will vary based on the specific gene targeted and the fungal host.
Successful gene knockout is expected to result in a significant reduction or complete abolition of the final product, this compound.[12] Analysis by LC-MS may also reveal the accumulation of biosynthetic intermediates just prior to the blocked enzymatic step, providing further evidence for the targeted gene's function. This approach has been effectively used to elucidate biosynthetic pathways for numerous fungal secondary metabolites.[13][24]
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CRISPR/Cas9 System for Targeted Genome Engineering in Free-Living Fungi: Advances and Opportunities for Lichenized Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression screening and cell factory engineering for enhancing echinocandin B production in Aspergillus nidulans NRRL8112 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clarification of the biosynthetic gene cluster involved in the antifungal prodrug echinocandin B and its robust production in engineered Aspergillus pachycristatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 Gene Editing and Secondary Metabolite Screening Confirm Fusarium graminearum C16 Biosynthetic Gene Cluster Products as Decalin-Containing Diterpenoid Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A CRISPR-Cas9 System for Genetic Engineering of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]
- 16. CRISPR/Cas9-Based Genome Editing and Its Application in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioengineering of fungal endophytes through the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Note: Injection of adenoviral CRISPR/Cas9 system targeting melanophilin gene into different sites of embryos induced regional feather color changes in posthatch quail - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Stable Isotope Labeling for Tracing Echinulin's Metabolic Fate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echinulin is a prenylated indole (B1671886) alkaloid produced by fungi of the genus Aspergillus and Eurotium.[1] This class of natural products has garnered significant interest for its diverse biological activities, including antiproliferative, anti-inflammatory, and neuroprotective properties.[1] Understanding the metabolic fate of this compound within a biological system is crucial for elucidating its mechanism of action, identifying active metabolites, and assessing potential toxicity. Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that enables the precise tracking of a molecule as it undergoes biotransformation.[2] By enriching this compound with stable isotopes, such as ¹³C or ¹⁵N, researchers can trace the journey of the parent compound and its metabolites through complex cellular networks using mass spectrometry.[3][4]
These application notes provide detailed protocols for the stable isotope labeling of this compound, its application in cell-based assays, and the subsequent analysis of its metabolic fate.
Application Note 1: Production and Purification of ¹³C-Labeled this compound
This protocol details the production of uniformly ¹³C-labeled this compound by culturing Aspergillus sp. on a medium containing [U-¹³C]-glucose as the sole carbon source.[3]
Protocol 1.1: ¹³C-Labeling of this compound in Aspergillus sp. Culture
Materials:
-
Aspergillus sp. strain (known this compound producer)
-
Potato Dextrose Agar (PDA) plates[1]
-
Minimal medium (e.g., Czapek Dox broth, modified)
-
[U-¹³C]-Glucose (99% enrichment)
-
Sterile water
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation: Grow the Aspergillus sp. strain on PDA plates for 7-10 days at 25°C until sporulation is observed.
-
Spore Suspension: Harvest spores by adding 10 mL of sterile water to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
Labeling Medium Preparation: Prepare the minimal liquid medium. In place of the standard carbon source (e.g., sucrose (B13894) or glucose), add [U-¹³C]-glucose to a final concentration of 20-50 g/L. Sterilize the medium by autoclaving.
-
Inoculation and Incubation: Inoculate the sterile ¹³C-enriched medium with the spore suspension (1% v/v).
-
Fermentation: Incubate the culture in a shaking incubator at 25-28°C and 150-200 rpm for 14-21 days.[1] The extended incubation allows for the incorporation of the ¹³C label into the fungal secondary metabolites, including this compound.[3]
Protocol 1.2: Extraction and Purification of ¹³C-Echinulin
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
-
Biomass Separation: After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extraction: Lyophilize the mycelium. Extract the dried mycelium exhaustively with ethyl acetate. Combine the organic extracts.
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Fractionate the crude extract using silica gel column chromatography, eluting with a gradient of chloroform-methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify this compound-containing fractions.
-
Sephadex LH-20 Chromatography: Further purify the this compound-rich fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform:methanol 1:1) to remove pigments and other impurities.
-
HPLC Purification: Perform final purification using a semi-preparative HPLC system with a C18 column and an isocratic or gradient mobile phase (e.g., methanol:water) to obtain highly pure, labeled ¹³C-Echinulin.
-
Verification: Confirm the identity and isotopic enrichment of the purified ¹³C-Echinulin using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
Application Note 2: Tracing ¹³C-Echinulin Metabolism in Cancer Cells
This protocol describes how to treat a human cancer cell line, such as the colorectal cancer cell line HT-29, with ¹³C-Echinulin to trace its intracellular and extracellular metabolites.[1]
Protocol 2.1: Cell Culture, Treatment, and Metabolite Extraction
Materials:
-
HT-29 human colorectal cancer cells[1]
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
¹³C-Echinulin stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Cold phosphate-buffered saline (PBS)
-
Quenching solution: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C[5]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen gas evaporator or lyophilizer
Procedure:
-
Cell Seeding: Seed HT-29 cells into culture plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing ¹³C-Echinulin at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (DMSO) and an unlabeled this compound control. Incubate for various time points (e.g., 6, 12, 24 hours).
-
Metabolite Quenching (Intracellular):
-
Metabolite Extraction (Intracellular):
-
Scrape the cells in the quenching solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.[5]
-
Vortex the tube for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Store the supernatant at -80°C until analysis.
-
-
Metabolite Extraction (Extracellular):
-
Collect the culture medium from Step 3.
-
Centrifuge at 3,000 x g for 5 minutes to remove any detached cells or debris.
-
To precipitate proteins, add four volumes of cold acetonitrile (B52724) to the supernatant, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation: Dry the metabolite extracts (both intracellular and extracellular) using a nitrogen evaporator or a lyophilizer. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS/MS analysis.[5]
Application Note 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the analysis of ¹³C-labeled this compound and its biotransformation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
Protocol 3.1: LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source[8]
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Full MS Resolution: > 60,000
-
MS/MS Resolution: > 15,000
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragmentation spectra.
Data Analysis:
-
Feature Detection: Process the raw data to detect metabolic features (unique m/z and retention time pairs).
-
Isotopologue Detection: Search for features corresponding to the unlabeled parent drug and its ¹³C-labeled isotopologues. The mass difference will depend on the number of carbons in the this compound molecule and its fragments.
-
Metabolite Identification: Identify potential metabolites by searching for expected mass shifts corresponding to common biotransformation reactions (e.g., oxidation: +15.99 Da; hydroxylation: +16.00 Da; glucuronidation: +176.03 Da).[9] The presence of the ¹³C-isotopic pattern in a potential metabolite confirms its origin from the administered this compound.
-
Structural Elucidation: Compare the MS/MS fragmentation patterns of the labeled metabolites with the parent drug to pinpoint the site of modification.[9]
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented clearly to facilitate interpretation.
Table 1: Hypothetical Mass Isotopologue Distribution of ¹³C-Echinulin and a Putative Metabolite. This table shows the expected and observed m/z values for unlabeled (M+0) and fully labeled (M+n) this compound and a hydroxylated metabolite, assuming this compound has 29 carbons.
| Compound | Formula | Isotopologue | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Relative Abundance |
| This compound | C₂₉H₃₉N₃O₂ | M+0 (Unlabeled) | 466.3115 | 466.3112 | 100% (Control) |
| ¹³C-Echinulin | ¹³C₂₉H₃₉N₃O₂ | M+29 (Labeled) | 495.3115 | 495.3119 | 100% (Treated) |
| Hydroxy-Echinulin | C₂₉H₃₉N₃O₃ | M+0 (Unlabeled) | 482.3064 | 482.3061 | < 1% (Treated) |
| ¹³C-Hydroxy-Echinulin | ¹³C₂₉H₃₉N₃O₃ | M+29 (Labeled) | 511.3064 | 511.3068 | 15% (Treated) |
Table 2: Hypothetical Relative Abundance of ¹³C-Labeled this compound and its Metabolites in HT-29 Cells after 24h. This table summarizes the relative distribution of the parent compound and its identified metabolites in different cellular fractions.
| Compound | Intracellular (%) | Extracellular (%) | Major Biotransformation |
| ¹³C-Echinulin | 75.2 ± 5.1 | 24.8 ± 3.9 | - |
| ¹³C-Hydroxy-Echinulin | 12.3 ± 2.4 | 87.7 ± 6.2 | Phase I: Hydroxylation |
| ¹³C-Dihydroxy-Echinulin | 2.1 ± 0.8 | 97.9 ± 4.5 | Phase I: Dihydroxylation |
| ¹³C-Echinulin-Glucuronide | 0.5 ± 0.2 | 99.5 ± 3.1 | Phase II: Glucuronidation |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for tracing this compound's metabolic fate.
Signaling Pathway
Caption: this compound's proposed p53-mediated apoptotic pathway.[10]
References
- 1. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Stable Isotope Labeling and Molecular Networking for Biosynthetic Pathway Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Regulation of p53-, Bcl-2- and caspase-dependent signaling pathway in xanthorrhizol-induced apoptosis of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of Echinulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinulin and its derivatives, such as neoechinulins, are a class of indole (B1671886) alkaloids produced by various fungi.[1] These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The therapeutic potential of these compounds stems from their ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, and to induce apoptosis in cancer cells.
High-throughput screening (HTS) assays are essential tools for the rapid and efficient evaluation of large numbers of compounds, like this compound derivatives, to identify and characterize potential drug candidates. This document provides detailed application notes and protocols for a suite of HTS assays relevant to the known biological activities of this compound derivatives. The protocols are designed for implementation in a drug discovery setting, focusing on antiproliferative/cytotoxicity, NF-κB signaling, p38 MAPK signaling, and apoptosis assays.
General Experimental Workflow for High-Throughput Screening
A typical HTS workflow is a multi-step process designed to efficiently identify and validate bioactive compounds from a large library. The process begins with a primary screen to identify "hits," followed by secondary assays to confirm their activity and determine their potency and selectivity.
References
Troubleshooting & Optimization
Overcoming Echinulin solubility issues in aqueous buffers for cell-based assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Echinulin in aqueous buffers for cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the accurate and reproducible application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common precipitation and solubility issues in a question-and-answer format.
Table 1: Troubleshooting Common this compound Solubility Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate, cloudy precipitation upon adding this compound stock to aqueous buffer. | Solvent Shock: The rapid dilution of a concentrated organic stock (like DMSO) into an aqueous medium causes the hydrophobic compound to "crash out" of solution.[1][2] | - Decrease the final concentration of this compound. - Perform a serial or stepwise dilution into pre-warmed (37°C) media.[2][3] - Add the stock solution dropwise while vigorously vortexing or stirring the buffer.[3][4] |
| Precipitate forms over time while incubating. | Temperature & pH Shifts: Changes in temperature (e.g., room temp to 37°C) can decrease solubility.[1] Cellular metabolism can also alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[2] | - Pre-warm all aqueous solutions to the experimental temperature (e.g., 37°C) before adding this compound.[1][4] - Ensure your medium is adequately buffered for the incubator's CO2 concentration (e.g., with HEPES).[1] |
| Inconsistent or non-reproducible assay results. | Micro-precipitation: Undetected, fine particulate precipitation leads to an inaccurate and variable effective concentration of this compound in the assay. | - Visually inspect the final working solution against a light source for any faint cloudiness.[4] - Prepare fresh working solutions immediately before each experiment; avoid storing this compound in aqueous buffers.[5] |
| Precipitation observed after freeze-thaw cycles of the stock solution. | Poor Solubility at Low Temperatures: The compound may have limited solubility in the organic solvent at freezing temperatures.[1] Water absorption by hygroscopic solvents like DMSO can also reduce solubility over time.[1] | - Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[1] |
| High background toxicity or unexpected effects in vehicle controls. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used, causing cellular stress or death.[6] | - Perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line and assay duration.[3][7] - Aim for a final DMSO concentration of ≤0.5%, and ideally <0.1% for sensitive or primary cells.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a problem?
A1: this compound is a complex indole (B1671886) alkaloid, a secondary metabolite produced by several species of Aspergillus fungi.[11][12] Its structure is highly prenylated, making it very lipophilic (hydrophobic).[11] This hydrophobicity leads to poor solubility in water-based solutions like cell culture media and phosphate-buffered saline (PBS), which are essential for most cell-based assays. This can cause the compound to precipitate, leading to inaccurate results and difficulty in determining its true biological activity.[5]
Q2: What is the best organic solvent to prepare an initial stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving this compound and other hydrophobic compounds for biological assays.[3][6][11] It is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[3] Other potential solvents include ethanol (B145695), methanol, and dimethylformamide (DMF).[11] However, it's crucial to be aware that these organic solvents can be toxic to cells at higher concentrations.[8][13]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is highly dependent on the specific cell line and the duration of the experiment.[7][9] Some robust cancer cell lines may tolerate up to 1%, while sensitive primary cells may show stress at concentrations below 0.1%.[8][9] It is imperative to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific assay conditions.[7][10]
Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | General Cellular Effects & Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells, with minimal off-target effects.[7] This is the ideal target range. |
| 0.1% - 0.5% | Well-tolerated by many robust, immortalized cell lines for typical assay durations (e.g., up to 72 hours).[7][8][14] This is a common and acceptable range, but a solvent tolerance test is highly recommended.[6] |
| 0.5% - 1.0% | May induce cytotoxicity, apoptosis, and changes in gene expression in some cell lines.[7] Use with caution and only if absolutely necessary for solubility.[6] |
| > 1.0% | Significant cytotoxicity is expected in most cell lines and is generally not recommended.[6][7] |
Q4: What are some alternative solubilization strategies if optimizing DMSO concentration is not enough?
A4: If this compound still precipitates at non-toxic DMSO concentrations, you can explore more advanced methods:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that significantly increases its apparent solubility in aqueous solutions.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with reduced toxicity.[16]
-
Lipid-Based Formulations: These systems involve dissolving the lipophilic compound in oils or lipids and using surfactants to create stable emulsions or self-emulsifying drug delivery systems (SEDDS).[18][19][20] This approach can improve solubility and facilitate cellular uptake.[21]
-
Co-Solvent Systems: In some cases, a mixture of solvents can be more effective. A combination of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be an effective vehicle for testing hydrophobic compounds in cell culture at a low final concentration (0.1%).[13]
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound using DMSO
-
Prepare High-Concentration Stock: Dissolve the solid this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing vigorously. If necessary, brief sonication in a water bath can be used to aid dissolution.[5]
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.[1][2]
-
Perform Intermediate Dilution (Optional but Recommended): For high final concentrations, first perform an intermediate dilution of the DMSO stock into pre-warmed media (e.g., a 1:10 or 1:100 dilution). This helps to gradually decrease the solvent concentration.
-
Prepare Final Working Solution: Add the high-concentration stock (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling.[1][3] Do not add the aqueous medium to the concentrated DMSO stock, as this can cause immediate precipitation.
-
Visual Inspection: Carefully inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.[4]
Protocol 2: Determining Maximum Tolerated DMSO Concentration (Solvent Tolerance Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. For example, create 2x concentrated solutions that will yield final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% DMSO. Include a "medium only" control.
-
Treatment: Remove the existing medium from the cells and add the DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).[7]
-
Viability Assay: At the end of the incubation, measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percent viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) is the maximum tolerated concentration for your assay.[7]
Protocol 3: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium). Concentrations can range from 1-10 mM, but this must be optimized.[5]
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Complexation: While vigorously vortexing the HP-β-CD solution, add the concentrated this compound stock solution slowly and dropwise.[5]
-
Equilibration: Allow the mixture to equilibrate, typically by stirring or shaking for several hours or overnight at room temperature, to allow for the formation of the inclusion complex.
-
Sterilization & Use: Sterilize the final solution using a 0.22 µm syringe filter. This solution can then be diluted into your complete cell culture medium for the assay. Always include a vehicle control containing the same final concentration of HP-β-CD.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell-based assays.
Caption: Cyclodextrin encapsulates hydrophobic this compound, enhancing aqueous solubility.
Caption: Conceptual model of an extracellular signaling pathway initiated by a ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioaustralis.com [bioaustralis.com]
- 12. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Assessing the stability of Echinulin in DMSO stock solutions
Technical Support Center: Echinulin
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including DMSO, methanol, ethanol, and N,N-dimethylformamide (DMF). For cell-based assays, DMSO is a commonly used solvent.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, it has been reported to be stable for at least four years.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or, ideally, at -80°C. It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.
Q4: How can I assess the stability of my this compound stock solution in DMSO?
A4: The stability of an this compound stock solution can be assessed by monitoring its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Q5: What are the potential degradation pathways for this compound in DMSO?
A5: While specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature, indole (B1671886) alkaloids can be susceptible to oxidation and hydrolysis. The indole ring and the diketopiperazine moiety are potential sites for chemical modification. Forced degradation studies under conditions of acid, base, oxidation, and light exposure can help identify potential degradation products.
Q6: How does this compound exert its biological effects?
A6: this compound has been reported to modulate cellular signaling pathways, including the NF-κB and p38 MAPK pathways, which are involved in inflammation and cancer. Its biological activity is dependent on its structural integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same this compound stock solution. | 1. Degradation of this compound due to improper storage (e.g., frequent freeze-thaw cycles, prolonged storage at room temperature).2. Precipitation of this compound from the DMSO stock, especially after thawing.3. Contamination of the stock solution. | 1. Prepare fresh aliquots from a new vial of solid this compound. Always store aliquots at -80°C and protect from light.2. Before use, ensure the aliquot is completely thawed and vortex gently to ensure homogeneity. If precipitation is observed, gentle warming (to no more than 37°C) and sonication may help redissolve the compound.3. Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the DMSO stock solution if necessary. |
| Loss of biological activity of this compound in an assay. | 1. Significant degradation of the this compound stock solution.2. The final concentration of DMSO in the assay is too high, leading to cellular toxicity. | 1. Verify the concentration and purity of the this compound stock solution using HPLC or LC-MS. Prepare a fresh stock solution if degradation is confirmed.2. Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v) to avoid solvent-induced artifacts. Perform a vehicle control to assess the effect of DMSO on the cells. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the this compound stock. | 1. Degradation of this compound.2. Contamination of the DMSO solvent or storage vial. | 1. The new peaks likely represent degradation products. Characterize these products using LC-MS/MS to understand the degradation pathway.2. Use high-purity, anhydrous DMSO for preparing stock solutions. Store in appropriate, clean vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile, anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or amber glass vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To quantitatively assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot of the this compound stock solution from storage at -20°C and -80°C.
-
Allow the aliquot to thaw completely at room temperature and vortex gently.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with a 50:50 mixture of ACN and water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 50-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan, likely around 230 nm and 280 nm due to the indole and diketopiperazine chromophores).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Quantitative Data Summary
The following table provides an illustrative example of how to present stability data for this compound in DMSO. Note: The data presented here is hypothetical and for demonstration purposes only.
| Storage Condition | Time Point | Concentration (mM) | Purity (%) | Degradation Products (%) |
| -20°C | 0 months | 10.0 | 99.8 | 0.2 |
| 3 months | 9.8 | 98.5 | 1.5 | |
| 6 months | 9.5 | 96.2 | 3.8 | |
| 12 months | 9.1 | 92.7 | 7.3 | |
| -80°C | 0 months | 10.0 | 99.8 | 0.2 |
| 3 months | 10.0 | 99.7 | 0.3 | |
| 6 months | 9.9 | 99.5 | 0.5 | |
| 12 months | 9.9 | 99.2 | 0.8 | |
| Room Temp (25°C) | 0 hours | 10.0 | 99.8 | 0.2 |
| 24 hours | 8.2 | 85.1 | 14.9 | |
| 48 hours | 6.5 | 70.3 | 29.7 |
Visualizations
Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways. Below are diagrams representing the NF-κB and p38 MAPK pathways.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Modulation of the p38 MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
Technical Support Center: Optimizing Echinulin Yield from Fungal Fermentation
Welcome to the technical support center for the optimization of Echinulin production from fungal fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary fungal species used for this compound production?
This compound and its derivatives are indole (B1671886) diketopiperazine alkaloids produced by various fungi, particularly from the genera Aspergillus and Eurotium. Species such as Aspergillus echinulatus, Aspergillus amstelodami, Aspergillus chevalieri, and Aspergillus niveoglaucus have been reported as producers of these compounds.[1]
Q2: What is the general biosynthetic pathway of this compound?
This compound biosynthesis originates from the dipeptide cyclo-L-alanyl-L-tryptophan. The pathway involves a series of prenylation steps catalyzed by prenyltransferases, which attach isoprenoid units to the indole ring of the tryptophan moiety.
Caption: Simplified biosynthetic pathway of this compound.
Q3: What are the key factors influencing this compound yield in fungal fermentation?
Several factors can significantly impact the yield of this compound. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. The choice of the fungal strain and inoculum quality are also critical.
Q4: How can I extract and quantify this compound from my fungal culture?
This compound can be extracted from the fungal mycelium and/or the culture broth using organic solvents like ethyl acetate (B1210297) or methanol (B129727). Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
Troubleshooting Guide
Issue: Low or No this compound Yield
This is a common challenge that can be addressed by systematically evaluating several aspects of your experimental setup.
Caption: General workflow for troubleshooting low this compound yield.
Possible Cause 1: Fungal Strain Issues
-
Problem: The fungal strain may have lost its ability to produce this compound due to repeated subculturing or improper storage.
-
Solution:
-
Always use a fresh culture from a cryopreserved stock for inoculation.
-
Confirm the identity of your fungal strain using morphological and molecular techniques (e.g., ITS sequencing).
-
Possible Cause 2: Suboptimal Culture Medium
-
Problem: The composition of the culture medium may not be conducive to this compound biosynthesis.
-
Solution:
-
Screen different basal media such as Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES), and Czapek-Dox.
-
Systematically optimize carbon and nitrogen sources.
-
Table 1: Suggested Media Components for Screening
| Component | Examples | Typical Concentration Range |
| Carbon Source | Glucose, Sucrose, Maltose, Mannitol | 20 - 50 g/L |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate, Sodium Nitrate | 5 - 20 g/L |
| Precursors | L-Tryptophan, L-Alanine | 1 - 5 g/L |
| Trace Elements | MgSO₄·7H₂O, KH₂PO₄, FeSO₄·7H₂O | 0.5 - 1.5 g/L |
Possible Cause 3: Inappropriate Fermentation Conditions
-
Problem: Physical parameters such as pH, temperature, and aeration are not optimal for secondary metabolite production.
-
Solution:
-
Perform optimization experiments for each parameter.
-
Start with generally accepted conditions for Aspergillus species and narrow down the optimal range.
-
Table 2: General Fermentation Parameters for Aspergillus sp.
| Parameter | Recommended Starting Range | Notes |
| Temperature | 25 - 30°C | Secondary metabolite production is often favored at slightly lower temperatures than optimal growth. |
| pH | 5.0 - 7.0 | Maintain pH with buffering agents or automated feeding. |
| Agitation | 150 - 250 rpm | Ensure adequate mixing and oxygen transfer without causing excessive shear stress. |
| Aeration | 1.0 - 2.0 vvm | Crucial for submerged cultures. |
| Incubation Time | 7 - 21 days | Monitor production over time to determine the peak. |
Issue: Inconsistent Yields Between Batches
-
Problem: Lack of reproducibility in fermentation experiments.
-
Solution:
-
Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring the same age and concentration of spores or mycelial fragments.
-
Consistent Media Preparation: Carefully weigh all components and verify the final pH of the medium before sterilization.
-
Monitor Environmental Conditions: Regularly calibrate and monitor incubator temperature and shaking speed.
-
Issue: Difficulty in Extracting this compound
-
Problem: The chosen extraction solvent or method is inefficient.
-
Solution:
-
Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform).
-
pH Adjustment: Adjusting the pH of the culture filtrate before extraction can improve the partitioning of acidic or basic compounds into the organic phase.
-
Extraction Technique: Compare different extraction methods such as maceration, sonication, or Soxhlet extraction for efficiency.
-
Experimental Protocols
Protocol 1: Fungal Fermentation for this compound Production
This protocol describes a general procedure for submerged fermentation.
-
Inoculum Preparation:
-
Grow the Aspergillus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation.
-
Prepare a spore suspension by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80.
-
Gently scrape the surface to dislodge the spores.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the desired liquid fermentation medium (e.g., YES broth: 20 g/L yeast extract, 150 g/L sucrose).
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks in a shaker incubator at 28°C and 200 rpm for 14 days.
-
Caption: Experimental workflow for fungal fermentation.
Protocol 2: Extraction of this compound
This protocol provides a method for extracting this compound from the fungal culture.
-
Separation of Mycelium and Broth:
-
After incubation, separate the fungal biomass from the culture broth by vacuum filtration through cheesecloth or filter paper.
-
-
Mycelial Extraction:
-
Freeze-dry the collected mycelium.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with methanol (1:10 w/v) by shaking at room temperature for 24 hours.
-
Repeat the extraction three times.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
-
Broth Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extracts from both mycelium and broth in a known volume of methanol for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 3: HPLC Quantification of this compound
This protocol outlines a general HPLC method for this compound quantification.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Table 3: Example HPLC Gradient Program
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
References
Technical Support Center: Managing Echinulin's Intrinsic Fluorescence in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you account for the intrinsic fluorescence of echinulin in your bioassays. By understanding and mitigating this potential artifact, you can ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is intrinsic compound fluorescence and why is it a concern for my bioassay?
A1: Intrinsic compound fluorescence, or autofluorescence, is the natural emission of light by a compound, such as this compound, upon excitation by a light source.[1] This can be a significant issue in fluorescence-based bioassays because the compound's emitted light can be indistinguishable from the signal of your specific fluorescent reporter, leading to false-positive or skewed results.[2]
Q2: How do I know if this compound's fluorescence is interfering with my assay?
A2: The most direct way to determine if this compound's fluorescence is a problem is to run a "compound-only" control. This involves preparing a sample with this compound at the same concentration used in your assay, but without the fluorescent reporter or other assay components that generate a signal. If you detect a significant signal from this control at your assay's excitation and emission wavelengths, then this compound's intrinsic fluorescence is likely a source of interference.[2]
Q3: What are the expected fluorescence properties of this compound?
Quantitative Data Summary
The following table summarizes the estimated fluorescence properties of this compound based on the known properties of the parent indole (B1671886) molecule. These values should be used as a guide for initial experimental design.
| Parameter | Estimated Value | Source |
| Excitation Maximum (λex) | ~280 nm | [8] |
| Emission Maximum (λem) | ~340 - 360 nm | [9] |
| Quantum Yield (Φ) | Moderate (Indole has a quantum yield of ~0.4 in ethanol) | [Source not found] |
Note: The actual fluorescence properties of this compound may vary depending on the solvent and local environment. It is highly recommended to experimentally determine the excitation and emission spectra of this compound under your specific assay conditions.
Troubleshooting Guide
If you suspect that this compound's fluorescence is impacting your bioassay, follow these troubleshooting steps:
Step 1: Characterize this compound's Fluorescence
The first step is to understand the spectral properties of this compound in your assay buffer.
Experimental Protocol 1: Determining this compound's Excitation and Emission Spectra
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in your assay buffer to the highest concentration you plan to use in your bioassay.
-
Use a fluorescence spectrophotometer or plate reader with spectral scanning capabilities.
-
Perform an excitation scan: Set the emission wavelength to an estimated value (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 250-330 nm) to find the excitation maximum.
-
Perform an emission scan: Set the excitation wavelength to the maximum determined in the previous step and scan a range of emission wavelengths (e.g., 320-450 nm) to find the emission maximum.
Step 2: Minimize Spectral Overlap
Once you know this compound's fluorescence spectrum, you can take steps to minimize its overlap with your assay's fluorophore.
-
Choose a red-shifted fluorophore: Select a fluorescent dye for your assay that has excitation and emission wavelengths as far as possible from those of this compound. Fluorophores that are excited in the green or red regions of the spectrum are less likely to be affected by the UV-blue fluorescence of this compound.[10]
-
Optimize filter sets: Use narrow bandpass filters on your fluorescence plate reader or microscope to specifically detect the emission of your assay's fluorophore while excluding the emission from this compound.
Step 3: Implement Correction Methods
If spectral overlap cannot be avoided, you will need to correct for this compound's contribution to the total fluorescence signal.
Experimental Protocol 2: Background Subtraction for a Plate Reader Assay
This protocol allows you to subtract the fluorescence signal from this compound on a well-by-well basis.[11][12][13]
-
Plate Layout: Design your 96-well plate to include the following controls:
-
Blank: Wells containing only assay buffer.
-
Compound Control: Wells containing your cells/reagents and this compound at various concentrations, but without the fluorescent reporter.
-
Assay Control: Wells containing your cells/reagents and the fluorescent reporter, but without this compound.
-
Experimental Wells: Wells containing all components (cells/reagents, fluorescent reporter, and this compound at various concentrations).
-
-
Run the Assay: Perform your standard bioassay protocol.
-
Measure Fluorescence: Read the fluorescence intensity of the entire plate at your assay's excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average Blank value from all other wells to correct for background from the media and plate.
-
For each concentration of this compound, subtract the average fluorescence of the corresponding Compound Control well from the fluorescence of the Experimental well. This will give you the corrected fluorescence signal that is attributable to your assay's reporter.
-
Workflow for Background Subtraction:
Caption: Workflow for correcting raw fluorescence data for background and compound autofluorescence.
Signaling Pathway Example: MAPK Pathway in Cancer
Many bioassays in drug discovery target specific signaling pathways involved in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target. If you are screening for inhibitors of this pathway using a fluorescence-based assay, this compound's intrinsic fluorescence could interfere with your results.
Caption: A simplified diagram of the MAPK signaling pathway, a common target in cancer drug discovery bioassays.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red-edge-excitation fluorescence spectroscopy of indole and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Echinulin Aggregation in High-Concentration Solutions for Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of echinulin in high-concentration solutions used for biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "solvent shock" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1] The dramatic change in solvent polarity causes the this compound molecules to aggregate and precipitate out of the solution.[1][2]
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its toxic effects on cells and reduce the likelihood of precipitation.[3][4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the pre-warmed (e.g., 37°C) aqueous buffer.[1] This gradual change in solvent polarity can help maintain solubility.
-
Slow Addition with Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[1] This promotes rapid and uniform mixing, preventing localized high concentrations that can trigger precipitation.
Q2: I am observing inconsistent results in my biological assays with this compound. Could aggregation be the cause?
A2: Yes, inconsistent results are a strong indicator of compound aggregation. If this compound aggregates, the actual concentration of the monomeric, active form in your assay will be lower and more variable than the nominal concentration, leading to poor reproducibility.[3]
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, carefully inspect your this compound stock solution and the final working solution for any signs of cloudiness, particulates, or precipitate.[3]
-
Microscopic Examination: A small sample of the solution can be examined under a microscope to confirm the presence of aggregates.[4]
-
Solubility Assessment: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific assay buffer under your experimental conditions.
Q3: What is the underlying mechanism of this compound aggregation, and how can understanding it help in prevention?
A3: this compound is a hydrophobic molecule, and its aggregation in aqueous solutions is primarily driven by hydrophobic interactions.[5][6] In a polar solvent like water, hydrophobic molecules tend to cluster together to minimize their contact with water molecules, which is an entropically favorable process.[5][7] This self-association leads to the formation of aggregates.
Understanding this mechanism highlights the importance of strategies that either increase the hydrophilicity of the solution or shield the hydrophobic regions of the this compound molecule.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with high-concentration this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Solvent shock due to rapid change in polarity.[1][2] | Perform serial dilutions in pre-warmed (37°C) aqueous buffer. Add the stock solution slowly while vortexing.[1] |
| Cloudiness or turbidity in the final solution | Exceeding the solubility limit of this compound in the final assay buffer. | Determine the maximum soluble concentration of this compound in your specific buffer. Consider using solubilizing agents.[3] |
| Precipitation after a period of incubation | Temperature fluctuations affecting solubility. Changes in the pH of the medium over time.[2] | Pre-warm all solutions to the experimental temperature. Ensure the assay medium is adequately buffered.[2] |
| Low or no biological activity | The effective concentration of active, monomeric this compound is significantly lower than the nominal concentration due to aggregation. | Visually inspect for precipitation. Re-evaluate the dissolution protocol and consider using solubility enhancers. |
| High variability between replicate experiments | Inconsistent levels of aggregation in different wells or tubes. | Ensure thorough and consistent mixing during the preparation of all solutions. Prepare a master mix of the final this compound solution to be distributed to all replicates. |
Experimental Protocols & Data
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Serial Dilution for Preparing Working Solutions
-
Thaw a single-use aliquot of the high-concentration this compound stock solution and bring it to room temperature.
-
Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).[1]
-
Perform a series of dilutions. For example, to achieve a 1:1000 final dilution, you could first make a 1:10 dilution in DMSO, followed by a 1:100 dilution of this intermediate stock into the pre-warmed aqueous buffer.
-
Ensure thorough mixing at each dilution step.
Table 1: Recommended Starting Concentrations of Solubilizing Agents
| Agent Type | Example | Recommended Starting Concentration | Potential Issues |
| Co-solvents | Ethanol, Propylene Glycol[] | 1-5% (v/v) | Can have cytotoxic effects at higher concentrations.[3] |
| Surfactants | Tween® 80, Poloxamer 188[3] | 0.01-0.1% (v/v) | May interfere with cell membranes or assay components.[3] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9] | 1-10 mM | Can sometimes alter the biological activity of the compound.[9] |
Visualizations
Diagram 1: Proposed Mechanism of this compound Aggregation and Prevention
Caption: Workflow illustrating the pathways to this compound aggregation and its prevention.
Diagram 2: Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting common this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress in understanding hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of hydrophobic interactions in initiation and propagation of protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 9. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Echinulin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of Echinulin in animal studies.
Troubleshooting Guides
This section provides solutions to specific issues users might encounter during their in vivo experiments with this compound.
Issue 1: Low Oral Bioavailability of this compound Detected in Pilot Studies
-
Question: Our initial pharmacokinetic (PK) study in rats shows very low plasma concentrations of this compound after oral administration. What are the potential causes and what should be our next steps?
-
Answer: Low oral bioavailability for a natural product like this compound is often expected and can be attributed to several factors. The primary reasons are likely poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism in the gut wall or liver.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound bioavailability.
Recommended Actions:
-
Characterize Physicochemical Properties: If not already done, determine this compound's aqueous solubility and permeability (e.g., using a Caco-2 assay). This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation development.
-
Investigate Pre-systemic Metabolism: Use in vitro models like liver microsomes or S9 fractions from the test animal species to understand if this compound is rapidly metabolized.[1]
-
Formulation Enhancement: Based on the findings, select an appropriate formulation strategy to improve solubility and/or protect from metabolism.[4] Common starting points for poorly soluble compounds include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[5][6]
-
Nanoparticles: Reducing particle size to the nano-range increases the surface area for dissolution.[7][8]
-
Liposomes: Encapsulating this compound in lipid vesicles can improve solubility and protect it from degradation in the GI tract.[9][10][11]
-
-
Prodrug Approach: If extensive first-pass metabolism is the primary issue, a prodrug strategy could be employed to mask the metabolic sites.[12][13][14][15]
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
-
Question: We've formulated this compound and see some improvement in bioavailability, but there's high variability in plasma concentrations between animals in the same group. How can we reduce this?
-
Answer: High inter-animal variability is a frequent challenge in preclinical studies and can obscure the true effect of a formulation.[16] It often arises from inconsistencies in experimental procedures or physiological differences among animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly affect drug absorption.[16]
-
Dosing Technique: Use a precise and consistent oral gavage technique to minimize variations in the administered dose.[17][18][19][20][21] Verify the formulation is a homogenous solution or a uniformly maintained suspension during dosing.
-
Animal Selection: Use animals of the same strain, age, and sex to reduce physiological variations.[1]
-
-
Evaluate Formulation Stability: Confirm the stability of your this compound formulation. Precipitation of the compound in the dosing vehicle before or during administration can lead to inconsistent dosing.
-
Consider Animal Health: Ensure all animals are healthy and acclimatized to the experimental conditions. Underlying health issues can affect GI motility and drug metabolism.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for formulating the poorly water-soluble this compound?
-
A1: For a compound with anticipated low solubility, creating an amorphous solid dispersion is often a practical and effective first approach.[1] This technique involves dissolving the drug and a polymer carrier in a common solvent and then removing the solvent, resulting in a solid product with enhanced dissolution properties.[5][22]
-
-
Q2: How do I choose between nanoparticles and liposomes for this compound delivery?
-
A2: The choice depends on the specific challenges you're facing. Nanoparticles are excellent for increasing the surface area and dissolution rate of a drug.[7][8] Liposomes, in addition to improving solubility, can protect the drug from the harsh environment of the GI tract and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.[9][10][23]
-
-
Q3: What are the key pharmacokinetic parameters I should be looking at to assess improved bioavailability?
-
A3: The primary parameters to compare between your control (e.g., this compound suspension) and your enhanced formulation are:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.[24][25]
-
Tmax (Time to Cmax): The time at which Cmax is reached.[24][25]
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC is the key indicator of enhanced bioavailability.[24][25][26]
-
-
-
Q4: What is a typical fold-increase in bioavailability I can expect with these methods?
-
A4: The improvement is highly dependent on the compound and the formulation. However, it is not uncommon to see several-fold increases. For example, studies with other poorly soluble compounds have shown bioavailability increases ranging from 1.7-fold to over 10-fold using solid dispersions or lipid-based formulations.[6][27]
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes the potential impact of different formulation strategies on the oral bioavailability of poorly soluble compounds, which can be extrapolated to this compound.
| Formulation Strategy | Key Advantage | Typical Fold Increase in Bioavailability (Examples from Literature) | Considerations |
| Solid Dispersion | Enhances dissolution rate by creating an amorphous form of the drug.[5][22] | 1.7 to 12-fold[6][27] | Potential for recrystallization during storage; requires careful polymer selection. |
| Nanoparticles | Increases surface area for faster dissolution; can improve permeability.[7][8] | Can be significant, highly dependent on particle size and properties. | Manufacturing can be complex; potential for particle aggregation. |
| Liposomes | Improves solubility, protects the drug from degradation, and can bypass first-pass metabolism via lymphatic uptake.[9][10] | 8.8-fold reported for liquiritin[9] | Can have stability issues; manufacturing can be more complex and costly. |
| Prodrug Approach | Can overcome low permeability and/or high first-pass metabolism.[12][13][15] | 3 to 5-fold reported for valacyclovir (B1662844) vs. acyclovir[12] | Requires chemical modification of the parent drug; efficacy depends on in vivo conversion back to the active form. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer carrier (e.g., PVP-VA 64, Poloxamer 407) in a common volatile organic solvent (e.g., ethanol, acetone, or a mixture).[22][27] A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement in relevant media (e.g., simulated gastric and intestinal fluids), and physical form (using techniques like DSC and XRD to confirm an amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (typically 200-250g) for at least one week before the study.[28]
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.[28]
-
Formulation Preparation: Prepare the this compound formulation (e.g., solid dispersion reconstituted in water or a simple suspension for the control group) at the desired concentration. Ensure homogeneity.
-
Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should typically not exceed 10 mL/kg.[17][18][19]
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[28]
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate the plasma.[1]
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[24][25][29]
Visualizations
Caption: Experimental workflow for solid dispersion and in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. colorcon.com [colorcon.com]
- 5. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 22. biorxiv.org [biorxiv.org]
- 23. ayurvedjournal.com [ayurvedjournal.com]
- 24. Preclinical PK analysis | genOway [genoway.com]
- 25. omicsonline.org [omicsonline.org]
- 26. quora.com [quora.com]
- 27. Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
Identification and characterization of Echinulin degradation products
Technical Support Center: Echinulin Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the identification and characterization of this compound degradation products. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation critical?
A1: this compound is a member of the indole (B1671886) diketopiperazine alkaloids, a class of secondary metabolites commonly produced by fungi of the Aspergillus and Penicillium genera.[1] These compounds are derived from the dipeptide cyclo-L-alanyl-L-tryptophan.[1] Studying the degradation of this compound is crucial for several reasons:
-
Stability Assessment: It helps determine the intrinsic chemical stability of the molecule, which is vital for defining storage conditions, shelf-life, and formulation development in pharmaceutical applications.[2][3]
-
Safety and Efficacy: Degradation products can have different toxicological or pharmacological profiles than the parent compound, potentially impacting safety and efficacy.
-
Method Development: Understanding degradation pathways is essential for developing and validating stability-indicating analytical methods, as required by regulatory bodies like the ICH.[4][5]
Q2: What are the most common degradation pathways for this compound and related indole diketopiperazines?
A2: While specific degradation pathways for this compound are not extensively documented, related indole diketopiperazine alkaloids are susceptible to several types of reactions:
-
Hydrolysis: The diketopiperazine ring, which is a cyclic dipeptide, is susceptible to hydrolysis under acidic or basic conditions. This would lead to a ring-opening event, forming the corresponding linear dipeptide.[6]
-
Oxidation: The indole nucleus is prone to oxidation, especially when exposed to atmospheric oxygen, peroxide, or light.[7] This can lead to the formation of various oxidized derivatives, such as N-oxides or hydroxylated species on the indole ring.[7][8]
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to complex structural changes.[2][3]
Q3: Which analytical techniques are most effective for identifying and characterizing this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV detection, is the workhorse for separating the parent drug from its degradation products.[2][9] Developing a stability-indicating HPLC method is the first critical step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of the separated products, which is crucial for preliminary identification.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-ToF-MS provide highly accurate mass measurements, allowing for the determination of elemental compositions of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are indispensable for the unambiguous structural elucidation of isolated degradation products.[10][12]
Troubleshooting Guide
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause and how do I proceed?
A4: Unexpected peaks are often indicative of degradation or impurities.
-
Likely Cause: Your this compound sample may be degrading due to exposure to light, heat, incompatible pH in your mobile phase, or oxidative stress.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly with a fresh, undegraded standard of this compound.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main this compound peak and the new peaks. This can indicate if a peak represents a single compound.[5]
-
Inject a Placebo: If you are analyzing a formulation, inject a stressed placebo (formulation without this compound) to rule out degradation products originating from excipients.[5]
-
Proceed to Identification: If the peaks are confirmed to be related to this compound, proceed with characterization using LC-MS to obtain molecular weights.
-
Q5: My forced degradation study is either showing no degradation or nearly 100% degradation. How do I optimize the stress conditions?
A5: The goal of forced degradation is to achieve a target degradation of 5-20%.[4][5]
-
If No Degradation Occurs:
-
Increase Stress Intensity: Gradually increase the temperature (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of the stress agent (e.g., 0.1N HCl to 1N HCl).[3][13]
-
Check Solubility: Ensure the drug is fully dissolved in the stress medium, as poor solubility can hinder degradation.
-
-
If Degradation is too Extensive:
-
Reduce Stress Intensity: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (e.g., 0.1N NaOH to 0.01N NaOH).[4]
-
Sample at Earlier Time Points: For rapid reactions, take samples at shorter intervals (e.g., 1, 2, 4, and 8 hours) to find the optimal degradation level.
-
Q6: The mass balance in my stability study is below 95%. What are the potential reasons?
A6: A poor mass balance suggests that not all degradation products are being accounted for.[5]
-
Possible Causes:
-
Co-elution: One or more degradation products may be co-eluting with the parent drug or other impurities.
-
Poor UV Absorption: Some degradation products may lack a strong chromophore and are therefore not detected by the UV detector at the chosen wavelength.
-
Formation of Volatiles: The degradation process may produce volatile compounds that are lost and not detected by HPLC.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out before injection.
-
-
Troubleshooting Steps:
-
Adjust Chromatographic Method: Modify the mobile phase gradient, pH, or column type to improve separation.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect compounds with poor chromophores.
-
Check for Volatiles: Use techniques like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) if volatile products are suspected.
-
Data Presentation
For consistent and comparable results, all quantitative data should be meticulously recorded.
Table 1: Example HPLC Method Parameters for this compound-Related Compounds This table is based on a published method for Neothis compound A and should be optimized for your specific application.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (3:7, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 254 nm[1] |
Table 2: Summary Template for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Duration | % Degradation of this compound | Number of Degradation Products | Retention Times (min) of Major Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 8 hours | |||
| Base Hydrolysis | 0.1 N NaOH, 60°C | 30 minutes | |||
| Oxidation | 3% H₂O₂, RT | 24 hours | |||
| Thermal | 80°C (Solid State) | 48 hours | |||
| Photolytic | 1.2 million lux hours (Visible) & 200 W h/m² (UV) | As per ICH Q1B |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
This protocol outlines a standard approach for stress testing. The conditions should be considered starting points and may require optimization.[3][4][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C. Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration suitable for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C). Withdraw samples at shorter intervals (e.g., 15, 30, 60 minutes), neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep protected from light at room temperature for up to 7 days.[13] Withdraw and dilute samples for analysis.
-
Thermal Degradation (Solid State): Place a thin layer of solid this compound powder in a vial and expose it to dry heat (e.g., 80°C) in a calibrated oven. Periodically sample the solid, dissolve it in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the this compound stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[2][13] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Structure Elucidation of Degradation Products
-
LC-MS/MS Analysis: Analyze the stressed samples using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) and fragmentation patterns for each degradation product.
-
Isolation: If a degradation product is present in sufficient quantity (>0.1%), isolate it using preparative HPLC.
-
NMR Analysis: Dissolve the isolated and purified degradation product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Structure Determination: Use the combined data from MS (molecular formula) and NMR (connectivity of atoms) to propose and confirm the chemical structure of the degradation product.[10][12]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Troubleshooting flowchart for unexpected analytical results.
Caption: Proposed degradation pathways for the core structure of this compound.
Caption: Inhibition of NF-κB and p38 MAPK pathways by Neothis compound A.[1][14]
References
- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
Best practices for preventing microbial contamination during Echinulin production
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the production of Echinulin from fungal cultures, such as Aspergillus species. Here, you will find essential information to help you prevent, identify, and resolve microbial contamination issues during your fermentation processes.
Troubleshooting Guide
Contamination is a frequent challenge in microbial fermentation that can severely impact the yield and purity of this compound. This guide provides a systematic approach to identifying and addressing common contamination problems.[1]
| Observed Problem | Potential Contaminant | Likely Causes | Recommended Solutions |
| Cloudy or milky appearance of the culture medium, sometimes with a foul or sour odor. [1] | Bacteria | • Improper sterilization of media, bioreactor, or equipment.• Non-sterile inoculation or sampling techniques.• Contaminated stock cultures or reagents.[1] | • Verify sterilization protocols (autoclave at 121°C, 15 psi for at least 20-30 minutes).[1][2]• Reinforce aseptic techniques for all manipulations.[1]• Test all media and reagents for sterility before use.[1]• Consider adding broad-spectrum antibiotics if the issue persists. |
| Formation of a thin, slimy film (pellicle) on the surface of the liquid culture. [1] | Bacteria (e.g., Bacillus species) | • Airborne contamination.• Inadequate sealing of the fermentation vessel.[1] | • Improve the sealing of your fermentation vessel.• Work in a laminar flow hood to minimize airborne contaminants.[1]• Filter sterilize all air entering the bioreactor.[1] |
| Appearance of budding cells, often forming a film on the surface or sediment at the bottom. | Yeasts | • Airborne contamination.• Contaminated sugar sources or other media components.[1] | • Filter sterilize all heat-sensitive media components.• Maintain a clean and sanitized laboratory environment.[1]• Purify the fungal culture via single-spore isolation.[1] |
| Presence of fuzzy, cottony, or powdery growth, often as green, black, white, or blue-green colonies. [1] | Molds (e.g., Penicillium, Trichoderma) | • Airborne spores from the laboratory environment.• Inadequate air filtration (HEPA filters).• Contaminated starting inoculum.[1] | • Ensure all work is conducted in a certified laminar flow hood.• Regularly clean and disinfect the laboratory and incubators.• Purify the Aspergillus stock culture through single-spore isolation.[1] |
| No visible growth, but poor yield of this compound and reduced viability of the production strain. | Mycoplasma or Viruses | • Contaminated cell lines or reagents.• Cross-contamination from other cultures. | • Test cultures specifically for mycoplasma using PCR or ELISA kits.• Quarantine and test all new cell lines before introducing them into the main lab.• Use certified, contamination-free reagents. |
Contamination Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a suspected contamination event.
Caption: A flowchart for identifying and resolving microbial contamination.
Frequently Asked Questions (FAQs)
Q1: What is the single most important practice to prevent contamination? A: Strict aseptic technique is the most critical factor.[3] This involves a combination of practices, including working in a laminar flow hood or sterile environment, sterilizing all equipment and media, and maintaining proper personal hygiene to minimize the introduction of airborne and surface contaminants.[3][4]
Q2: How often should I sterilize my equipment? A: All items that come into direct contact with the culture must be sterilized before each use.[4] This includes glassware, fermenter parts, and inoculation loops. Reusable equipment should be thoroughly cleaned and then sterilized, while disposable items should be used only once.
Q3: My autoclave is running at 121°C for 20 minutes. Is this sufficient? A: Generally, autoclaving at 121°C (15 psi) for 15-20 minutes is effective for sterilizing most culture media and equipment.[2] However, for larger volumes of liquid or densely packed materials, the time should be extended to ensure complete heat penetration. For dry glassware, a hot air oven at 160°C for 2-3 hours is recommended.
Q4: Can I rely on antibiotics to keep my cultures clean? A: While antibiotics can help control bacterial contamination, they should not be used as a substitute for good aseptic technique. Over-reliance on antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant strains. They are ineffective against yeasts and molds.
Q5: What are the primary sources of airborne contamination in the lab? A: Airborne contaminants, primarily fungal spores and bacteria, are ubiquitous in the environment. Major sources include heating, ventilation, and air conditioning (HVAC) systems, dust, and shedding from personnel (skin, hair, clothing). Working in a certified laminar flow hood or biosafety cabinet is the primary defense against these contaminants.[1]
Q6: How can I confirm my starting inoculum is pure? A: Before scaling up a culture, you should always verify its purity. This can be done by streaking a small sample onto a nutrient-rich agar (B569324) plate and incubating it. Observe the plate for uniform colony morphology characteristic of your Aspergillus strain. If mixed colonies appear, the culture is contaminated and should be purified, for example, by single-spore isolation.[2]
Data Presentation
Comparison of Common Sterilization Methods
The choice of sterilization method depends on the material being sterilized and the goal of the treatment. The following table summarizes the parameters and effectiveness of common methods used in a microbiology lab.
| Method | Agent | Standard Conditions | Typical Use | Efficacy |
| Moist Heat | Steam under pressure (Autoclave) | 121°C, 15 psi, ≥ 20 min | Culture media, glassware, fermenter vessels, waste | Kills all vegetative cells and endospores.[5][6] |
| Dry Heat | Hot air oven | 160-170°C, 2-4 hours | Empty glassware, metal instruments, heat-stable powders | Kills by oxidation; requires higher temperatures and longer times than moist heat.[5] |
| Filtration | Membrane filter (e.g., 0.22 µm) | N/A | Heat-sensitive liquids (e.g., vitamin solutions, antibiotics) | Removes bacteria and fungi but not viruses or mycoplasma.[7] |
| Chemical | 70% Ethanol / Isopropanol | Surface contact, ≥ 1 min | Work surfaces, gloved hands, exterior of containers | Disinfectant; effective against vegetative cells but not spores. |
| Radiation | Ultraviolet (UV-C) | 254 nm wavelength | Surface sterilization inside biosafety cabinets | Surface-level decontamination; does not penetrate glass, plastic, or liquids. |
Experimental Protocols
Protocol 1: Sterility Testing of Liquid Media
This protocol is used to confirm that the culture medium is free of viable microorganisms before inoculation.[8][9]
Methodology:
-
Sampling: Aseptically collect a representative sample (e.g., 10-20 mL) of the sterilized liquid medium.
-
Incubation: Transfer the sample into two sterile test tubes.
-
Observation: Visually inspect the tubes daily for any signs of turbidity (cloudiness), which indicates microbial growth.[10]
-
Confirmation (Optional): If turbidity is observed, perform a Gram stain and streak a loopful of the turbid medium onto a general-purpose agar plate (e.g., Tryptic Soy Agar) to identify the contaminant.
-
Result: If no growth is observed after 14 days, the batch of media is considered sterile and suitable for use.
Protocol 2: Microscopic Identification of Contaminants
A quick wet mount allows for the preliminary identification of contaminant types.[1]
Methodology:
-
Preparation: In a laminar flow hood, place a single drop of the cultured broth onto a clean microscope slide. If the culture is on solid media, use a sterile needle to pick a small piece of the mycelium and place it in a drop of Lactophenol Cotton Blue stain on the slide.[11]
-
Mounting: Gently lower a coverslip over the drop, avoiding air bubbles.
-
Observation:
-
Begin viewing under a phase-contrast microscope at low power (10x) and progress to higher magnifications (40x, 100x oil immersion).
-
Look for:
-
Bacteria: Small, motile or non-motile rods or cocci, often appearing between the fungal hyphae.[1]
-
Yeast: Oval or spherical budding cells.[1]
-
Contaminating Molds: Hyphal morphology (septate vs. non-septate), spore structures, or conidiophore arrangements that differ from your Aspergillus production strain.[1]
-
-
Protocol 3: Single-Spore Isolation for Culture Purification
This method is used to obtain a pure culture from a single fungal spore, effectively eliminating contaminants from a mixed culture.[12][13]
Methodology:
-
Spore Suspension: Aseptically add 1-2 mL of sterile water (containing a surfactant like 0.05% Tween 80) to a mature, sporulating culture plate of your Aspergillus strain. Gently scrape the surface with a sterile loop to release the spores.[1][14]
-
Serial Dilution: Create a 10-fold serial dilution of the spore suspension in sterile water to achieve a final concentration that is sparse enough to yield individual colonies (e.g., 100-1000 spores/mL).
-
Plating: Pipette 100 µL of the final dilution onto the surface of a suitable agar plate (e.g., Potato Dextrose Agar). Spread the suspension evenly using a sterile spreader.[1]
-
Incubation: Seal the plate with parafilm and incubate at the optimal temperature for your Aspergillus strain until spores germinate and small, distinct colonies are visible (typically 12-48 hours).[13]
-
Isolation: Under a dissecting microscope, identify a well-isolated colony that has clearly grown from a single spore.[12] Use a sterile needle or scalpel to cut out a small agar block containing the colony and transfer it to a fresh agar plate.[12][15]
-
Verification: Incubate the new plate and monitor for uniform growth, confirming the purity of the culture.
Mandatory Visualizations
Aseptic Inoculation Workflow
This diagram outlines the critical steps for aseptically transferring a fungal culture to a new medium.
Caption: Key steps for maintaining sterility during culture transfer.
Aspergillus Cell Wall Integrity (CWI) Signaling Pathway
Microbial contaminants can induce stress responses in the production host. The CWI pathway is a conserved signaling cascade in fungi like Aspergillus that responds to cell wall stress, which can be triggered by antifungal agents or environmental challenges.[16][17][18]
Caption: A simplified diagram of the CWI pathway in Aspergillus.[16][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mycologysimplified.com [mycologysimplified.com]
- 4. fishersci.com [fishersci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Sterilization (microbiology) - Wikipedia [en.wikipedia.org]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. Regulatory Standards for Sterility Testing [sartorius.com]
- 10. npra.gov.my [npra.gov.my]
- 11. scribd.com [scribd.com]
- 12. sciencepress.mnhn.fr [sciencepress.mnhn.fr]
- 13. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. fungaldiversity.org [fungaldiversity.org]
- 16. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for Echinulin separation in reversed-phase HPLC
Welcome to the technical support center for the reversed-phase High-Performance Liquid Chromatography (HPLC) separation of Echinulin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase composition and resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in the reversed-phase HPLC separation of this compound?
A1: For initial method development for a moderately non-polar compound like this compound, an indole (B1671886) alkaloid, a gradient elution is recommended to effectively scout for the optimal separation conditions.[1] A common starting point is a binary mobile phase consisting of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). The acidic modifier helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing for basic compounds, and to ensure consistent ionization of the analyte.[2]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[3]
A broad gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes, can be used to determine the approximate organic solvent concentration required to elute this compound.
Q2: Should I use isocratic or gradient elution for this compound analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix and the required resolution.
-
Gradient elution is ideal for initial method development, analyzing complex mixtures containing compounds with a wide range of polarities, and for samples where some components are strongly retained.[1] It helps to elute all components in a reasonable time with good peak shape.
-
Isocratic elution (a constant mobile phase composition) is suitable for routine analysis and quality control of simpler mixtures once the optimal solvent strength has been determined. It often provides better reproducibility for retention times.
Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
A3: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3][4] Their properties can influence the selectivity of the separation:
-
Acetonitrile generally has a stronger elution strength for a given concentration compared to methanol and provides lower backpressure. It is also more UV transparent at lower wavelengths.
-
Methanol can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions. It is also a more cost-effective and greener solvent option.[3]
It is often beneficial to screen both solvents during method development to achieve the desired separation.
Q4: What is the role of pH in the mobile phase for this compound separation?
A4: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[5] this compound, as an indole alkaloid, contains basic nitrogen atoms that can be protonated at acidic pH.
-
By maintaining a low pH (typically between 2.5 and 3.5), the ionization of this compound is suppressed, leading to more consistent retention and improved peak symmetry.
-
A stable pH also minimizes the interaction of the analyte with any free silanol groups on the silica-based stationary phase, which can cause peak tailing.
Q5: My this compound peak is tailing. What are the possible causes and solutions?
A5: Peak tailing is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary interactions: Interaction between the basic analyte and acidic silanol groups on the column packing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol activity. Using a highly inert, end-capped column can also minimize these interactions.[2]
-
-
Column overload: Injecting too much sample.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column degradation: The column may be old or contaminated.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the gradient slope or the isocratic solvent ratio. Try a different organic solvent (e.g., switch from acetonitrile to methanol) to alter selectivity. |
| Column efficiency is low. | Ensure the column is properly packed and not degraded. Use a column with a smaller particle size for higher efficiency. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[6] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the system (e.g., guard column, frits, or column). | Systematically check for blockages by disconnecting components. Replace the guard column or in-line filter if necessary. Backflush the analytical column (refer to manufacturer's instructions). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent at all concentrations used in the gradient. | |
| No Peaks or Very Small Peaks | Detector issue. | Check that the detector lamp is on and that the wavelength is set appropriately for this compound. |
| Injection problem. | Ensure the autosampler is functioning correctly and injecting the specified volume. | |
| Sample degradation. | Verify the stability of this compound in the prepared sample solvent. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at an appropriate wavelength for this compound (a UV scan of a standard is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B (linear gradient)
-
22-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (return to initial conditions)
-
26-30 min: 10% B (equilibration)
-
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC issues.
References
Reducing signal-to-noise ratio in NMR analysis of Echinulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) during the NMR analysis of the fungal metabolite, echinulin.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my ¹H NMR spectrum of this compound poor, even with a seemingly sufficient sample amount?
A low signal-to-noise ratio in the NMR spectrum of this compound can arise from several factors beyond just the sample quantity. Common culprits include suboptimal sample preparation, inadequate spectrometer parameters, and issues with the instrument itself. This compound, as a complex indole (B1671886) alkaloid, may present challenges such as poor solubility or the presence of paramagnetic impurities, both of which can lead to broadened signals and a reduced S/N.[1] Additionally, incorrect acquisition parameters, such as an insufficient number of scans or an improperly set receiver gain, can fail to adequately distinguish the signal from the baseline noise.
Q2: How does increasing the number of scans affect the signal-to-noise ratio?
The signal-to-noise ratio is directly proportional to the square root of the number of scans (NS). This means that to double the S/N, you must quadruple the number of scans.[2] While increasing the number of scans is a straightforward method to improve the S/N, it comes at the cost of increased experiment time. For very dilute samples of this compound, a significant number of scans may be necessary to obtain a spectrum with an adequate S/N for detailed structural analysis.
Q3: Can the choice of NMR solvent impact the signal-to-noise ratio for this compound?
Yes, the choice of solvent can significantly influence the S/N ratio. A suitable solvent should completely dissolve the this compound sample to ensure a homogeneous solution, as suspended particles can lead to broadened lines and a weaker signal.[1] For indole alkaloids like this compound, common deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are often used. The polarity and aromaticity of the solvent can also affect signal separation and chemical shifts, which can indirectly impact the perceived signal quality by resolving overlapping peaks.[3]
Q4: What are the key acquisition parameters to optimize for improving the S/N ratio in an this compound NMR experiment?
Beyond the number of scans, several other acquisition parameters are crucial for optimizing the S/N ratio:
-
Pulse Width (Flip Angle): Calibrating the 90° pulse width is essential for maximizing the signal for each scan.
-
Relaxation Delay (d1): This delay between scans allows the nuclei to return to their equilibrium state. A delay of at least 1.3 times the longest T₁ relaxation time of the protons of interest is recommended for optimal signal intensity.[2]
-
Receiver Gain: The receiver gain amplifies the NMR signal. It should be set as high as possible without causing signal clipping (ADC overflow), which would distort the spectrum.[2] Most modern spectrometers have an automatic receiver gain adjustment (rga) function that should be used before each acquisition.
Q5: Are there any post-acquisition processing techniques that can improve the signal-to-noise ratio?
Yes, certain processing techniques can enhance the S/N of your acquired this compound spectrum. Applying a line-broadening window function (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation can improve the S/N at the expense of some resolution. This can be a useful trade-off when dealing with very noisy spectra. Additionally, digital filtering methods can be employed to reduce noise in the time-domain data.[4]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues leading to a poor signal-to-noise ratio in the NMR analysis of this compound.
Issue 1: Weak Signal and High Baseline Noise
Symptoms:
-
Peaks are difficult to distinguish from the baseline.
-
Poor peak integration accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low S/N.
Issue 2: Broad or Distorted Peak Shapes
Symptoms:
-
Peaks are wider than expected.
-
Asymmetric or distorted line shapes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak broadening.
Data Presentation
The following tables provide a summary of how key experimental parameters can influence the signal-to-noise ratio in a typical ¹H NMR experiment of this compound.
Table 1: Effect of Number of Scans (NS) on Signal-to-Noise Ratio (S/N)
| Number of Scans (NS) | Relative S/N Improvement (Theoretical) | Estimated Experiment Time (minutes) |
| 16 | 1.0 (Baseline) | 2 |
| 64 | 2.0 | 8 |
| 128 | 2.8 | 16 |
| 256 | 4.0 | 32 |
Note: The S/N improvement is proportional to the square root of the number of scans.[2]
Table 2: Recommended Starting Acquisition Parameters for this compound ¹H NMR
| Parameter | Recommended Value | Rationale |
| Pulse Width (p1) | Calibrated 90° pulse | Maximizes signal per scan. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of most protons. |
| Acquisition Time (aq) | 2-4 seconds | Provides adequate digital resolution. |
| Number of Scans (ns) | 16-256 | Dependent on sample concentration. |
| Spectral Width (sw) | 12-16 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard operating temperature. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Data Acquisition for this compound
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
-
Shimming:
-
Perform an automatic gradient shimming routine (e.g., topshim on Bruker systems).
-
For optimal resolution, manually adjust the Z1 and Z2 shim gradients to maximize the lock level and improve the peak shape of a solvent signal.
-
-
Acquisition:
-
Load a standard 1D ¹H NMR experiment parameter set.
-
Set the spectral width (sw) to approximately 16 ppm and the transmitter offset (o1p) to be in the center of the expected spectral range (around 5-6 ppm).
-
Calibrate the 90° pulse width (p1).
-
Set the acquisition time (aq) to at least 2 seconds.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Set the number of scans (ns) based on the sample concentration (start with 16 or 32 for a concentrated sample, and increase as needed for dilute samples).
-
Run the automatic receiver gain adjustment (rga).
-
Start the acquisition (zg).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Protocol 2: Improving S/N for a Dilute this compound Sample
-
Sample Preparation:
-
If the sample amount is limited (< 1 mg), consider using a 1.7 mm NMR tube and a corresponding micro-cryoprobe if available to maximize mass sensitivity.
-
-
Acquisition:
-
Follow the standard acquisition protocol, but with the following modifications:
-
Increase the number of scans (ns) significantly (e.g., 128, 256, or more). Be mindful of the increased experiment time.
-
Ensure the relaxation delay (d1) is adequate (at least 1.3 * T₁ of the slowest relaxing proton) to avoid signal saturation.
-
-
Processing:
-
Apply a gentle exponential window function (e.g., em with a line broadening factor lb of 0.3 Hz) to the FID before Fourier transformation to improve the S/N.
-
Perform the Fourier transform, phasing, baseline correction, and referencing as in the standard protocol.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for NMR analysis.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. benchchem.com [benchchem.com]
- 3. Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Echinulin in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Echinulin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound in ESI-MS
Q: I am not seeing a significant peak for this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). What are the common causes and how can I troubleshoot this?
A: Low signal intensity for this compound in ESI-MS is a common challenge. Here are several factors to investigate and optimize:
-
Ionization Polarity: this compound, as an indole (B1671886) alkaloid, can be ionized in both positive and negative modes. However, the efficiency can vary significantly. It is recommended to screen both polarities to determine the optimal mode for your specific experimental conditions.[1] For many indole alkaloids, positive ion mode often yields better results.
-
Mobile Phase Composition: The pH and composition of your mobile phase are critical for efficient ionization.
-
Acidic Additives (Positive Mode): To enhance protonation ([M+H]⁺), consider adding a small percentage (e.g., 0.1%) of formic acid or acetic acid to your mobile phase.
-
Solvent Choice: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence ionization. Experiment with different solvent compositions.
-
-
ESI Source Parameters: Optimization of ESI source parameters is crucial. These parameters are interdependent and should be optimized systematically.
| Parameter | Troubleshooting Steps |
| Capillary Voltage | An inappropriate capillary voltage can lead to poor ionization or signal instability. Optimize the voltage in a stepwise manner to find the value that maximizes the this compound signal.[1] |
| Nebulizing Gas Flow | This gas aids in the formation of fine droplets. Adjust the flow rate to ensure a stable spray; too low a flow may result in large droplets and inefficient desolvation, while too high a flow can cool the ESI source and reduce efficiency. |
| Drying Gas Flow & Temperature | These parameters are critical for desolvation. Insufficient drying can lead to solvent clusters and reduced signal. Optimize the temperature and flow rate to ensure complete desolvation without causing thermal degradation of this compound. |
| Sprayer Position | The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity. Optimize the position for maximum ion transmission. |
-
Adduct Formation: this compound may preferentially form adducts with cations present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). While these can sometimes be the most abundant ions, if you are targeting the protonated molecule, ensure high-purity solvents and glassware to minimize alkali metal contamination. Conversely, intentionally promoting the formation of a specific adduct can sometimes enhance signal intensity. For some mycotoxins with poor protonation efficiency, forming adducts with solvents like methanol (B129727) has been shown to improve signal in positive ESI mode.
Issue 2: Poor Reproducibility and Signal Fluctuation in MALDI-MS
Q: My signal for this compound is inconsistent when using Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). How can I improve the reproducibility?
A: Signal fluctuation in MALDI-MS is often related to the sample preparation and matrix selection.
-
Matrix Selection: The choice of matrix is critical for efficient energy transfer and ionization. For mycotoxins, α-cyano-4-hydroxycinnamic acid (HCCA) has been successfully used.[2][3] It is advisable to test a few common matrices to find the optimal one for this compound.
| Matrix | Common Applications |
| α-Cyano-4-hydroxycinnamic acid (HCCA) | Peptides and small molecules, including some mycotoxins.[2][3] |
| Sinapinic acid (SA) | Proteins and larger molecules. |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, proteins, and small molecules. |
-
Sample-Matrix Co-crystallization: Achieving a homogenous co-crystallization of this compound and the matrix is key to reproducible signals.
-
Spotting Technique: Experiment with different spotting techniques, such as the dried-droplet method or the two-layer method, to find what works best.
-
Solvent System: The solvent used to dissolve the sample and matrix should allow for good mixing and uniform crystal formation upon drying.
-
Analyte-to-Matrix Ratio: The ratio of this compound to the matrix solution can significantly affect signal intensity. A typical starting point is a 1:1 (v/v) ratio, but this should be optimized.
-
-
Laser Energy: The laser energy should be optimized to be just above the ionization threshold for this compound. Excessive energy can lead to fragmentation and signal suppression.
Frequently Asked Questions (FAQs)
Q1: What are the expected adducts of this compound in ESI-MS?
A1: In positive ion mode ESI-MS, you can expect to observe several common adducts of this compound. The most common is the protonated molecule, [M+H]⁺. Due to the presence of alkali metals in solvents, glassware, or the sample matrix, you may also observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4] In some cases, ammonium (B1175870) adducts ([M+NH₄]⁺) may be seen if ammonium salts are used in the mobile phase.
Q2: Should I use positive or negative ion mode for this compound analysis?
A2: The optimal ionization mode for this compound should be determined empirically. As an indole alkaloid, it possesses a nitrogen atom that can be protonated, making positive ion mode a logical starting point. However, depending on the molecular structure and the presence of other functional groups, negative ion mode ([M-H]⁻) could also be effective. It is recommended to perform an initial screening in both polarities to identify which provides better sensitivity and signal stability for your specific LC-MS system and mobile phase conditions.[1]
Q3: Which matrix is recommended for the MALDI-TOF MS analysis of this compound?
A3: For the analysis of mycotoxins by MALDI-TOF MS, α-cyano-4-hydroxycinnamic acid (HCCA) is a commonly used and often successful matrix.[2][3] It is effective for the analysis of small molecules and has been shown to ionize various mycotoxins, often forming protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[2][3]
Experimental Protocols
Protocol 1: General Procedure for Enhancing this compound Signal in ESI-MS through Adduct Formation
This protocol is adapted from a method used to enhance the signal of another mycotoxin, patulin, which exhibits poor protonation efficiency.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the desired initial mobile phase composition.
-
Inject the this compound standard.
-
Run a gradient from a low to a high percentage of Mobile Phase B.
-
-
Data Analysis:
-
Examine the mass spectra for the presence of the protonated molecule [M+H]⁺.
-
Also, look for a potential methanol adduct, which would have an m/z corresponding to [M+CH₃OH+H]⁺. In some cases, the in-source loss of water from this adduct may be observed ([M+CH₃OH+H-H₂O]⁺).
-
Compare the signal intensities of the protonated molecule and any observed adducts to determine the dominant ionic species.
-
-
Optimization: If a methanol adduct provides a significantly higher signal, optimize the ESI source parameters (e.g., capillary voltage, source temperature) to maximize its formation and detection.
Diagrams
Caption: Experimental workflow for optimizing this compound analysis by LC-ESI-MS.
Caption: Troubleshooting logic for low this compound signal in ESI-MS.
References
Troubleshooting low yields in the chemical synthesis of Echinulin derivatives
Technical Support Center: Synthesis of Echinulin Derivatives
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the chemical synthesis of this compound derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of the neothis compound (B12335001) B diketopiperazine core is very low. What are the common causes?
Low yields in the synthesis of the diketopiperazine scaffold of neothis compound B and its derivatives can arise from several factors, including suboptimal reaction conditions, steric hindrance, and the formation of side products.[1][2]
Troubleshooting Steps:
-
Reaction Conditions: The original synthesis protocol involving the coupling of an aldehyde with diketopiperazine in dry piperidine (B6355638) at 110°C often results in moderate yields (e.g., 45%).[2][3] A more modern, two-step approach under milder conditions may offer improvement.[1]
-
Steric Hindrance: The coupling reaction is highly sensitive to steric hindrance. Bulky substituents on the aldehyde starting material can significantly impede the reaction, leading to low conversion and recovery of starting materials.[1][2] For instance, the coupling of a sterically hindered aldehyde (2s) with diketopiperazine (4) resulted in only a 14% total yield even after repeated reactions, with 61% of the aldehyde being recovered.[1][2]
-
Choice of Base and Solvent: The selection of base and solvent is critical. A common modern protocol uses potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at room temperature for the initial coupling step.[3] Screening different bases and solvents may be necessary if yields remain low, although in some reported cases, this did not lead to improvement for sterically hindered substrates.[1][2]
-
Side Reactions: Unidentified byproducts can form, reducing the yield of the desired compound.[2] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to track the formation of the desired product and any side products.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products often points to side reactions or product degradation.
Potential Causes and Solutions:
-
Unidentified Byproducts: In some synthetic routes, particularly when coupling is inefficient, starting materials can be consumed in side reactions leading to unidentifiable byproducts.[2]
-
Solution: Optimize the stoichiometry of reactants and monitor the reaction closely with TLC to minimize reaction time and prevent byproduct formation.
-
-
Product Transformation during Purification: Neothis compound B (1a) has been observed to transform into a related alkaloid, variecolorin H (6), during silica (B1680970) gel chromatography when using chloroform (B151607) and methanol (B129727) as eluents.[1][2]
-
Solution: If you observe a new spot on TLC after chromatography, consider that your product might be unstable on silica gel. Alternative purification methods like preparative HPLC or using a different stationary phase may be necessary. The transformation of 1a to 6 is noted to occur under weak acidic conditions.[1]
-
Q3: Which synthetic strategy offers better yields for the diketopiperazine core?
Two primary strategies are reported for synthesizing the 2,5-diketopiperazine core of neothis compound B derivatives.
-
One-Pot High-Temperature Method: This involves coupling an aldehyde and a diketopiperazine (3) in dry piperidine at 110°C.[2][3] This method can be straightforward but often provides moderate yields (e.g., 45% for neothis compound B).[2] For some derivatives, this method is very low-yielding; for example, deprenylneothis compound B (1b) was formed in only 4% yield.[2]
-
Two-Step Mild Condition Method: This newer approach involves a base-induced coupling of the aldehyde with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (4), followed by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF).[1][3] This method generally proceeds under milder conditions (room temperature for the first step) and can provide higher yields. For instance, the synthesis of deprenylneothis compound B (1b) via this route involved an 89% yield for the initial coupling product (5b) and a subsequent 75% yield for the TBAF step.[3]
Data on Synthetic Yields
The following tables summarize reported yields for key intermediates and final products in the synthesis of neothis compound B derivatives, comparing different synthetic methods.
Table 1: Comparison of Yields for Deprenylneothis compound B (1b) Synthesis
| Method | Starting Aldehyde | Key Step(s) | Yield (%) | Reference(s) |
| High-Temperature (Inoue) | 2b' | Coupling with diketopiperazine (3) in piperidine at 110°C | 4 | [2] |
| Two-Step Mild Condition | 2b' | 1. Base-induced coupling with (4) to form 5b 2. Treatment of 5b with TBAF to form 1b' | 89, then 75 | [3] |
Table 2: Yields for Neothis compound B (1a) Synthesis via the Two-Step Method
| Step | Reactants | Conditions | Product | Yield (%) | Reference(s) |
| Base-induced Coupling (repeated 3 times) | 2s and 4 | t-BuOK, DMF, rt | 5s | 14 (total) | [1][2] |
| Desilylation & Elimination | 5s | TBAF | 1s | 84 | [1][2] |
| MOM Deprotection | 1s | Weak acidic conditions | 1a | 77 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Synthesis of the Diketopiperazine Core[1][3]
This method was used for the synthesis of neothis compound B and its derivatives under mild conditions.
Step 1: Base-Induced Coupling
-
To a solution of the appropriate aldehyde 2 (0.20 mmol) in dimethylformamide (DMF, 2.0 mL), add 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione 4 (0.40 mmol).
-
Add potassium tert-butoxide (t-BuOK, 0.58 mmol) to the mixture at room temperature.
-
Stir the reaction and monitor its progress using TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product.
-
Purify the crude intermediate 5 by silica gel column chromatography.
Step 2: TBAF-Mediated Transformation
-
Dissolve the purified intermediate 5 in a suitable solvent (e.g., THF).
-
Add a solution of tetra-n-butylammonium fluoride (TBAF).
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up, extract the product, and purify by chromatography to yield the final diketopiperazine derivative 1 .
Protocol 2: High-Temperature Synthesis of Neothis compound B (1a)[2][3]
This is the earlier, one-pot method reported by Inoue, Kishi, and co-workers.
-
Combine aldehyde 2a and diketopiperazine 3 in a flask with dry piperidine as the solvent.
-
Heat the reaction mixture to 110°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform a suitable work-up and purification to isolate the product 1a . This reaction was reported to afford the product in a 45% yield.[2][3]
References
Technical Support Center: Managing Echinulin-Induced Cytotoxicity in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with echinulin-induced cytotoxicity in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues observed during the long-term culture of cells in the presence of this compound and provides systematic steps for mitigation.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death shortly after this compound treatment. | This compound concentration is too high for the specific cell line. | 1. Optimize Concentration: Conduct a dose-response experiment using a viability assay (e.g., MTT or resazurin) to determine the IC50 value for your cell line. For long-term studies, aim for a concentration significantly below the IC50 that still elicits the desired biological effect. 2. Pulsed Exposure: Instead of continuous exposure, consider a pulsed-dosing regimen. Treat cells for a shorter period (e.g., 6-24 hours), then replace the medium with fresh, this compound-free medium. Re-introduce the compound after a recovery period.[1] |
| Gradual decline in cell viability over several days or weeks. | Cumulative cytotoxic effects of this compound. | 1. Intermittent Dosing: Similar to pulsed exposure, treat cells intermittently (e.g., treat for 48 hours, then no treatment for 48 hours) to allow for cellular recovery.[2] 2. Media Supplementation: If this compound-induced stress is depleting essential nutrients, consider using a more enriched culture medium or adding supplements. 3. Lower Seeding Density: Start long-term experiments with a lower cell seeding density to prevent confluence-related stress from compounding the cytotoxic effects of this compound.[3] |
| Inconsistent results and high variability between replicate experiments. | 1. Compound Stability: this compound may degrade in culture medium over time. 2. Cell Health and Passage Number: Variations in the health and passage number of the cell stock can affect their sensitivity to cytotoxic agents. | 1. Fresh Media and Compound: For long-term experiments, it is crucial to change the media and add fresh this compound regularly (e.g., every 48-72 hours) to maintain a consistent concentration.[2] 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and actively proliferating before starting the experiment. |
| Morphological changes (e.g., cell shrinkage, membrane blebbing) indicative of apoptosis. | This compound is known to induce apoptosis. | 1. Confirm Apoptosis: Use assays like caspase-3/7 activity assays or Annexin V/PI staining to confirm that apoptosis is the primary mode of cell death. 2. Modulate Apoptotic Pathway: If the goal is to study non-apoptotic effects, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) could be explored to understand the dependency on this pathway. However, this may interfere with other cellular processes. |
| Increased levels of Reactive Oxygen Species (ROS). | This compound and related compounds can modulate intracellular ROS levels.[4] | 1. Measure ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFDA. 2. Co-treatment with Antioxidants: Consider co-treatment with a cell-permeable antioxidant (e.g., N-acetylcysteine) to mitigate ROS-induced cytotoxicity. The optimal concentration of the antioxidant should be determined empirically to avoid interfering with the primary experimental objectives. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering apoptosis, which is a form of programmed cell death.[5] This process involves the activation of a cascade of enzymes called caspases, particularly caspase-3 and caspase-7, which are key executioners of the apoptotic process.[4][6] Studies have also suggested the involvement of the NF-κB signaling pathway.[4]
Q2: How do I determine the appropriate concentration of this compound for my long-term experiments?
A2: The optimal concentration will be cell-line dependent. It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. For long-term studies, it is advisable to use a concentration that is effective for your experimental endpoint but well below the IC50 to minimize overt cytotoxicity.
Q3: My cells are highly sensitive to this compound, even at low concentrations. What can I do?
A3: If your cell line is particularly sensitive, consider intermittent or pulsed exposure protocols.[1][2] This involves treating the cells for a defined period and then allowing them to recover in this compound-free medium before the next treatment. This approach can help to reduce the cumulative toxic effects.
Q4: Could the solvent used to dissolve this compound be contributing to the cytotoxicity?
A4: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations and with long-term exposure. It is crucial to keep the final solvent concentration in the culture medium as low as possible (typically below 0.5%) and to include a vehicle control (medium with the same concentration of solvent but without this compound) in all experiments to differentiate between solvent- and compound-induced effects.
Q5: How can I confirm that this compound is inducing apoptosis in my cell line?
A5: You can confirm apoptosis through several methods. A caspase-3/7 activity assay will measure the activity of the key executioner caspases.[7][8][9] Another common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. DNA fragmentation, a hallmark of apoptosis, can also be assessed.[5]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines. Note that IC50 values can vary depending on the assay method, exposure time, and specific cell line characteristics.[10][11]
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 24 | 1.51 | [5] |
| HT-29 | Colorectal Cancer | 48 | 1.73 | [5] |
| 22Rv1 | Prostate Carcinoma | Not Specified | 63.2 | [5] |
| PC-3 | Prostate Carcinoma | Not Specified | 41.7 | [5] |
| LNCaP | Prostate Carcinoma | Not Specified | 25.9 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[12]
Protocol 2: Caspase-3/7 Activity Assay
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspase-3 and -7. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[7][9]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Intracellular ROS Detection using DCFDA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[16][17][18][19][20]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control (e.g., H2O2 or pyocyanin) and an untreated control.[16][17]
-
DCFDA Staining: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS). Incubate the cells with a working solution of DCFDA (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.[16][17][19]
-
Wash: Remove the DCFDA solution and wash the cells again to remove any excess probe.
-
Fluorescence Measurement: Add buffer back to the wells and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18][19]
Visualizations
Signaling Pathways
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Caption: Canonical NF-κB signaling pathway potentially modulated by this compound.
Experimental Workflows
Caption: Experimental workflow for managing this compound-induced cytotoxicity.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. Caspase-3/7 activity assay [bio-protocol.org]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. abcam.cn [abcam.cn]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the biological activities of Echinulin and Neoechinulin A
A Comparative Analysis of the Biological Activities of Echinulin and Neothis compound (B12335001) A
Introduction
This compound and Neothis compound A are prenylated indole (B1671886) alkaloids, a class of secondary metabolites produced by various fungi, particularly of the Aspergillus and Eurotium genera. While structurally related, these two compounds exhibit distinct biological activity profiles, which are of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding of their therapeutic potential.
Structural Differences
The key structural difference between this compound and Neothis compound A lies in the degree of saturation of the indole ring and the nature of the prenyl groups attached. Neothis compound A possesses a crucial C8-C9 double bond within its indole moiety, which is absent in this compound. This structural feature significantly influences their biological activities.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and Neothis compound A.
Table 1: Antiviral and Enzyme Inhibitory Activity
| Activity | Target | This compound IC₅₀ | Neothis compound A IC₅₀ | Cell Line/Assay | Reference |
| Antiviral | SARS-CoV-2 Mpro | 3.90 µM | 0.47 µM | in vitro FRET assay | [1] |
| Antiviral | SARS-CoV-2 | Inactive | Inactive | VeroE6/TMPRSS2 cells | [2][3] |
| Antiviral | Hepatitis C Virus (HCV) | Not Reported | Inactive | Huh7 cells | [2][3] |
IC₅₀ (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor.
Table 2: Cytotoxic Activity
| Cell Line | Cancer Type | This compound IC₅₀ | Neothis compound A IC₅₀ | Exposure Time | Reference |
| HT-29 | Colorectal Cancer | 1.73 µM | Not Reported | 48 h | [4] |
| 22Rv1 | Prostate Cancer | 63.2 µM | 49.9 µM | Not Reported | [5] |
| PC-3 | Prostate Cancer | 41.7 µM | 63.8 µM | Not Reported | [5] |
| LNCaP | Prostate Cancer | 25.9 µM | 38.9 µM | Not Reported | [5] |
| B16 Melanoma | Melanoma | 38.50 µM | Not Reported | Not Reported | [4][6] |
Table 3: Antioxidant Activity
| Assay | This compound IC₅₀ | Neothis compound A IC₅₀ | Reference |
| DPPH Radical Scavenging | 1.628 mg/mL | 0.219 mg/mL | [7] |
Analysis of Biological Activities
Antiviral Activity
A significant finding is the potent inhibitory effect of Neothis compound A on the SARS-CoV-2 main protease (Mpro), with an IC₅₀ value of 0.47 µM, making it over eight times more potent than this compound (IC₅₀ = 3.90 µM) in this enzymatic assay[1]. However, in a cell-based assay for SARS-CoV-2, neither compound showed activity, which could be due to factors like cell permeability or metabolic inactivation[2][3]. This discrepancy highlights the importance of using multiple assay systems in drug discovery.
Anticancer and Cytotoxic Activity
This compound has demonstrated notable cytotoxic activity against various cancer cell lines, particularly human colorectal cancer cells (HT-29) with an IC₅₀ of 1.73 µM after 48 hours[4]. Both compounds exhibit moderate cytotoxicity against human prostate cancer cell lines[5]. The structure-activity relationship for this compound suggests that the prenyl groups are crucial for its cytotoxic effects[4][6].
Anti-inflammatory Activity
Neothis compound A has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8][9] This effect is mediated through the suppression of the NF-κB and p38 MAPK signaling pathways[8][9]. In contrast, this compound has been reported to activate the NF-κB pathway in T cells, suggesting a potential immunomodulatory role[10].
Antioxidant Activity
In terms of radical scavenging, Neothis compound A is a significantly more potent antioxidant than this compound, as demonstrated by its lower IC₅₀ value in the DPPH assay[7]. The C8-C9 double bond in Neothis compound A is believed to be a key contributor to its superior antioxidant and cytoprotective capabilities[7][8][11].
Neuroprotective Activity
Neothis compound A has been extensively studied for its neuroprotective effects. It can protect neuronal PC12 cells from cytotoxicity induced by various neurotoxins[8][9]. This neuroprotective action is linked to its antioxidant and anti-nitration properties, as well as its ability to modulate cellular redox potential[8][11].
Signaling Pathways
Neothis compound A: Anti-inflammatory Signaling
Neothis compound A exerts its anti-inflammatory effects by inhibiting key signaling pathways. In LPS-stimulated macrophages, it blocks the phosphorylation and degradation of IκB-α, which in turn prevents the activation of the NF-κB transcription factor. It also suppresses the phosphorylation of p38 MAPK.[3]
Caption: Neothis compound A inhibits inflammation via NF-κB and p38 MAPK pathways.
This compound: Immunomodulatory Signaling
This compound has been shown to activate T cells, leading to the activation of the NF-κB signaling pathway. This suggests a role for this compound in modulating the immune response.[10]
References
- 1. Neothis compound A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antiviral Activities of Neothis compound B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 9. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure-activity relationships of neothis compound A analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Echinulin's cytotoxicity with standard chemotherapeutic drugs like doxorubicin
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of echinulin, a naturally occurring alkaloid, and doxorubicin (B1662922), a standard chemotherapeutic agent. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of novel compounds for cancer therapy.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and doxorubicin were determined in various human prostate cancer cell lines. The results are summarized in the table below.
| Cell Line | Compound | IC50 (µM) | Citation |
| 22Rv1 | This compound | 63.20 | [1] |
| Doxorubicin | 0.234 | [2] | |
| PC-3 | This compound | 41.70 | [1] |
| Doxorubicin | 0.762 (24h), 0.474 (48h) | [3] | |
| Doxorubicin | 8.00 | [4] | |
| Doxorubicin | 0.908 | [5] | |
| LNCaP | This compound | 25.90 | [1] |
| Doxorubicin | 0.169 | [2] | |
| Doxorubicin | 7.3 (Prodrug I) | [1] | |
| Doxorubicin | 0.25 | [4] | |
| Doxorubicin | 0.802 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., 22Rv1, PC-3, LNCaP)
-
Complete cell culture medium
-
Test compounds (this compound, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
The following diagrams illustrate the proposed apoptotic signaling pathways for Neothis compound A (a compound structurally related to this compound) and Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Experimental Validation of Echinulin's Antiviral Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally validated antiviral mechanisms of echinulin and its derivatives, primarily focusing on neothis compound (B12335001) A and neothis compound B. The information presented is collated from recent studies, offering a resource for researchers engaged in the discovery and development of novel antiviral therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action.
Comparative Antiviral Activity
Recent research has highlighted the potential of this compound derivatives as inhibitors of a range of viruses. The primary focus of these studies has been on their activity against SARS-CoV-2, Hepatitis C Virus (HCV), and influenza viruses. The proposed mechanisms of action differ depending on the specific derivative and the virus .
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Neothis compound A has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][2][3][4][5][6][7] In a comparative study, neothis compound A demonstrated significant inhibitory activity, whereas this compound itself showed weaker effects.[1][5] The reference standard used in these assays was GC376, a known potent Mpro inhibitor.[1][5][6][7][8]
| Compound | Virus | Target | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Neothis compound A | SARS-CoV-2 | Main Protease (Mpro) | 0.47 | GC376 | 0.36 |
| This compound | SARS-CoV-2 | Main Protease (Mpro) | 3.90 | GC376 | 0.36 |
Inactivation of Liver X Receptors (LXRs)
Neothis compound B has been shown to exhibit antiviral activity against both Hepatitis C Virus (HCV) and SARS-CoV-2 through a host-targeting mechanism.[9][10] This involves the inactivation of Liver X Receptors (LXRs), which are nuclear receptors that play a role in cholesterol and fatty acid metabolism.[9][10] By inactivating LXRs, neothis compound B disrupts the formation of double-membrane vesicles, which are essential for the replication of both HCV and SARS-CoV-2.[9][10]
| Compound | Virus | Proposed Target | Effect |
| Neothis compound B | HCV, SARS-CoV-2 | Liver X Receptors (LXRs) | Disruption of double-membrane vesicle formation |
Inhibition of Influenza Virus Hemagglutinin
The proposed antiviral mechanism of neothis compound B against the H1N1 influenza virus involves the inhibition of viral entry into host cells. It is suggested that neothis compound B binds to the influenza virus envelope hemagglutinin, which is responsible for attaching to sialic acid receptors on the host cell surface. This interaction is believed to prevent the virus from binding to and entering the host cell.
| Compound | Virus | Proposed Target | Effect |
| Neothis compound B | Influenza A (H1N1) | Hemagglutinin | Inhibition of viral attachment to host cells |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Test compounds (Neothis compound A, this compound)
-
Reference inhibitor (GC376)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant SARS-CoV-2 Mpro to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Liver X Receptor (LXR) Inactivation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter gene assay to assess the ability of a compound to inactivate LXR-mediated transcription.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh-7)
-
LXR-responsive element (LXRE)-driven luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
LXR agonist (e.g., T0901317)
-
Test compound (Neothis compound B)
-
Cell culture medium and reagents
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Seed the hepatocyte-derived cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the LXRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with the LXR agonist in the presence or absence of various concentrations of the test compound (Neothis compound B).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in luciferase activity in response to the LXR agonist and the inhibitory effect of the test compound.
-
Determine the IC50 value for the inhibition of LXR-mediated transcription.
Hemagglutination Inhibition (HI) Assay
This protocol provides a general method for assessing the ability of a compound to inhibit the agglutination of red blood cells by an influenza virus.
Materials:
-
Influenza virus (e.g., H1N1 strain)
-
Red blood cells (RBCs) from a suitable species (e.g., chicken or turkey)
-
Test compound (Neothis compound B)
-
Phosphate-buffered saline (PBS)
-
V-bottom 96-well microtiter plates
Procedure:
-
Prepare a standardized suspension of the influenza virus.
-
Prepare serial dilutions of the test compound in PBS in a 96-well plate.
-
Add the standardized virus suspension to each well containing the diluted compound and incubate at room temperature for a specified time (e.g., 30 minutes) to allow the compound to interact with the virus.
-
Add a suspension of red blood cells to each well.
-
Gently mix and incubate the plate at room temperature for 30-60 minutes.
-
Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition of hemagglutination, while a lattice formation of RBCs indicates hemagglutination.
-
The highest dilution of the compound that completely inhibits hemagglutination is considered the HI titer.
Visualizations
Proposed Antiviral Mechanism of Neothis compound A
Caption: Neothis compound A inhibits SARS-CoV-2 replication by targeting the viral main protease (Mpro).
Proposed Antiviral Mechanism of Neothis compound B
Caption: Neothis compound B inhibits HCV and SARS-CoV-2 replication by inactivating LXRs.
Experimental Workflow for Mpro Inhibition Assay
Caption: Workflow for the in vitro SARS-CoV-2 Mpro inhibition assay.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neothis compound A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neothis compound A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antiviral Activities of Neothis compound B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Echinulin and Other Fungal Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Echinulin and other prominent fungal diketopiperazines. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.
Introduction to Fungal Diketopiperazines
Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides produced by a wide range of organisms, including fungi, bacteria, and plants.[1] Fungal DKPs, in particular, have garnered significant attention due to their wide array of potent biological activities.[2] These secondary metabolites are typically formed from the condensation of two amino acids.[2] This guide focuses on this compound, a prenylated indole (B1671886) DKP, and compares its bioactivities with other notable fungal DKPs, providing a framework for understanding their therapeutic potential.
Comparative Bioactivities: A Tabular Overview
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities of this compound and other selected fungal diketopiperazines. This data is compiled from various in vitro studies and presented to allow for a direct comparison of potency.
Table 1: Cytotoxic Activity (IC50 in µM)
| Compound | HT-29 (Colon Cancer) | 22Rv1 (Prostate Cancer) | PC-3 (Prostate Cancer) | LNCaP (Prostate Cancer) | A549 (Lung Cancer) | HL-60 (Leukemia) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound | 1.73[3][4] | 63.2[5][6] | 41.7[5][6] | 25.9[5][6] | - | - | - | >100[3] |
| Neothis compound A | - | 49.9[5][6] | 63.8[5][6] | 38.9[5][6] | - | - | - | - |
| Neothis compound B | - | - | - | - | - | - | - | - |
| 8-Hydroxythis compound | 8.80[3] | - | - | - | - | - | - | - |
| Tardioxopiperazine B | 13.70[4] | - | - | - | - | - | - | - |
| Spirotryprostatin G | - | - | - | - | - | 6.0[7] | - | - |
| Cyclotryprostatin F | - | - | - | - | - | - | 7.6[7] | - |
| Cyclotryprostatin G | - | - | - | - | - | - | 10.8[7] | - |
| Chaetocin | - | - | - | - | - | - | - | cytotoxic[8] |
| Verticillin A | - | - | - | - | - | - | - | Potent cytotoxicity[9] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Target | IC50 (µM) |
| Neothis compound A | NO Production | RAW 264.7 | iNOS | - |
| Asperthrin A | P. acnes-induced inflammation | THP-1 | - | 1.5[10] |
| Penipiperazine A | NO Production | RAW 264.7 | iNOS | >25 (70.1% inhibition at 25 µM)[3] |
| Penipiperazine B | NO Production | RAW 264.7 | iNOS | >25 (82.5% inhibition at 25 µM)[3] |
| Diketopiperazine 11 | LPS-induced NF-κB | RAW 264.7 | NF-κB | 19.2[5] |
| Diketopiperazine 12 | LPS-induced NF-κB | RAW 264.7 | NF-κB | 20.9[5] |
| Diketopiperazine 14 | LPS-induced NF-κB | RAW 264.7 | NF-κB | 8.7[5] |
Note: A lower IC50 value or higher inhibition percentage indicates greater anti-inflammatory activity. "-" indicates data not available in the specified format.
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Vibrio anguillarum | Xanthomonas oryzae | Rhizoctonia solani |
| Varioloid A | 16-64[11] | 16-64[11] | - | 8[11] |
| Varioloid B | 16-64[11] | 16-64[11] | - | 4[11] |
| Compound 1 (from Aspergillus sp.) | - | 8[12] | 12.5[12] | 25[12] |
| Streptodiketopiperazine A & B | - | - | - | - |
| 7-prenylneothis compound B | 62.5 µM[8] | - | - | - |
Note: A lower MIC value indicates higher antimicrobial potency. "-" indicates data not available.
Table 4: Neuroprotective Activity
| Compound | Neurotoxin Model | Cell Line | Activity |
| (+)-Cryptoechinuline B | 6-OHDA, Paraquat, Rotenone | Neuro-2a | Increased cell viability[13] |
| (-)-Cryptoechinuline B | Paraquat | Neuro-2a | Increased cell viability by 54.4%[13] |
| Neothis compound A | MPP+, SIN-1, Peroxynitrite | PC12 | Cytoprotective[4][14] |
| Neothis compound B | Rotenone | Neuro-2a | Cytoprotective[13] |
| Neothis compound C | Paraquat | Neuro-2a | Protective[13] |
Note: Quantitative EC50 data for neuroprotection is limited in the reviewed literature. The table indicates observed protective effects.
Signaling Pathways and Mechanisms of Action
Fungal diketopiperazines exert their diverse bioactivities by modulating key cellular signaling pathways. The following diagrams illustrate the known mechanisms for anti-inflammatory and apoptotic effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability.[13][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[17][18]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) produced using a sodium nitrite standard curve and determine the percentage of NO production inhibition.
Neuroprotective Assay (SH-SY5Y Cell Viability against H2O2-induced Oxidative Stress)
This protocol assesses the neuroprotective effects of compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.[19][20]
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype if required by the specific experimental design.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Oxidative Stress Induction: Expose the cells to a neurotoxin, such as hydrogen peroxide (H2O2), for a defined period to induce cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated cells to that of cells exposed to the neurotoxin alone.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment.[5][12]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.[11][15]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its derivatives, along with a plethora of other fungal diketopiperazines, exhibit a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents. Their cytotoxic effects against various cancer cell lines, potent anti-inflammatory and antimicrobial properties, and emerging neuroprotective potential highlight their significance in medicinal chemistry and pharmacology. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as NF-κB, MAPK, and apoptosis, provides a rational basis for their further investigation and development. This comparative guide serves as a valuable resource for researchers in the field, offering a consolidated view of the current state of knowledge and paving the way for future discoveries.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Synthesis and Neuroprotective Action of Optically Pure Neothis compound A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in Gliotoxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. scispace.com [scispace.com]
- 13. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
Unraveling the Molecular Mysteries of Echinulin: A Guide to Target Deconvolution Studies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount. Echinulin, a fungal metabolite with promising immunomodulatory and anticancer activities, has garnered significant interest. However, its direct molecular targets within the cell have remained largely elusive. This guide provides a comparative overview of established target deconvolution techniques, using the closely related compound, Neothis compound (B12335001) A, as a case study to illuminate the path forward for confirming the molecular targets of this compound.
This compound is known to exert its biological effects, at least in part, by modulating the NF-κB signaling pathway, a key regulator of immune responses and cellular proliferation. While this provides clues to its mechanism of action, the direct protein interactions that initiate this cascade are yet to be fully elucidated. Target deconvolution studies are therefore critical to identify the specific proteins that this compound binds to, paving the way for rational drug design and a deeper understanding of its therapeutic potential.
Comparative Analysis of Target Deconvolution Strategies
The identification of a small molecule's binding partners is a challenging yet crucial step in drug discovery. A variety of experimental and computational methods have been developed for this purpose. Below is a comparison of common techniques that could be employed to identify the molecular targets of this compound, with a special focus on the successful approach used for its analogue, Neothis compound A.
| Target Deconvolution Technique | Principle | Advantages | Disadvantages |
| Phage Display (used for Neothis compound A) | A library of bacteriophages expressing a vast diversity of peptides or proteins is screened for binding to an immobilized small molecule (e.g., biotinylated Neothis compound A). Bound phages are eluted and their genetic material is sequenced to identify the interacting protein. | - High throughput screening of large libraries. - Can identify novel protein-ligand interactions without prior knowledge of the target. - Performed in vitro, allowing for controlled conditions. | - May produce false positives due to non-specific binding. - The identified interactions need to be validated in a cellular context. - Requires chemical modification of the small molecule for immobilization. |
| Affinity Chromatography / Chemical Proteomics | The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry. | - Allows for the identification of binding partners in a complex biological mixture. - Can capture both high and low-affinity interactions. - Provides a snapshot of the interactome in a near-native state. | - Requires chemical modification of the small molecule, which may alter its binding properties. - Non-specific binding to the matrix can be a significant issue. - May miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | This method relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells or cell lysates are heated to various temperatures in the presence and absence of the small molecule, and the amount of soluble protein is quantified. | - Label-free method, no modification of the small molecule is needed. - Can be performed in live cells, providing physiological relevance. - Can confirm direct target engagement in a cellular environment. | - May not be suitable for all proteins, particularly membrane proteins. - The magnitude of the thermal shift can be small and difficult to detect. - Requires specialized equipment for high-throughput screening. |
| Computational Approaches (e.g., Molecular Docking) | Computer algorithms predict the binding pose and affinity of a small molecule to the three-dimensional structures of known proteins. This can be used to screen large virtual libraries of proteins for potential targets. | - Rapid and cost-effective for initial screening. - Can provide insights into the molecular basis of the interaction. - Can prioritize potential targets for experimental validation. | - The accuracy of the predictions is highly dependent on the quality of the protein structures and the scoring functions used. - Does not provide direct experimental evidence of binding. - May not account for protein flexibility and conformational changes upon ligand binding. |
Case Study: Identification of Neothis compound A Molecular Targets
A pivotal study successfully identified direct binding partners for Neothis compound A, a close structural analog of this compound. This provides a valuable template for future investigations into this compound's molecular targets.
Identified Molecular Targets of Neothis compound A [1]
| Target Protein | Method of Identification | Putative Function of Target |
| Chromogranin B (CHGB) | Phage Display | A neuroendocrine secretory protein involved in the packaging and release of hormones and neuropeptides. |
| Glutaredoxin-3 (GLRX3) | Phage Display | An enzyme involved in redox regulation and cellular signaling. |
Experimental Protocols
To facilitate the design of future target deconvolution studies for this compound, detailed methodologies for key experimental techniques are provided below.
Phage Display Screening for Small Molecule-Protein Interactions
This protocol is adapted from the methodology used to identify the targets of Neothis compound A.[1]
-
Immobilization of the Small Molecule:
-
Synthesize a biotinylated derivative of this compound.
-
Coat streptavidin-coated microtiter plates with the biotinylated this compound.
-
-
Phage Library Screening:
-
Incubate a phage display library (e.g., a T7 phage library expressing human cDNAs) with the immobilized this compound.
-
Wash the plates extensively to remove non-specifically bound phages.
-
-
Elution and Amplification:
-
Elute the specifically bound phages using a competitive binder or by altering buffer conditions.
-
Amplify the eluted phages by infecting E. coli.
-
-
Identification of Interacting Proteins:
-
Sequence the DNA of the amplified phages to identify the cDNA inserts encoding the interacting proteins.
-
Use bioinformatics tools to identify the corresponding proteins.
-
-
Validation:
-
Confirm the interaction using independent methods such as pull-down assays or surface plasmon resonance (SPR).
-
Affinity Chromatography-Mass Spectrometry (Chemical Proteomics)
-
Preparation of Affinity Matrix:
-
Synthesize an this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized this compound with the beads to create the affinity matrix.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., immune cells or cancer cell lines) and prepare a cell lysate under non-denaturing conditions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., free this compound) or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Visualizing the Path Forward: Diagrams for this compound Research
To aid in the conceptualization of this compound's mechanism of action and the experimental approaches to confirm its targets, the following diagrams are provided.
Caption: Postulated NF-κB signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound target identification using affinity chromatography.
Conclusion
While the direct molecular targets of this compound remain to be definitively identified, the successful deconvolution of targets for its close analog, Neothis compound A, provides a clear and promising roadmap. By employing techniques such as phage display and affinity chromatography coupled with mass spectrometry, researchers can move closer to unraveling the precise mechanisms by which this compound exerts its biological effects. The confirmation of its direct binding partners will be a critical step in validating its therapeutic potential and in the development of novel drugs based on its unique chemical scaffold.
References
Echinulin's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the promising anticancer agent, Echinulin, demonstrates significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of this compound
This compound, a metabolite produced by fungi of the Aspergillus genus, has shown potent growth-inhibitory effects on various human cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines, highlighting its differential efficacy.
Notably, this compound exhibits remarkable activity against the human colorectal cancer cell line HT-29, with an IC50 value of 1.73 µM after 48 hours of treatment.[3][4] Its cytotoxic effects extend to various human prostate carcinoma cell lines, with IC50 values of 63.20 µM for 22Rv1, 41.70 µM for PC-3, and 25.90 µM for LNCaP.[1][2]
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT-29 | Colorectal Carcinoma | 1.73 (at 48h) | [3][4] |
| 22Rv1 | Prostate Carcinoma | 63.20 | [1][2] |
| PC-3 | Prostate Carcinoma | 41.70 | [1][2] |
| LNCaP | Prostate Carcinoma | 25.90 | [1][2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism behind this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and is a key target for many anticancer therapies. This compound's pro-apoptotic effects are mediated through complex signaling pathways within the cancer cells.
Furthermore, evidence suggests that this compound can induce cell cycle arrest, a process that halts cell division.[5][6] By preventing cancer cells from progressing through the cell cycle, this compound effectively inhibits tumor growth.
Key Signaling Pathways Modulated by this compound
This compound's anticancer effects are attributed to its ability to modulate key signaling pathways that regulate cell survival and proliferation. The two primary pathways implicated are the p53 and NF-κB signaling pathways.
The p53 protein, often referred to as the "guardian of the genome," plays a critical role in preventing cancer formation.[7] In response to cellular stress, such as that induced by this compound, p53 can halt the cell cycle and trigger apoptosis.[7] It achieves this by transcriptionally activating pro-apoptotic genes like PUMA and NOXA.[7]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is also a crucial player in cancer development.[8] It is involved in regulating the expression of genes that control cell proliferation and survival.[9] Studies have indicated that the immunomodulatory effects of this compound are enhanced through the activation of the NF-κB signaling pathway, suggesting a complex interplay in its overall anticancer activity.[1]
Caption: this compound's proposed mechanism of action in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: A generalized workflow for in vitro evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 6. Induction of apoptosis and G1 phase cell cycle arrest by Aster incisus in AGS gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Utilizing Echinulin as a Positive Control in Fungal Metabolite Screening
In the dynamic field of drug discovery and natural product research, the screening of fungal metabolites for bioactive properties is a critical endeavor. The validity and reproducibility of such screens hinge on the use of appropriate controls. This guide provides a comprehensive comparison of echinulin, a well-characterized fungal metabolite, as a positive control in various screening assays. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound and its Bioactivities
This compound is a cyclic dipeptide alkaloid produced by several species of fungi, particularly from the genera Aspergillus and Eurotium.[1] It belongs to the diketopiperazine class of compounds and is characterized by a triprenylated indole (B1671886) moiety.[1] The known biological activities of this compound are diverse, making it a versatile candidate for a positive control in a range of bioassays. These activities include:
-
Antiproliferative/Cytotoxic Activity: this compound has demonstrated cytotoxicity against various human cancer cell lines.[2][3]
-
Immunomodulatory Effects: It contributes to the activation of T cell subsets through the NF-κB signaling pathway.[1]
-
Antioxidant Properties: this compound has been shown to possess antioxidant capabilities, in some cases more potent than ascorbic acid.[3]
-
Antimicrobial and Antiviral Effects: The broader class of this compound-related compounds has reported antimicrobial and antiviral activities.[2]
The well-documented and consistent bioactivity of this compound provides a reliable benchmark for assay performance and for the comparison of novel fungal metabolites.
The Critical Role of a Positive Control
In any screening assay, a positive control is an essential component that is known to produce the expected effect. Its inclusion serves several key purposes:
-
Assay Validation: It confirms that the assay is working correctly and that all reagents and instruments are functioning as expected.
-
Comparative Benchmark: It provides a standard against which the activity of unknown compounds (e.g., other fungal metabolites) can be compared and quantified.
-
Troubleshooting: If the positive control fails to produce the expected result, it indicates a problem with the experimental setup, preventing the misinterpretation of negative results from test compounds.
The logical relationship of controls in an experiment is crucial for validating the results.
Caption: Logic of experimental controls for validating bioassay results.
Data Presentation: this compound vs. Alternative Positive Controls
To objectively assess the suitability of this compound as a positive control, its performance is compared with commonly used alternative compounds in relevant assays. The following tables summarize quantitative data from various studies.
Table 1: Antiproliferative/Cytotoxic Activity (IC₅₀ Values)
| Cell Line | This compound (µM) | Doxorubicin (µM) | 5-Fluorouracil (µM) | Irinotecan (µM) |
| HT-29 (Colon Cancer) | 1.73[3][4] | ~0.1 - 1.0 | 4.88[4] | 32.70[4] |
| LNCaP (Prostate Cancer) | 25.90[3] | ~0.05 - 0.5 | Not Reported | Not Reported |
| PC-3 (Prostate Cancer) | 41.70[3] | ~0.2 - 1.5 | Not Reported | Not Reported |
| 22Rv1 (Prostate Cancer) | 63.20[3] | ~0.1 - 1.0 | Not Reported | Not Reported |
Note: IC₅₀ values for common chemotherapeutics like Doxorubicin can vary significantly based on experimental conditions and are provided as a general range.
Table 2: Antioxidant Activity (IC₅₀ Values)
| Assay | This compound (µM) | Ascorbic Acid (Vitamin C) (µM) | Quercetin (µM) |
| DPPH Radical Scavenging | 18[3] | 25[3] | ~5 - 10 |
Note: Quercetin is a commonly used flavonoid antioxidant standard.
Table 3: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Species | This compound-related cpds. | Fluconazole (B54011) (µg/mL) | Itaconic Acid (mg/L) |
| Candida albicans | Activity Reported[2] | 16 (mg/L)[5] | 250[5] |
Note: Specific MIC values for this compound against common fungal pathogens are not as widely reported as for standard antifungals. However, its origin as a fungal metabolite and reported antimicrobial activities of related compounds make it a relevant test compound.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments where this compound can serve as a positive control.
Protocol 1: MTT Assay for Cytotoxicity Screening
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test fungal metabolite extracts, the this compound positive control (e.g., starting from 100 µM), and a vehicle control (e.g., DMSO). Add these to the respective wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for this compound and the test compounds.
Protocol 2: Broth Microdilution for Antifungal Screening (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fungal extracts, this compound, and a standard antifungal like fluconazole (positive control).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
General Workflow for Fungal Metabolite Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer [mdpi.com]
- 4. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the On-Target Activity of Echinulin: A Comparative Guide to Gene Knockout and Alternative Models
For Researchers, Scientists, and Drug Development Professionals
Echinulin, a natural product derived from several species of Aspergillus fungi, and its analogues like Neothis compound A, have garnered significant interest within the scientific community for their diverse biological activities. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and neuroprotective agents. Central to the progression of these molecules into viable therapeutic candidates is the definitive validation of their molecular targets and mechanisms of action. This guide provides a comparative overview of experimental approaches to confirm the on-target activity of this compound, with a focus on gene knockout and knockdown models, alongside alternative validation techniques. While direct gene knockout or knockdown studies validating the specific targets of this compound are not extensively available in public literature, this guide outlines the established methodologies and presents a framework for such investigations.
Unraveling the Biological Activity of this compound and Its Derivatives
This compound and its related compounds exhibit a range of biological effects, with several studies pointing towards the modulation of key signaling pathways. Neothis compound A, for instance, has been shown to inhibit the NF-κB and p38 MAPK pathways in lipopolysaccharide (LPS)-treated RAW264.7 macrophages, leading to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1]. Furthermore, research suggests that this compound itself contributes to the activation of T cell subsets, resulting in NF-κB activation[2]. While these findings are crucial, direct binding partners and the precise mode of interaction remain to be conclusively elucidated and validated.
Comparative Analysis of Target Validation Methodologies
The gold standard for validating a drug's on-target activity involves direct genetic evidence. However, a multi-faceted approach employing various techniques provides the most robust validation.
| Methodology | Principle | Advantages | Limitations |
| Gene Knockout (e.g., CRISPR-Cas9) | Permanent disruption of a target gene, leading to a loss of protein function. | Provides definitive evidence of target necessity. Creates stable cell lines for long-term studies. | Can be lethal if the target gene is essential. Off-target effects are a concern. |
| Gene Knockdown (e.g., siRNA, shRNA) | Transient reduction in the expression of a target gene by degrading its mRNA. | Useful for studying essential genes. Reversible and dose-dependent effects are possible. | Incomplete protein depletion can lead to ambiguous results. Off-target effects can occur. |
| Biochemical Assays | In vitro assays to measure the direct interaction between the compound and the purified target protein (e.g., enzyme inhibition, binding assays). | Provides direct evidence of a physical interaction. Allows for the determination of binding affinity and kinetics. | May not fully recapitulate the cellular context. Requires purified protein. |
| Pull-down Assays coupled with Mass Spectrometry | Uses a tagged "bait" (e.g., biotinylated this compound) to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Can identify novel binding partners. Provides insights into the protein interaction network. | Prone to false positives (non-specific binding). Does not confirm functional consequences of the interaction. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized target protein in real-time. | Provides quantitative data on binding affinity (KD), and association/dissociation rates. High sensitivity. | Requires purified and stable proteins. Immobilization of the target might affect its conformation. |
Experimental Protocols
I. Gene Knockout of a Putative this compound Target using CRISPR-Cas9
This protocol outlines a general workflow for generating a knockout cell line to validate a hypothetical target of this compound, for instance, a specific upstream kinase in the NF-κB pathway.
1. gRNA Design and Cloning:
- Design two to three single-guide RNAs (sgRNAs) targeting the early exons of the gene of interest using a publicly available tool (e.g., CHOPCHOP).
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection and Single-Cell Cloning:
- Transfect the host cell line (e.g., HEK293T or a relevant cancer cell line) with the gRNA/Cas9 plasmid using a suitable transfection reagent.
- After 48-72 hours, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).
3. Screening and Validation of Knockout Clones:
- Expand the single-cell clones.
- Isolate genomic DNA and perform PCR amplification of the target region.
- Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
- Confirm the absence of the target protein by Western blot analysis.
4. Phenotypic Analysis:
- Treat the knockout and wild-type control cells with this compound.
- Assess the downstream effects, such as the phosphorylation of NF-κB subunits (p65) or the expression of NF-κB target genes, using Western blotting or qPCR. A lack of response to this compound in the knockout cells would confirm the on-target activity.
II. Target Identification using Biotinylated this compound Pull-down Assay
1. Synthesis of Biotinylated this compound:
- Synthesize a derivative of this compound with a linker arm suitable for biotin (B1667282) conjugation, ensuring the modification does not abrogate its biological activity.
- Conjugate biotin to the this compound derivative.
2. Cell Lysis and Bait Immobilization:
- Lyse cells of interest (e.g., a cancer cell line sensitive to this compound) in a non-denaturing lysis buffer.
- Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads. Use unconjugated biotin and beads alone as negative controls.
3. Incubation and Washing:
- Incubate the cell lysate with the this compound-coated beads to allow for the formation of protein-Echinulin complexes.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution and Protein Identification:
- Elute the bound proteins from the beads.
- Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
- Excise unique protein bands from the gel and identify them using mass spectrometry (LC-MS/MS).
Visualizing Workflows and Pathways
Caption: Comparative workflows for this compound target validation.
Caption: The NF-κB signaling pathway and potential intervention by this compound.
Conclusion
While this compound and its derivatives hold promise as therapeutic leads, rigorous target validation is paramount for their continued development. Gene knockout and knockdown studies represent the most definitive methods for confirming on-target activity. In the absence of such specific studies for this compound, a combination of alternative approaches, including biochemical and cell-based assays, can provide crucial evidence to build a strong case for its mechanism of action. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically validate the molecular targets of this compound, thereby paving the way for its potential clinical application.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinulin's Anti-Inflammatory Profile: A Comparative Analysis Against Established Agents
For Immediate Release: Shanghai, China – December 18, 2025 – In the continuous search for novel therapeutic agents to combat inflammation, the natural compound Echinulin is emerging as a candidate of interest. This guide provides a comparative analysis of the anti-inflammatory effects of this compound with well-established anti-inflammatory drugs, namely the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This comparison is based on experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for assessing inflammation.
Executive Summary
This compound, particularly its derivative Neothis compound A, demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB and p38 MAPK signaling pathways. This guide presents a side-by-side comparison of the inhibitory effects of Neothis compound A, Dexamethasone, and Indomethacin on the production of Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). The available data indicates that while established agents show potent and specific activities, Neothis compound A exhibits a broad-spectrum inhibitory profile.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of Neothis compound A, Dexamethasone, and Indomethacin on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
| Compound | Nitric Oxide (NO) IC50 | Prostaglandin E2 (PGE2) IC50 | TNF-α IC50 | IL-1β IC50 |
| Neothis compound A | 12.5–100 µM (Dose-dependent inhibition)[1][2] | 12.5–100 µM (Dose-dependent inhibition)[1][2] | Dose-dependent inhibition[2] | Dose-dependent inhibition[2] |
| Dexamethasone | 34.60 µg/mL[3] | Data not available | Significant inhibition[1][2] | Significant inhibition[4][5] |
| Indomethacin | Data not available | ~0.25 µM[6] | Data not available | Data not available |
Note: Direct IC50 values for Neothis compound A on TNF-α and IL-1β, and for Dexamethasone and Indomethacin on all four mediators under identical experimental conditions, are not consistently available in the reviewed literature, highlighting an area for future research.
Mechanism of Action: A Divergence in Pathways
The anti-inflammatory effects of these compounds stem from their distinct mechanisms of action, which are crucial for understanding their therapeutic potential and potential side effects.
This compound (Neothis compound A): This compound exerts its anti-inflammatory effects by targeting intracellular signaling cascades. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS (producing NO), COX-2 (producing PGE2), TNF-α, and IL-1β.[1][2]
Dexamethasone (Corticosteroid): As a potent glucocorticoid, Dexamethasone's primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. This genomic action leads to a broad suppression of the inflammatory response, including the inhibition of cytokine production like TNF-α and IL-1β.[4][5]
Indomethacin (NSAID): Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking the activity of these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, including the pro-inflammatory mediator PGE2.[6] This targeted inhibition of prostaglandin synthesis is the primary basis for its anti-inflammatory, analgesic, and antipyretic effects.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Anti-inflammatory signaling pathways of different agents.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Cell Culture and LPS Stimulation of RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, Indomethacin).
-
Stimulation: After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) to induce an inflammatory response.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
-
-
PGE2, TNF-α, and IL-1β Measurement (ELISA):
-
Cell culture supernatants are collected after the desired incubation period (typically 24 hours for PGE2 and a shorter duration for cytokines).
-
The concentrations of PGE2, TNF-α, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability Assay (MTT Assay)
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at approximately 570 nm.
Conclusion
This compound, specifically Neothis compound A, presents a promising profile as a broad-spectrum anti-inflammatory agent, acting through the inhibition of the NF-κB and p38 MAPK pathways. While established drugs like Dexamethasone and Indomethacin exhibit high potency in their respective mechanisms, the multifaceted inhibitory action of this compound on various inflammatory mediators warrants further investigation. To establish a more definitive comparative efficacy, future studies should focus on determining the precise IC50 values of Neothis compound A for a range of inflammatory markers and conducting head-to-head comparisons with standard anti-inflammatory drugs under standardized experimental conditions. This will be crucial for positioning this compound in the landscape of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Binding Affinity of Echinulin to its Putative Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical techniques for validating the binding affinity of the natural product Echinulin to its putative protein targets. While specific quantitative binding data for this compound and its direct targets are not extensively available in publicly accessible literature, this document outlines the experimental approaches and expected data formats for such a validation campaign. The putative targets of a closely related compound, neothis compound (B12335001) A, have been identified as Chromogranin B and Glutaredoxin 3. Furthermore, this compound has been implicated in the activation of the NF-κB signaling pathway.
This guide will focus on three widely used techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We will delve into the principles of each method, provide detailed experimental protocols, and present hypothetical data to illustrate the expected outcomes.
Comparison of Key Biophysical Techniques for Binding Affinity Validation
Choosing the appropriate method to validate the interaction between a small molecule like this compound and its protein targets is crucial. Each technique offers distinct advantages and provides different types of information. The table below summarizes the key features of SPR, ITC, and FP to aid in selecting the most suitable approach for your research needs.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index near a sensor surface upon binding of an analyte to an immobilized ligand. | Measures the heat change associated with a binding event in solution. | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. |
| Key Outputs | Association rate constant (kₐ), Dissociation rate constant (kₔ), Equilibrium dissociation constant (Kₐ).[1] | Equilibrium dissociation constant (Kₐ), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n).[2][3] | Equilibrium dissociation constant (Kₐ), IC₅₀ (in competitive assays). |
| Labeling Requirement | Label-free for the analyte.[4] | Label-free for both molecules.[2][3] | Requires a fluorescent label on one of the binding partners (typically the smaller molecule).[5][6] |
| Immobilization | One binding partner is immobilized on a sensor chip. | Both molecules are in solution.[2] | Both molecules are in solution.[5] |
| Throughput | Can be adapted for medium to high throughput. | Generally lower throughput. | High-throughput screening (HTS) compatible.[5] |
| Sample Consumption | Relatively low sample consumption. | Higher sample consumption, especially for the titrant. | Low sample consumption. |
| Information Provided | Kinetics and affinity. | Thermodynamics and affinity.[7][8] | Affinity. |
| Common Applications | Kinetic analysis, fragment screening, epitope mapping. | Lead optimization, thermodynamic profiling.[8] | HTS, competitive binding assays.[5] |
Hypothetical Binding Affinity Data for this compound
The following table presents hypothetical, yet realistic, quantitative data for the binding of this compound to its putative protein targets, Chromogranin B and Glutaredoxin 3, as might be determined by SPR, ITC, and FP.
| Target Protein | Method | Kₐ (nM) | kₐ (1/Ms) | kₔ (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Chromogranin B | SPR | 150 | 2.5 x 10⁵ | 3.75 x 10⁻² | - | - | - |
| ITC | 180 | - | - | -8.5 | -1.2 | 1.1 | |
| FP | 210 | - | - | - | - | - | |
| Glutaredoxin 3 | SPR | 85 | 4.2 x 10⁵ | 3.57 x 10⁻² | - | - | - |
| ITC | 95 | - | - | -7.2 | -2.5 | 0.9 | |
| FP | 110 | - | - | - | - | - |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of this compound binding to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein (e.g., Chromogranin B or Glutaredoxin 3)
-
This compound stock solution (in DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution in the immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is important to keep the DMSO concentration constant across all samples.
-
Inject the different concentrations of this compound over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain the association phase.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the complex.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine) to remove any bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and the binding affinity (Kₐ) of this compound binding to a target protein.[2][3][7]
Materials:
-
Isothermal titration calorimeter
-
Target protein solution
-
This compound solution
-
Matching buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation:
-
Dialyze the target protein extensively against the chosen experimental buffer.
-
Dissolve this compound in the same final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of the this compound solution into the protein solution.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).
-
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of this compound to a target protein, either through direct binding of a fluorescently labeled this compound or in a competitive binding format.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding microplates
-
Fluorescently labeled tracer (either labeled this compound or a known fluorescent ligand for the target protein)
-
Target protein
-
Unlabeled this compound (for competitive assay)
-
Assay buffer
Procedure (Competitive Assay):
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer and target protein that gives a stable and significant polarization signal window.
-
-
Competitive Binding Experiment:
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add serial dilutions of unlabeled this compound to the wells. Include control wells with no unlabeled competitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the measured polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the resulting sigmoidal curve to a suitable model to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The binding affinity (Kᵢ) of this compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₐ of the fluorescent tracer is known.
-
Visualizing Molecular Interactions and Experimental Design
NF-κB Signaling Pathway
This compound has been reported to activate T-cells via the NF-κB signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound. The following diagram illustrates the canonical NF-κB signaling cascade.
Caption: Canonical NF-κB signaling pathway.
General Experimental Workflow for Binding Affinity Validation
The process of validating the binding of a small molecule to its protein target follows a logical progression from initial screening to detailed characterization.
Caption: General workflow for validating small molecule-protein binding.
Decision-Making Flowchart for Assay Selection
Selecting the right binding assay depends on several factors, including the nature of the interacting molecules, available resources, and the specific questions being asked.
Caption: Decision tree for selecting a suitable binding assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Echinulin in combination with other therapeutic agents
For drug development professionals, researchers, and scientists exploring novel combination therapies, Echinulin, a prenylated indole (B1671886) alkaloid, presents an intriguing candidate. While preclinical studies have highlighted its standalone anti-cancer and anti-inflammatory properties, a critical gap exists in the scientific literature regarding its synergistic effects when combined with other therapeutic agents. This guide provides an overview of the current knowledge on this compound's biological activities and outlines the established experimental protocols necessary to investigate its potential in combination therapies.
Currently, there is a notable absence of published experimental data quantifying the synergistic effects of this compound with other drugs. Although one study has indicated its superior in vitro antiproliferative activity against colorectal cancer cells when compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU) and irinotecan, this research did not explore combination effects. The lack of synergy data prevents a direct comparison of this compound-based combinations with other therapeutic alternatives.
This guide, therefore, focuses on providing the foundational information and detailed methodologies required for researchers to initiate their own investigations into the synergistic potential of this compound.
Key Biological Activities of this compound and its Derivatives
This compound and its related compounds, such as Neothis compound A, have demonstrated a range of biological activities that suggest their potential utility in combination regimens:
-
Anticancer Effects: this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including colorectal and prostate cancer. The proposed mechanism often involves the induction of apoptosis.
-
Anti-inflammatory Properties: Neothis compound A has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.
-
Neuroprotective Potential: Some studies suggest that neoechinulins may offer protection against neurotoxicity, indicating a possible role in managing neurodegenerative diseases.
Experimental Protocols for Assessing Synergistic Effects
To rigorously evaluate the synergistic potential of this compound in combination with other therapeutic agents, a series of well-defined experimental protocols should be employed.
Table 1: Experimental Protocols for Synergy Assessment
| Experiment | Objective | Detailed Methodology |
| Cell Viability Assay (MTT Assay) | To determine the cytotoxic effects of this compound, the combination agent, and their combination on cancer cell lines. | 1. Cell Seeding: Plate cells (e.g., HT-29, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight. 2. Treatment: Treat cells with a range of concentrations of this compound, the other therapeutic agent, and their combination in various ratios for 24, 48, and 72 hours. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to untreated controls. |
| Combination Index (CI) Analysis | To quantitatively determine if the interaction between this compound and the other agent is synergistic, additive, or antagonistic. | 1. Data Input: Use the dose-response data from the cell viability assays. 2. Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. 3. Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Isobologram Analysis | To graphically represent the synergistic, additive, or antagonistic effects of the drug combination. | 1. Data Plotting: Plot the concentrations of this compound and the other agent that produce a specific level of effect (e.g., IC50). 2. Line of Additivity: Draw a straight line connecting the IC50 values of the individual drugs on the x and y axes. 3. Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism. |
| Apoptosis Assay (Annexin V/Propidium Iodide Staining) | To determine if the synergistic cytotoxicity is due to an increase in programmed cell death. | 1. Cell Treatment: Treat cells with this compound, the other agent, and their combination at synergistic concentrations determined from the viability assays. 2. Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. 3. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. 4. Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). |
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: Postulated NF-κB signaling pathway and potential points of inhibition.
Future Directions
The data presented in this guide underscore the need for dedicated research into the synergistic effects of this compound. By employing the outlined experimental protocols, researchers can generate the crucial data required to:
-
Identify promising combination therapies for various cancers and inflammatory diseases.
-
Elucidate the molecular mechanisms underlying any observed synergistic interactions.
-
Provide a rationale for further preclinical and clinical development of this compound-based combination treatments.
The exploration of this compound in combination with existing therapeutic agents represents a promising frontier in the quest for more effective and less toxic treatment regimens.
Reproducibility of Echinulin's biological effects in different research laboratories
An objective analysis of the reproducibility of Echinulin's bioactivity across various research settings, providing researchers, scientists, and drug development professionals with a comprehensive guide to its therapeutic potential and experimental considerations.
This compound, a diketopiperazine alkaloid derived from fungi of the Aspergillus and Eurotium genera, has garnered significant interest for its diverse biological activities. These reported effects, including cytotoxic, neuroprotective, and antioxidant properties, position this compound and its derivatives as promising candidates for therapeutic development. However, the translation of preclinical findings into viable treatments hinges on the reproducibility of these biological effects across different laboratory settings. This guide provides a comparative analysis of published data on this compound's bioactivity, focusing on the consistency of its effects and the experimental protocols employed.
Cytotoxic Activity: A Tale of Varying Potency
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, although with notable variability in potency as measured by IC50 values. This variation underscores the importance of considering the specific cell line and experimental conditions when evaluating its anticancer potential.
One study reported moderate cytotoxicity of this compound against human prostate cancer cell lines, with IC50 values of 63.2 µM for 22Rv1, 41.7 µM for PC-3, and 25.9 µM for LNCaP cells.[1][2] In contrast, a separate investigation focusing on colorectal cancer found this compound to be significantly more potent against the HT-29 cell line, exhibiting an IC50 value of 1.73 µM after 48 hours of treatment.[2] This particular study highlighted that this compound's activity against HT-29 cells was greater than that of the conventional chemotherapy agents 5-fluorouracil (B62378) (5-FU) and irinotecan.[2]
Further research has indicated that this compound can selectively act against B16 melanoma cells by inhibiting melanin (B1238610) synthesis, with a reported IC50 value of 38.50 µM.[2] Interestingly, it has been shown to possess low cytotoxicity towards HeLa cells.[2] This cell-line-specific activity suggests that the molecular targets and pathways affected by this compound may differ between cancer types.
Table 1: Comparative Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference Laboratory/Study |
| HT-29 | Colorectal Cancer | 1.73 (48h) | Foudoukis et al. |
| LNCaP | Prostate Cancer | 25.9 | Smetanina et al.[2] |
| B16 | Melanoma | 38.50 | Orfali et al.[2] |
| PC-3 | Prostate Cancer | 41.7 | Smetanina et al.[2] |
| 22Rv1 | Prostate Cancer | 63.2 | Smetanina et al.[2] |
Experimental Protocols for Assessing Cytotoxicity
The observed differences in IC50 values can often be attributed to variations in experimental methodologies. Key parameters include the specific assay used, cell seeding density, and the duration of compound exposure.
MTT Assay Protocol (General Workflow)
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of approximately 8,000 cells per well.[2]
-
Adhesion: The cells are allowed to adhere to the plate for 24 hours.[2]
-
Treatment: The cells are then treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.[2]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm) to determine the percentage of viable cells relative to an untreated control.[2]
References
Safety Operating Guide
Safe Disposal of Echinulin: A Procedural Guide for Laboratory Professionals
Echinulin is an indole (B1671886) alkaloid mycotoxin produced by several species of the Aspergillus fungus.[1] According to its Safety Data Sheet, this compound is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Due to its toxicological profile, all materials contaminated with this compound must be handled and disposed of as hazardous waste to ensure personnel safety and prevent environmental contamination.[3][4]
Adherence to the following step-by-step disposal protocols is critical for researchers, scientists, and drug development professionals.
Core Principle: Handle as Hazardous Waste
All this compound-contaminated materials, including personal protective equipment (PPE), disposable labware, absorbent materials, and solutions, must be segregated from general waste streams and managed as hazardous chemical waste.[3][4] Consult with your institution's Environmental Health and Safety (EHS) department for specific local guidelines, as they are the final authority for waste disposal.[3]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes:
-
A dedicated lab coat (disposable or regularly decontaminated).[3]
-
Nitrile gloves.
-
Safety glasses or goggles.
-
Closed-toe shoes.[3]
2. Waste Segregation: Properly segregate waste at the point of generation.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and contaminated culture materials, must be collected in a designated, leak-proof hazardous waste container that is clearly labeled "Hazardous Waste - this compound".[3][4]
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5] Do not mix incompatible waste streams.
3. Decontamination Procedures: Chemical inactivation is a critical step in mitigating the risk associated with mycotoxin waste.[3] Sodium hypochlorite (B82951) (bleach) is a widely recommended decontamination agent.[3]
-
Decontamination of Liquid Waste:
-
Collect all liquid waste containing this compound in a designated container.
-
Prepare a fresh 1% sodium hypochlorite solution. Note: Standard household bleach is typically 5-6% sodium hypochlorite and can be diluted accordingly.[3]
-
Add the sodium hypochlorite solution to the liquid waste to achieve a final concentration of at least 1% and allow for a minimum contact time of 2 hours to ensure inactivation.[3]
-
After decontamination, the liquid should still be collected as hazardous waste.
-
-
Decontamination of Labware (Non-disposable):
-
Immerse contaminated glassware and equipment in a 1% sodium hypochlorite solution.
-
Allow items to soak for a minimum of 2 hours.[3]
-
After soaking, wash the labware thoroughly with standard laboratory detergent and water.
-
-
Decontamination of Work Surfaces:
-
Wipe down all surfaces in the designated work area (e.g., fume hood, biological safety cabinet) with a 1% sodium hypochlorite solution.
-
Follow with a water or 70% ethanol (B145695) wipe to remove residual bleach, which can be corrosive.
-
4. Final Disposal: All collected hazardous waste containers must be managed according to institutional and regulatory guidelines.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store containers in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[3]
Quantitative Data on Mycotoxin Decontamination
The effectiveness of various decontamination methods can differ based on the specific mycotoxin and the material it contaminates. The following table summarizes efficacy data for common mycotoxin decontamination methods.
| Decontamination Method | Target Mycotoxin(s) | Efficacy |
| Ammoniation | Aflatoxins | >95% reduction in various cereals |
| Sodium Carbonate/Hydroxide | Deoxynivalenol (DON) | 83.9-100% reduction in feedstuffs |
| Ozone | Aflatoxins | 92-95% reduction in corn |
| Floating and Washing (Water) | Aflatoxins, Trichothecenes, Fumonisins | 51-74% removal from grains |
This data is generalized for mycotoxins and provides context for common decontamination strategies.[3]
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound-contaminated waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Echinulin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential biological activity. This document provides crucial safety protocols and logistical plans for the handling and disposal of Echinulin, a mycotoxin known for its cytotoxic properties. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Toxicity
This compound is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[1]. Animal studies have demonstrated its potential for organ damage, with evidence of pulmonary and hepatic toxicity in rabbits[2][3][4]. Its cytotoxic nature has been observed in various cancer cell lines.
Quantitative Toxicity Data
| Metric | Value | Species/Cell Line | Reference |
| In Vivo Toxicity | 10 mg/kg (intraperitoneal) | Rabbit | [2][3] |
| Effect | Liver and lung damage | Rabbit | [2][3] |
Personal Protective Equipment (PPE)
Due to its hazardous nature, a comprehensive PPE protocol is mandatory when handling this compound. The following equipment must be worn at all times:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn. Change gloves immediately if contaminated, punctured, or torn.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and aerosols.
-
Respiratory Protection: When handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All work with this compound should be conducted within a certified chemical fume hood or a biological safety cabinet.
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step guidance outlines the operational workflow from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
- The container should be immediately transferred to a dedicated, clearly labeled storage area for cytotoxic compounds.
- This compound should be stored in a locked, well-ventilated, and dry place, away from incompatible materials.
2. Preparation of Solutions:
- All handling of this compound, including weighing and preparation of solutions, must be performed within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
- The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
- Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not disposable, decontaminate thoroughly after use.
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Administration and In-Use Procedures:
- When administering this compound in an experimental setting, ensure that all procedures are designed to minimize the generation of aerosols.
- Use Luer-Lok syringes and other safety-engineered devices to prevent needle-stick injuries and leakage.
- Clearly label all containers with the compound name and a cytotoxic hazard symbol.
4. Decontamination and Spill Management:
- In the event of a spill, immediately alert others in the area and evacuate if necessary.
- A spill kit containing appropriate PPE, absorbent materials, and decontamination solutions should be readily available.
- For small spills, cover with absorbent material, and then decontaminate the area with an appropriate cleaning agent.
- All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
1. Waste Segregation:
- All waste contaminated with this compound is considered cytotoxic waste and must be segregated from other laboratory waste streams.
- This includes empty vials, used PPE, contaminated labware (pipette tips, tubes), and spill cleanup materials.
2. Waste Containers:
- Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic waste symbol.
- Solid waste should be placed in a primary container (e.g., a sealable plastic bag) and then into a secondary, rigid, labeled container.
- Sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
3. Final Disposal:
- Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.
- High-temperature incineration is the recommended method for the destruction of cytotoxic compounds.
- Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound, from acquisition to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
